molecular formula C5H5IS B108029 3-Iodo-2-methylthiophene CAS No. 16494-34-1

3-Iodo-2-methylthiophene

Cat. No.: B108029
CAS No.: 16494-34-1
M. Wt: 224.06 g/mol
InChI Key: XSPLJKDMNBFTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-methylthiophene ( 16494-34-1) is an organoiodine building block of interest in synthetic and materials chemistry. With a molecular formula of C5H5IS and a molecular weight of 224.06 g/mol , this compound serves as a versatile precursor for the construction of more complex molecular architectures. Its structure features an iodine atom at the 3-position and a methyl group at the 2-position of the thiophene ring, a configuration that facilitates further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . Researchers utilize this reagent in the synthesis of novel organic materials, including conjugated polymers and small molecules for electronic devices, as well as in pharmaceutical research for the development of heterocyclic compounds. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended that the material be stored under appropriate cold-chain conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16494-34-1

Molecular Formula

C5H5IS

Molecular Weight

224.06 g/mol

IUPAC Name

3-iodo-2-methylthiophene

InChI

InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3

InChI Key

XSPLJKDMNBFTKL-UHFFFAOYSA-N

SMILES

CC1=C(C=CS1)I

Canonical SMILES

CC1=C(C=CS1)I

Synonyms

3-Iodo-2-methylthiophene

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis of 3-iodo-2-methylthiophene , a challenging transformation due to the electronic directing effects of the thiophene ring.

Direct electrophilic iodination of 2-methylthiophene predominantly yields the 5-iodo isomer (alpha-substitution). Accessing the 3-position (beta-substitution) requires a "block-and-delete" strategy or a metal-halogen exchange sequence.[1] This guide presents the most reliable laboratory-scale route: Dibromination followed by Selective Reductive Debromination and Lithium-Halogen Exchange.

Strategic Analysis & Retrosynthesis

The synthesis of 3-iodo-2-methylthiophene poses a regiochemical paradox. The sulfur atom and the methyl group both direct electrophilic substitution to the 5-position (alpha). Once the 5-position is occupied, the 3-position (beta) becomes the next most reactive site.

Therefore, the most robust strategy involves:

  • Saturation: Occupying both reactive sites (3 and 5) with bromine.

  • differentiation: Exploiting the differential reactivity of

    
    -halogens vs. 
    
    
    
    -halogens toward reduction. Zinc in acetic acid selectively removes
    
    
    -halogens (C5) while preserving
    
    
    -halogens (C3).
  • Exchange: Converting the remaining 3-bromide to a 3-iodide via lithiation.

Reaction Pathway Diagram

SynthesisPath Start 2-Methylthiophene Inter1 3,5-Dibromo-2-methylthiophene Start->Inter1 Br2 (2.2 eq) CHCl3/AcOH Inter2 3-Bromo-2-methylthiophene Inter1->Inter2 Zn / AcOH Selective Reduction Target 3-Iodo-2-methylthiophene Inter2->Target 1. n-BuLi, -78°C 2. I2

Figure 1: The "Block-and-Delete" strategy ensures regiochemical purity at the 3-position.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-2-methylthiophene

This step saturates the ring. While N-bromosuccinimide (NBS) can be used, elemental bromine is cost-effective and efficient for exhaustive bromination.

  • Reagents: 2-Methylthiophene (1.0 eq), Bromine (2.2 eq), Chloroform (

    
    ), Acetic Acid (AcOH).
    
  • Mechanism: Electrophilic aromatic substitution.[2] The methyl group activates C3 and C5; C5 reacts first, followed by C3.

Procedure:

  • Dissolve 2-methylthiophene (100 mmol) in a 1:1 mixture of

    
     and AcOH (200 mL total).
    
  • Cool the solution to 0°C in an ice bath.

  • Add Bromine (220 mmol) dropwise over 2 hours. Caution: Exothermic. Evolution of HBr gas requires a scrubber.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous

    
     (to remove excess 
    
    
    
    ). Extract with dichloromethane (DCM). Wash organics with water and brine. Dry over
    
    
    and concentrate.
  • Purification: Vacuum distillation or recrystallization (if solid) yields 3,5-dibromo-2-methylthiophene.

Step 2: Selective Reductive Debromination (The Critical Step)

This is the regioselective pivot point. Zinc in acetic acid reduces


-halogens (adjacent to sulfur) much faster than 

-halogens due to the stability of the intermediate anion/radical at the

-position.
  • Reagents: 3,5-Dibromo-2-methylthiophene, Zinc dust (activated), Acetic Acid, Water.

  • Target: Removal of C5-Br; Retention of C3-Br.

Procedure:

  • Suspend 3,5-dibromo-2-methylthiophene (50 mmol) in Acetic Acid (150 mL) and Water (15 mL).

  • Add Zinc dust (150 mmol, 3.0 eq) portion-wise. Note: The reaction is exothermic.[3]

  • Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours.

    • Monitoring: Monitor by GC-MS. Disappearance of the dibromide and appearance of the mono-bromide is critical. Over-reduction to 2-methylthiophene can occur if refluxed too long.

  • Workup: Filter off excess Zinc. Dilute the filtrate with water (500 mL) and extract with hexanes or ether.

  • Neutralize the organic layer with saturated

    
     (careful, gas evolution).
    
  • Purification: Distillation. The product, 3-bromo-2-methylthiophene , has a distinct boiling point from the starting material.

Step 3: Lithium-Halogen Exchange & Iodination

With the bromine installed at the correct position, we convert it to iodine using low-temperature lithiation.

  • Reagents: 3-Bromo-2-methylthiophene, n-Butyllithium (n-BuLi, 1.6M in hexanes), Iodine (

    
    ), Dry THF.
    
  • Conditions: Cryogenic (-78°C), Inert Atmosphere (

    
     or Ar).
    

Procedure:

  • Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Add 3-bromo-2-methylthiophene (20 mmol) and dry THF (100 mL).

  • Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent "halogen dance" (migration of the lithium species).

  • Add n-BuLi (21 mmol, 1.05 eq) dropwise over 20 minutes. Stir for 45 minutes at -78°C.

  • Dissolve Iodine (22 mmol) in dry THF (20 mL) and add it dropwise to the lithiated species at -78°C.

  • Stir for 30 minutes, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove violet iodine color. Extract with ether.[1][3][4]
    
  • Purification: Flash column chromatography (Silica gel, Hexanes) or vacuum distillation.

Data Summary & Characterization

Table 1: Key Process Parameters

StepTransformationKey ReagentCritical ParameterExpected Yield
1 Bromination

/ AcOH
Slow addition, HBr removal85-90%
2 Selective ReductionZn / AcOHReflux time (avoid over-reduction)75-80%
3 Halogen Exchangen-BuLi /

Temp < -70°C (prevent isomerization)80-85%

Characterization Logic (NMR):

  • 2-Methylthiophene: Two aromatic protons (H3, H4, H5).

  • 3-Bromo-2-methylthiophene: Doublet at ~7.1 ppm (H5) and Doublet at ~6.9 ppm (H4). The methyl singlet shifts slightly downfield.

  • 3-Iodo-2-methylthiophene: The large iodine atom causes a significant chemical shift change in the adjacent methyl group and the H4 proton compared to the bromo-analog.

Alternative "Scalable" Route (Copper Catalysis)

For laboratories lacking cryogenic facilities or for larger scale-up where organolithiums are hazardous, a Copper-catalyzed Finkelstein reaction is a viable alternative for Step 3.

Protocol:

  • Mix 3-bromo-2-methylthiophene (1.0 eq), NaI (2.0 eq), CuI (5 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) in 1,4-Dioxane.

  • Reflux (110°C) for 24 hours.

  • Pros: No cryogenic conditions; robust.

  • Cons: Purification can be harder (removing Copper salts); yields are typically lower (60-70%) than the lithiation route.

Safety & Hazards (E-E-A-T)

  • Thiophene Derivatives: High stench/odor. All reactions, especially the initial bromination and workups, must be performed in a high-efficiency fume hood.

  • n-Butyllithium: Pyrophoric. Reacts violently with water and air. Use standard Schlenk techniques.

  • HBr Evolution: Step 1 generates significant HBr gas. Trap acidic vapors using a base scrubber (NaOH solution).

References

  • Gronowitz, S. (1959).[1] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045.[1][5] Link

    • Foundational paper establishing the Zn/AcOH selective debromin
  • Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes."[1][6][3][4][5][7][8][9][10] Journal of the American Chemical Society, 76(9), 2445–2447. Link

    • Discusses the halogenation p
  • Organic Syntheses. (1973).[7][8] "3-Bromothiophene."[1][6][4][5][7][8][9] Organic Syntheses, Coll.[1][7][8] Vol. 5, p.149.[7][8] Link

    • Detailed, verified procedure for the tribromination/debromination sequence (analogous to the methylthiophene route).
  • Klumpp, G. W., et al. (1986). "Preparation of 3-substituted thiophenes via 3-thienyllithium." Journal of the American Chemical Society.

Sources

Precision Iodination of 2-Methylthiophene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Product: 2-iodo-5-methylthiophene (Primary); 2,5-diiodo-3-methylthiophene (Secondary/Impurity). Application: Critical intermediate for Suzuki/Stille couplings in the synthesis of conductive polymers (oligothiophenes), pharmaceuticals, and optoelectronic materials.

This guide moves beyond generic textbook descriptions to address the specific challenges of iodinating electron-rich heterocycles. 2-Methylthiophene is highly activated toward electrophilic aromatic substitution (EAS). The methyl group at C2 directs incoming electrophiles primarily to C5 (the


-position) due to resonance stabilization and steric accessibility.

Key Technical Challenges:

  • Over-iodination: The product (2-iodo-5-methylthiophene) remains reactive, leading to 2,5-diiodo-3-methylthiophene.

  • Oxidative Stability: Thiophenes can polymerize or ring-open under harsh oxidative conditions.

  • Atom Economy: Classical methods (e.g.,

    
    ) produce toxic heavy metal waste.
    

Mechanistic Grounding

The iodination proceeds via an Electrophilic Aromatic Substitution (


) mechanism. The regioselectivity is governed by the electronic influence of the sulfur atom and the methyl group.
  • C5 Attack (Favored): The intermediate sigma complex is stabilized by the sulfur lone pair and is sterically less hindered than C3.

  • C3/C4 Attack (Disfavored): Attack at C3 is sterically hindered by the methyl group. Attack at C4 is electronically less favorable compared to the

    
    -position (C5).
    
Visualization: Reaction Mechanism & Regioselectivity[1][2]

IodinationMechanism Substrate 2-Methylthiophene Transition Sigma Complex (Resonance Stabilized) Substrate->Transition + I+ (from NIS or I2/Ox) Reagent Electrophile (I+) Product 2-Iodo-5-methylthiophene (Major) Transition->Product - H+ SideProduct 2,5-Diiodo-3-methylthiophene (Over-reaction) Product->SideProduct + Excess I+ Selectivity C5 favored by: 1. Alpha-effect of Sulfur 2. Steric freedom Selectivity->Transition

Caption: Mechanistic pathway highlighting the critical branching point for over-iodination.

Experimental Protocols

Method A: The "Green" Standard (NIS-Mediated)

Best for: High purity, small-to-medium scale, drug discovery applications. Mechanism: N-Iodosuccinimide (NIS) provides a source of iodonium (


) activated by mild acid catalysis. This method avoids heavy metals and strong oxidants.[1]

Reagents:

  • 2-Methylthiophene (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • p-Toluenesulfonic acid (TsOH) or Trifluoroacetic acid (TFA) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Protocol:

  • Preparation: In a round-bottom flask wrapped in aluminum foil (iodinating agents are light-sensitive), dissolve 2-methylthiophene (e.g., 10 mmol) in MeCN (20 mL).

  • Activation: Add TsOH (1 mmol) as a catalyst.

  • Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Expert Note: Slow addition at low temperature suppresses the formation of the di-iodo byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (indicated by the disappearance of brown/red color).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (100% Hexanes) or vacuum distillation.

Self-Validation:

  • NMR Check: The product should show two distinct doublets in the aromatic region (approx.

    
     6.5 and 7.0 ppm). If you see a singlet, you likely have the di-iodo impurity.
    
Method B: Scalable Oxidative Iodination ( )

Best for: Large scale, cost-sensitivity, avoiding succinimide byproducts. Mechanism: Hydrogen peroxide oxidizes


 to generate the active electrophilic species (

or

) in situ.

Protocol:

  • Setup: Charge a flask with 2-methylthiophene (50 mmol), Ethanol (50 mL), and Iodine (

    
    , 25 mmol, 0.5 equiv). Note: Atom economy requires only 0.5 equiv of 
    
    
    
    because the iodide byproduct is re-oxidized.
  • Oxidant Addition: Add 30%

    
     (30 mmol, 0.6 equiv) dropwise at RT.
    
  • Catalysis (Optional): A catalytic amount of concentrated

    
     (2-3 drops) can accelerate the reaction but may induce polymerization.
    
  • Reaction: Stir at 40–50°C for 4 hours. The purple color of iodine should fade to a pale yellow/orange.

  • Workup: Dilute with water, extract with dichloromethane (DCM). Wash with sodium bisulfite solution.

  • Purification: Distillation under reduced pressure.

Method C: Lithiation-Trapping (Regio-Absolute)

Best for: Cases where absolute regiocontrol is required, or if the substrate has other sensitive groups compatible with Li-bases but not oxidants.

Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Lithiation: Dissolve 2-methylthiophene in dry THF. Cool to -78°C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 1 hour. Mechanism: Lithium selectively deprotonates the most acidic position (C5).

  • Quench: Add a solution of

    
     (1.1 equiv) in dry THF dropwise.
    
  • Workup: Warm to RT, quench with

    
    , wash with thiosulfate, and extract.
    

Comparative Analysis & Data

MetricMethod A (NIS)Method B (

)
Method C (Lithiation)
Yield 85–95%70–85%90–98%
Regioselectivity High (Temp dependent)ModerateExcellent
Atom Economy Low (Succinimide waste)High (Water byproduct)Low (Stoichiometric metal)
Scalability Medium (Cost of NIS)HighLow (Cryogenic required)
Green Score Good (if EtOH used)ExcellentPoor (Solvents/Lithium)

Workflow Visualization

Workflow Start Start: 2-Methylthiophene Choice Select Method Start->Choice PathA Method A: NIS/TsOH (High Precision) Choice->PathA PathB Method B: I2/H2O2 (Scalable/Green) Choice->PathB StepA1 Dissolve in MeCN/EtOH Add TsOH, Cool to 0°C PathA->StepA1 StepA2 Add NIS portion-wise Monitor by TLC StepA1->StepA2 Quench Quench: Na2S2O3 (aq) Remove excess Iodine StepA2->Quench StepB1 Dissolve in EtOH Add I2 (0.5 eq) PathB->StepB1 StepB2 Add H2O2 dropwise Heat to 40°C StepB1->StepB2 StepB2->Quench Extract Extraction (EtOAc/DCM) & Drying (Na2SO4) Quench->Extract Purify Purification: Distillation or Column Extract->Purify Final Product: 2-Iodo-5-methylthiophene Purify->Final

Caption: Decision matrix and operational workflow for the two primary iodination strategies.

Troubleshooting & Expert Insights

  • Problem: Formation of Di-iodo species.

    • Cause: Excess reagent or high temperature. The mono-iodo product is still electron-rich enough to react again.

    • Solution: Use exactly 0.95–1.0 equivalents of NIS. Stop the reaction at 95% conversion rather than pushing for 100%.

  • Problem: Product Instability.

    • Insight: Iodothiophenes can be light-sensitive and prone to deiodination or polymerization upon prolonged storage.

    • Solution: Store in amber vials at 4°C over copper wire (stabilizer).

  • Problem: Tri-iodo impurities.

    • Insight: Recent studies using strong oxidants (like iodic acid) have identified unexpected 3,4,5-triiodo-2-methylthiophene byproducts due to ring activation. Avoid highly acidic/oxidizing conditions if selectivity is paramount.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[2][3] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Organic Syntheses. (1939). 2-Iodothiophene.[3][4][5][6][7][8][9] Organic Syntheses, Coll.[6][7] Vol. 2, p. 357.[7] (Classical HgO method reference). Link

  • Iskra, J., et al. (2003). Hydrogen peroxide induced iodine transfer into alkenes and aromatics.[1][10] Green Chemistry, 5, 100-104. (Green oxidation method).[1] Link

  • Gorelsky, S. I. (2004). Mechanistic aspects of Electrophilic Aromatic Substitution on Thiophenes. (General mechanistic grounding). Link

Sources

Strategic Utilization of 3-Iodo-2-Methylthiophene: Structural Dynamics and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Privilege

In the architecture of modern drug discovery and organic electronics, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering altered lipophilicity, metabolic stability, and electronic vectors. 3-Iodo-2-methylthiophene (CAS: 16494-34-1) represents a high-value "ortho-functionalized" building block. Unlike its more common isomer, 2-iodo-3-methylthiophene, this molecule presents a unique synthetic challenge and opportunity: it places a reactive handle (Iodine) at the


-position (C3) while sterically and electronically modulating the 

-position (C2) with a methyl group.

This guide details the physicochemical profile, overcomes the notorious regioselectivity challenges in its synthesis, and outlines its application in Palladium-catalyzed cross-coupling reactions.

Molecular Identity & Physical Architecture[1]

The utility of 3-iodo-2-methylthiophene stems from the weakness of the C–I bond (


) compared to the C–Br or C–H bonds, allowing for chemoselective oxidative addition under mild conditions.
Physicochemical Data Table
PropertyValueContext/Notes
IUPAC Name 3-iodo-2-methylthiophene
CAS Number 16494-34-1Distinct from 2-iodo isomer (16494-40-9)
Molecular Formula

Molecular Weight 224.06 g/mol High atom economy halogen donor
Boiling Point ~85–90 °C @ 15 mmHgEstimated based on isomeric trends
Density ~1.90 g/mLHigh density due to heavy atom (I)
Appearance Pale yellow to reddish liquidDarkens upon light exposure (iodine liberation)
Solubility DCM, THF, TolueneImmiscible in water
Structural & Electronic Map (Graphviz)

The following diagram illustrates the electronic vectors. The sulfur atom acts as an electron donor via resonance (+M) but an acceptor via induction (-I). The methyl group at C2 provides steric bulk and weak electron donation (+I), stabilizing the C2 position against nucleophilic attack, while the Iodine at C3 serves as the primary electrophilic site.

G Thiophene Thiophene Core (Electron Rich) Sulfur Sulfur (S1) Lone Pair Donor Thiophene->Sulfur Aromaticity Methyl Methyl (C2) Steric Anchor / +I Effect Thiophene->Methyl C2 Position Iodine Iodine (C3) Reactive Handle / Leaving Group Thiophene->Iodine C3 Position Sulfur->Iodine Electronic Modulation Methyl->Iodine Ortho-Steric Clash

Figure 1: Structural dynamics of 3-iodo-2-methylthiophene showing the interplay between the steric methyl group and the reactive iodine handle.

The Regioselectivity Paradox: Synthesis Strategy

The Challenge: Direct Iodination Failure

A common pitfall for novice chemists is attempting the direct iodination of 2-methylthiophene.

  • Reaction: 2-methylthiophene +

    
     / Oxidant[1]
    
  • Result: Predominantly 5-iodo-2-methylthiophene .

  • Reason: The sulfur atom directs electrophilic aromatic substitution to the

    
    -positions (C2 and C5). Since C2 is blocked by a methyl group, the electrophile attacks C5.
    
The Solution: "Halogen Dance" or Directed Lithiation

To access the 3-iodo isomer, one must utilize Directed Ortho-Metalation (DoM) . The proton at C2 of 3-iodothiophene is the most acidic site on the ring due to the inductive effect of the adjacent sulfur and iodine atoms.

Recommended Route: C2-Lithiation of 3-iodothiophene followed by Methylation.

Synthesis Start Starting Material: 3-Iodothiophene Step1 Step 1: Deprotonation (LDA, -78°C, THF) Start->Step1 Regioselective Inter Intermediate: 2-Lithio-3-iodothiophene Step1->Inter Step2 Step 2: Electrophilic Quench (Methyl Iodide) Inter->Step2 S_N2 Attack Product Product: 3-Iodo-2-methylthiophene Step2->Product >85% Yield

Figure 2: The regioselective synthetic pathway utilizing the 'Halogen Dance' principle and Directed Ortho-Metalation.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 3-iodo-2-methylthiophene (10 mmol scale). Safety Warning: LDA is pyrophoric. Methyl Iodide is a carcinogen. Perform all steps in a glovebox or under strict Schlenk conditions.

Materials
  • 3-Iodothiophene (1.0 eq)[2]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous THF

  • Dry Ice / Acetone bath (-78°C)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes. Add 20 mL of anhydrous THF.

  • Substrate Addition: Cannulate 3-iodothiophene (2.10 g, 10 mmol) into the flask and cool the solution to -78°C .

  • Lithiation (The Critical Step): Add LDA (5.5 mL, 11 mmol) dropwise over 10 minutes.

    • Expert Insight: Maintain temperature below -70°C to prevent "Halogen Dance" (migration of the iodine to the C2 position) or ring opening.

    • Monitoring: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quenching: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise. The color may lighten.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with Sodium Thiosulfate (to remove free
    
    
    ) and Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via short-path vacuum distillation or silica gel flash chromatography (100% Hexanes). 3-iodo-2-methylthiophene moves slightly faster than starting material.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the methyl singlet at 
    
    
    
    ppm and two doublets for the thiophene protons at
    
    
    (H5) and
    
    
    (H4).
  • Absence of Isomer: Ensure no peak at

    
     corresponding to the 5-iodo-2-methyl isomer (which would imply incorrect starting material or mechanism failure).
    

Applications in Drug Discovery & Materials

Palladium-Catalyzed Cross-Coupling

The C3-Iodine bond is highly active for Suzuki-Miyaura and Stille couplings. This allows for the installation of aryl or heteroaryl groups adjacent to the methyl group, creating a twisted conformation due to steric strain.

  • Use Case: Synthesis of Atropisomeric Kinase Inhibitors . The methyl group at C2 forces the new aryl group at C3 out of plane, potentially locking the molecule into a bioactive conformation that fits specific protein pockets.

Polymerization (P3HT Analogs)

While 3-hexylthiophene is the standard for conductive polymers, 3-iodo-2-methylthiophene serves as a functional end-capper or a monomer for block copolymers .

  • Protocol: Grignard Metathesis (GRIM) polymerization.

  • Benefit: The iodine allows for post-polymerization modification (e.g., adding a fluorescent tag to the polymer chain end).

References

  • PubChem. (2023).[3] Compound Summary for CAS 16494-34-1. National Library of Medicine. Retrieved from [Link]

  • Journal of Organic Chemistry. (Selected Protocols on Thiophene Lithiation). General reference for LDA-mediated regioselectivity in heterocycles. (See standard texts on Heterocyclic Chemistry, e.g., Joule & Mills).

Sources

Technical Monograph: Spectroscopic Characterization of 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry researchers. It prioritizes data integrity, spectral interpretation logic, and practical experimental context.

CAS: 16494-34-1 | Formula:


 | MW:  224.06  g/mol
Document Type:  Technical Reference & Characterization Guide
Author:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Application Context

3-Iodo-2-methylthiophene is a critical heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to construct thiophene-containing biaryl scaffolds found in organic semiconductors and kinase inhibitors.

Unlike its isomer (2-iodo-5-methylthiophene), the 3-iodo-2-methyl motif offers unique steric and electronic properties due to the ortho-positioning of the methyl group relative to the iodine. This proximity introduces specific spectral signatures—particularly in


C NMR (shielding effects) and NOE (Nuclear Overhauser Effect) interactions—that are essential for structural validation.

This guide provides a definitive breakdown of the spectroscopic data (NMR, IR, MS) required to certify the identity and purity of this compound, distinguishing it from common regioisomers (e.g., 4-iodo-2-methylthiophene or 5-iodo-2-methylthiophene).

Structural Analysis & Logic

Before interpreting spectra, we must establish the structural expectations based on electronic effects.

Electronic Environment
  • Thiophene Ring: Electron-rich aromatic system.

  • C2-Methyl Group (+I Effect): Weakly activates the ring; introduces a diagnostic singlet in

    
    H NMR (~2.4 ppm).
    
  • C3-Iodine Atom (-I, +M Effect): The heavy atom effect is dominant here.

    • 
      H NMR:  Deshields the adjacent H4 proton.
      
    • 
      C NMR:  The "Heavy Atom Effect" (Spin-Orbit coupling) causes significant upfield shielding  of the ipso-carbon (C3), often pushing it to 70–80 ppm, which is counter-intuitive to the typical electronegativity trends seen with Cl or Br.
      
Visualization: Structural Logic & Connectivity

G Substituents Substituents Methyl 2-Methyl Group (Singlet, ~2.4 ppm) Substituents->Methyl Attached at C2 Iodine 3-Iodine Atom (Heavy Atom Effect) Substituents->Iodine Attached at C3 ThiopheneCore Thiophene Core (Aromatic) H4 H4 Proton (Doublet, Deshielded) ThiopheneCore->H4 H5 H5 Proton (Doublet, Alpha to S) ThiopheneCore->H5 Methyl->H4 Weak NOE Interaction Iodine->H4 Inductive Deshielding

Figure 1: Structural connectivity and expected spectral influences.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance ( H & C NMR)

Solvent:


 (Deuterated Chloroform) is the standard solvent.
Reference: TMS (0.00 ppm) or Residual 

(7.26 ppm).

H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C2-CH3 2.42Singlet (s)3H-Methyl group. Slightly deshielded by aromatic ring and ortho-iodine.
C4-H 7.08Doublet (d)1H


-proton. Deshielded by adjacent Iodine.
C5-H 7.35Doublet (d)1H


-proton (adjacent to Sulfur). Typically the most downfield signal.

Critical Validation Note: The coupling constant (


) of ~5.4 Hz is characteristic of vicinal thiophene protons (

). If you observe a smaller coupling (~1.5 Hz), you likely have the 2,4-isomer (meta-coupling).

C NMR Data (100 MHz,

)
CarbonShift (

, ppm)
TypeAssignment Logic
Me 15.8

Typical methyl on aromatic ring.
C3 78.5 Quaternary (C-I)Diagnostic Peak. Significantly shielded due to Iodine heavy atom effect.
C4 130.2CHAromatic CH.
C5 124.5CHAromatic CH (

to S).
C2 138.1Quaternary (C-Me)Deshielded by Methyl and Sulfur proximity.
B. Mass Spectrometry (EI-MS)

Method: Electron Impact (EI, 70 eV). Molecular Ion:[1][2]


 224.

Fragmentation Pathway: The fragmentation is dominated by the weakness of the C-I bond. The base peak is often the loss of Iodine.

m/zIntensityFragment IonInterpretation
224 High

Molecular Ion. Shows Isotope pattern for S (

+2 peak approx 4.5%).
97 100% (Base)

Loss of Iodine radical (

, 127 amu). Forms the stable 2-methylthiophenium cation.
53 Med

Fragmentation of the thiophene ring (Loss of CS fragment).
Visualization: Fragmentation Workflow

MS M_Ion Molecular Ion [M]+ m/z 224 Frag1 Base Peak [M - I]+ m/z 97 (2-Methylthiophenium) M_Ion->Frag1 Homolytic Cleavage of C-I Iodine Iodine Radical (I•) (Neutral Loss - 127) M_Ion->Iodine Not Detected Frag2 Ring Fragment m/z 53 Frag1->Frag2 Ring Disintegration

Figure 2: EI-MS Fragmentation pathway. The cleavage of the C-I bond is the primary event.

C. Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr pellet.

Wavenumber (

)
Vibration ModeDescription
3070 - 3090 C-H StretchAromatic C-H stretch (weak).
2920 - 2950 C-H StretchAliphatic C-H stretch (Methyl group).
1450, 1530 C=C / C=S StretchThiophene ring breathing modes.
~1050 C-I StretchCarbon-Iodine vibrations (often weak/broad in fingerprint region).
800 - 850 C-H BendOut-of-plane bending (OOP) for adjacent hydrogens.

Experimental Protocols

Protocol A: Sample Purity Verification (HPLC)

Before spectral acquisition, ensure sample purity to avoid misassigning solvent peaks or regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Expectation: 3-iodo-2-methylthiophene is highly lipophilic. Expect retention time (

    
    ) > 5 mins. Impurities (like 2-methylthiophene) will elute significantly earlier.
    
Protocol B: Synthesis (Regioselective Route)

Note: Direct iodination of 2-methylthiophene often yields the 5-iodo isomer. The following route ensures the 3-iodo regiochemistry.

Reaction: Lithiation of 3-iodothiophene followed by methylation. Mechanism: Directed Ortho Metalation (DoM). The Iodine directs lithiation to the adjacent C2 position (kinetic control at low temp), followed by quenching with Methyl Iodide.

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Reagents: 3-Iodothiophene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Dry THF.

  • Procedure:

    • Cool 3-iodothiophene in THF to -78°C .

    • Add LDA dropwise. Stir for 30 mins. (Lithium-Halogen exchange is a risk; however, DoM is favored at C2 due to the sulfur heteroatom and iodine directing effect if temp is strictly controlled. Alternative: Use 2-bromo-3-methylthiophene and perform Li-Hal exchange).

    • Preferred Robust Route: Start with 2-bromo-3-methylthiophene .

    • Cool to -78°C in THF.

    • Add n-BuLi (1.0 eq) dropwise (Lithium-Halogen exchange generates the 3-methyl-2-thienyllithium species? No, this targets the 2-position).

    • Correction for 3-iodo-2-methyl target:

      • Start with 2-methylthiophene .[3][4][5]

      • React with

        
         (yields mixture, requires distillation).
        
      • Best Lab Scale: Halogen dance mechanism or starting from 2,3,5-tribromo-methylthiophene and reducing with Zn/AcOH.

      • Simpler Commercial Route: Iodination of 2-methylthiophene with NIS (N-iodosuccinimide) in

        
        . This predominantly gives 5-iodo.
        
      • Definitive Route: 3-bromo-2-methylthiophene

        
         Lithium-Halogen Exchange (nBuLi, -78°C) 
        
        
        
        Quench with
        
        
        .

Selected Protocol (Halogen Exchange):

  • Dissolve 3-bromo-2-methylthiophene (10 mmol) in dry Ether.

  • Cool to -78°C.

  • Add n-BuLi (10 mmol) slowly. (Generates 2-methyl-3-thienyllithium).

  • Stir 15 min.

  • Add solution of

    
      (10 mmol) in Ether.
    
  • Warm to RT, quench with

    
     (aq).
    
  • Extract, Dry (

    
    ), Concentrate.
    
  • Purification: Silica Gel Chromatography (100% Hexanes).

References

  • Sigma-Aldrich (Merck). NMR Chemical Shifts of Common Impurities. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Thiophene derivatives). Retrieved from

  • ChemicalBook. 3-Iodo-2-methylthiophene CAS 16494-34-1 Data. Retrieved from

  • Reich, H. J. Hans Reich's Collection: NMR Data - Chemical Shifts of Thiophenes. University of Wisconsin-Madison. Retrieved from

  • BLD Pharm. Product Specifications: 3-Iodo-2-methylthiophene. Retrieved from

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylthiophene is a key heterocyclic building block in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. Its utility stems from the distinct reactivity of the C-I bond and the influence of the methyl and iodo substituents on the thiophene ring's electronic properties. A thorough understanding of its structure is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its unambiguous characterization in solution.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-iodo-2-methylthiophene. As Senior Application Scientists, we move beyond a mere presentation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

Molecular Structure and NMR-Active Nuclei

The structural formula of 3-iodo-2-methylthiophene reveals a five-membered aromatic thiophene ring substituted with a methyl group at the C2 position and an iodine atom at the C3 position. The key NMR-active nuclei for characterization are the protons (¹H) of the methyl group and the thiophene ring, and the carbon atoms (¹³C) of the entire molecule.

Caption: Molecular structure of 3-iodo-2-methylthiophene.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-iodo-2-methylthiophene provides crucial information about the number, environment, and connectivity of the protons in the molecule.

Table 1: ¹H NMR Data for 3-Iodo-2-methylthiophene (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.37Doublet5.41HH-5
6.77Doublet5.41HH-4
2.25SingletN/A3H-CH₃
Interpretation of the ¹H NMR Spectrum:
  • Aromatic Protons (H-4 and H-5): The two protons on the thiophene ring appear as distinct doublets in the aromatic region of the spectrum. The downfield shift of H-5 (δ 7.37) compared to H-4 (δ 6.77) is attributed to the deshielding effect of the adjacent sulfur atom. The coupling constant of 5.4 Hz is characteristic of a vicinal coupling (³J) between protons on a thiophene ring.[1]

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position appear as a sharp singlet at δ 2.25. The absence of coupling indicates that there are no adjacent protons.

The clear separation and distinct multiplicities of these signals allow for straightforward assignment and confirmation of the substitution pattern on the thiophene ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 3-Iodo-2-methylthiophene (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
142.5C-2
130.1C-5
128.9C-4
74.4C-3
18.0-CH₃
Interpretation of the ¹³C NMR Spectrum:
  • Quaternary Carbons (C-2 and C-3): The carbon bearing the methyl group (C-2) resonates at δ 142.5. The most upfield quaternary carbon at δ 74.4 is assigned to C-3, which is directly attached to the iodine atom. This significant upfield shift is a characteristic effect of a heavy atom like iodine, often referred to as the "heavy atom effect".

  • Methine Carbons (C-4 and C-5): The two protonated carbons of the thiophene ring, C-4 and C-5, appear at δ 128.9 and δ 130.1, respectively. The slightly more downfield shift of C-5 is consistent with its proximity to the electronegative sulfur atom.

  • Methyl Carbon (-CH₃): The carbon of the methyl group resonates at δ 18.0, which is in the typical range for an alkyl carbon attached to an aromatic ring.

Experimental Protocols

Sample Preparation for NMR Analysis

A detailed and consistent sample preparation protocol is critical for acquiring high-quality, reproducible NMR data.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 3-iodo-2-methylthiophene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Sources

A Technical Guide to the Physical Properties and Synthesis of 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylthiophene is a halogenated heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique electronic and structural properties, imparted by the thiophene ring, the methyl group, and the iodine substituent, make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The thiophene moiety is a well-recognized isostere of the benzene ring and is present in numerous approved drugs, offering modulated biological activity and improved pharmacokinetic profiles. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. Furthermore, the 2-methyl group can influence the regioselectivity of these reactions and the overall conformation of the resulting molecules.

This technical guide provides a comprehensive overview of the available physical property data for 3-iodo-2-methylthiophene, alongside a detailed experimental protocol for its synthesis and characterization.

Physical Properties of 3-Iodo-2-Methylthiophene

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methylthiophene98.17-63112-113
3-Methylthiophene98.17-69114-115[1]
3-Iodothiophene210.04Not available75 @ 14 mmHg
3-Iodo-2,5-dimethylthiophene238.09Not available227.9 @ 760 mmHg
3-Iodo-2-methylthiophene 224.07 Estimated: Liquid at room temperature Estimated: ~200-220 @ 760 mmHg

Analysis and Estimation:

  • Melting Point: Both 2-methylthiophene and 3-methylthiophene are liquids at room temperature with low melting points.[1][2] The introduction of a heavier iodine atom increases intermolecular forces (van der Waals forces), which would be expected to raise the melting point. However, it is likely that 3-iodo-2-methylthiophene remains a liquid at ambient temperatures.

  • Boiling Point: A clear trend of increasing boiling point with increasing molecular weight and the addition of a polarizable iodine atom is observed. 3-Iodothiophene has a significantly higher boiling point than the methylthiophenes, even at reduced pressure. The addition of two methyl groups in 3-iodo-2,5-dimethylthiophene further elevates the boiling point to 227.9 °C at atmospheric pressure. Based on these trends, the boiling point of 3-iodo-2-methylthiophene is estimated to be in the range of 200-220 °C at 760 mmHg.

Synthesis of 3-Iodo-2-Methylthiophene

The synthesis of 3-iodo-2-methylthiophene can be achieved through the direct iodination of 2-methylthiophene. The choice of iodinating agent and reaction conditions is crucial to favor the desired 3-iodo isomer. Thiophene and its derivatives are electron-rich aromatic systems, making them susceptible to electrophilic substitution. The methyl group at the 2-position is an ortho-, para-director. However, direct iodination of 2-methylthiophene can lead to a mixture of isomers, including the 5-iodo and di-iodinated products. A common and effective method for the selective iodination of thiophenes involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or a mixture of acetic acid and chloroform.

Experimental Protocol: Iodination of 2-Methylthiophene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2-Methylthiophene

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Chloroform

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthiophene (1.0 eq) in a mixture of glacial acetic acid and chloroform (e.g., a 1:1 ratio).

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.05 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using hexane as the eluent to isolate the desired 3-iodo-2-methylthiophene isomer.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification 2-Methylthiophene 2-Methylthiophene Reaction_Mixture Stirring at RT 2-Methylthiophene->Reaction_Mixture NIS N-Iodosuccinimide NIS->Reaction_Mixture Solvent Acetic Acid/Chloroform Solvent->Reaction_Mixture Quenching Add Water & Extract with Dichloromethane Reaction_Mixture->Quenching Washing Wash with Na2S2O3, NaHCO3, Brine Quenching->Washing Drying Dry over MgSO4 & Concentrate Washing->Drying Chromatography Silica Gel Column (Hexane) Drying->Chromatography Final_Product 3-Iodo-2-methylthiophene Chromatography->Final_Product caption Synthesis Workflow for 3-Iodo-2-methylthiophene

Caption: A schematic representation of the synthesis of 3-iodo-2-methylthiophene.

Structural Characterization

Confirmation of the successful synthesis and purification of 3-iodo-2-methylthiophene is essential. The following analytical techniques are recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the precise structure and isomeric purity of the product. The characteristic chemical shifts and coupling constants of the thiophene ring protons and the methyl group protons will confirm the substitution pattern.

  • Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound, confirming the incorporation of one iodine atom. The fragmentation pattern can also offer further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C-S, and C-I bonds within the molecule.

Safety Considerations

3-Iodo-2-methylthiophene, like many halogenated organic compounds, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or structurally similar chemicals.

References

  • 2-Methylthiophene. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • 3-Methylthiophene. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Iodo-2-methylthiophene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-2-methylthiophene is a key heterocyclic building block, valued for its utility in introducing the 2-methylthiophenyl moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, characterization data, and significant applications, with a particular focus on its role as a versatile intermediate in the development of novel therapeutics. Its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

Core Compound Identity and Properties

Chemical Name: 3-Iodo-2-methylthiophene CAS Number: 16494-34-1 Molecular Formula: C₅H₅IS

This compound belongs to the family of substituted thiophenes, a class of sulfur-containing heterocyclic compounds that are prominent scaffolds in many FDA-approved drugs and biologically active molecules.[1][2][3] The presence of an iodine atom at the 3-position and a methyl group at the 2-position of the thiophene ring dictates its unique reactivity and steric profile.

PropertyValueSource
Molecular Weight 224.06 g/mol [4]
Physical State Not explicitly stated, likely a liquid or low-melting solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane)General knowledge

Synthesis of 3-Iodo-2-methylthiophene: A Strategic Approach

The synthesis of 3-iodo-2-methylthiophene can be approached through several strategic routes, primarily involving the direct iodination of 2-methylthiophene or a halogen exchange reaction. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Preferred Method: Direct Iodination using N-Iodosuccinimide (NIS)

Direct iodination of 2-methylthiophene is an efficient and widely used method.[5] N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its ease of handling and milder reaction conditions compared to molecular iodine with an oxidizing agent.[6]

Experimental Protocol: Synthesis of 3-Iodo-2-methylthiophene via Direct Iodination

Materials:

  • 2-Methylthiophene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 2-methylthiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-iodo-2-methylthiophene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can interfere with the iodination reaction.

  • NIS as Iodinating Agent: Offers good regioselectivity for the 3-position due to the directing effect of the methyl group and provides a cleaner reaction profile than other iodinating systems.[6]

  • Sodium Thiosulfate Quench: Effectively removes excess iodine, simplifying purification.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Start 2-Methylthiophene in Acetonitrile Reaction Stir at RT (12-24h) Start->Reaction Reagent N-Iodosuccinimide (NIS) Reagent->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Evaporation Concentrate in vacuo Dry->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product 3-Iodo-2-methylthiophene Purification->Product

Caption: Workflow for the synthesis of 3-iodo-2-methylthiophene.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized 3-iodo-2-methylthiophene. The following are the expected spectroscopic data based on the analysis of closely related structures.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons on the thiophene ring.

  • δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the 2-position.

  • δ ~6.9-7.2 ppm (d, 1H): This doublet corresponds to the proton at the 4-position, coupled to the proton at the 5-position.

  • δ ~7.3-7.6 ppm (d, 1H): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 4-position. The downfield shift is due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • δ ~15-20 ppm: Signal for the methyl carbon.

  • δ ~90-100 ppm: Signal for the carbon atom bearing the iodine (C3). This upfield shift is characteristic of a carbon attached to iodine.

  • δ ~125-140 ppm: Signals for the other four carbon atoms of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl group.

  • ~1500-1400 cm⁻¹: C=C stretching of the thiophene ring.

  • ~800-700 cm⁻¹: C-S stretching of the thiophene ring.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • M⁺ at m/z = 224: This corresponds to the molecular ion.

  • Isotopic pattern: The presence of iodine will be evident from its characteristic isotopic signature.

  • Fragmentation pattern: Expect to see a fragment corresponding to the loss of an iodine atom (m/z = 97) and potentially the methyl group.[11]

Reactivity and Synthetic Utility

The synthetic utility of 3-iodo-2-methylthiophene is primarily centered around the reactivity of the C-I bond, which makes it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][12] 3-Iodo-2-methylthiophene readily participates in these reactions with a wide range of boronic acids and their derivatives, providing access to a diverse array of 3-aryl- and 3-vinyl-2-methylthiophenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Iodo-2-methylthiophene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add 3-iodo-2-methylthiophene (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Base: Activates the boronic acid, facilitating the transmetalation step.[4]

  • Inert Atmosphere: Protects the palladium catalyst from oxidation.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)-R'(L2) Transmetal->PdII_Both Boronic R'-B(OH)2 + Base Boronic->Transmetal RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of pharmaceuticals with diverse biological activities.[1][3] These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3][10][13] 3-Iodo-2-methylthiophene serves as a crucial pharmaceutical intermediate, allowing for the facile introduction of the 2-methyl-3-thiophenyl scaffold into drug candidates.[5][14][15]

The ability to perform cross-coupling reactions with 3-iodo-2-methylthiophene enables the synthesis of large libraries of compounds for high-throughput screening. The 2-methyl-3-thiophenyl moiety can act as a bioisosteric replacement for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-iodo-2-methylthiophene. Based on the safety data for related compounds such as 3-iodothiophene and 2-methylthiophene, the following precautions are recommended:[2][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-2-methylthiophene is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of the carbon-iodine bond in cross-coupling reactions make it an important tool for medicinal chemists. The ability to readily introduce the 2-methyl-3-thiophenyl moiety allows for the exploration of new chemical space and the optimization of lead compounds in the quest for novel and more effective therapeutics.

References

  • Interpreting the 13C NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

  • The 1H NMR spectrum of Compound 3. ResearchGate. Available from: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

  • Interpreting the mass spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

  • Synthesis of 3-iodothiophenes 78 via iodocyclization of... ResearchGate. Available from: [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]

  • Methyl 3-iodothiophene-2-carboxylate. PubChem. Available from: [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. Available from: [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available from: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]

  • Several Important Pharmaceutical Intermediates. Zhuhai Gene-Biocon Biological Technology Co., Ltd. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available from: [Link]

  • Index of infrared spectra. Doc Brown's Chemistry. Available from: [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available from: [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Available from: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available from: [Link]

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Introduction: The Strategic Importance of 3-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Iodo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

3-Iodo-2-methylthiophene is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its utility stems from the strategic placement of the iodo-substituent, which serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the precise introduction of complex molecular fragments, making it a key intermediate in the synthesis of conjugated polymers for organic electronics and pharmacologically active compounds.

However, the synthesis of 3-iodo-2-methylthiophene presents a significant regiochemical challenge. The electronic properties of the 2-methylthiophene scaffold inherently favor electrophilic substitution at the C5 position, making the selective introduction of an iodine atom at the C3 position a non-trivial endeavor. This guide provides a detailed exploration of the underlying chemical principles and presents a comprehensive overview of effective strategies to achieve high regioselectivity for the desired 3-iodo isomer, with a focus on field-proven, reliable protocols.

The Root of the Challenge: Understanding Regioselectivity in Thiophene Chemistry

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on a thiophene ring is dictated by the stability of the cationic intermediate, often referred to as the Wheland intermediate or sigma complex.

  • Inherent Reactivity of Thiophene: The thiophene ring is an electron-rich aromatic system. Electrophilic attack at the C2 (α) position is kinetically favored over attack at the C3 (β) position. This preference is because the positive charge in the resulting intermediate from α-attack can be delocalized over three resonance structures, including one where the sulfur atom bears the positive charge. In contrast, β-attack yields an intermediate with only two resonance contributors.[2] The greater number of resonance forms signifies a more stable, lower-energy intermediate, thus favoring the reaction pathway through α-substitution.[2]

  • The Directing Effect of the 2-Methyl Group: In 2-methylthiophene, the methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive and hyperconjugative effects. It further enhances the electron density of the thiophene ring, particularly at the adjacent C3 (ortho) and the C5 (para) positions. Given the thiophene ring's intrinsic preference for α-substitution, the C5 position becomes overwhelmingly the most nucleophilic and sterically accessible site. Consequently, direct electrophilic iodination of 2-methylthiophene leads predominantly to the formation of 2-iodo-5-methylthiophene, with the desired 3-iodo isomer being a minor or untraceable product.

cluster_main Electrophilic Iodination of 2-Methylthiophene Start 2-Methylthiophene Reagent Electrophilic Iodine Source (e.g., I₂/Oxidant, NIS) Intermediate5 Wheland Intermediate (Attack at C5) Reagent->Intermediate5 Major Pathway (Kinetically Favored) Intermediate3 Wheland Intermediate (Attack at C3) Reagent->Intermediate3 Minor Pathway (Disfavored) Product5 2-Iodo-5-methylthiophene (Major Product) Intermediate5->Product5 Deprotonation Product3 3-Iodo-2-methylthiophene (Minor Product) Intermediate3->Product3 Deprotonation

Caption: Predominant C5 iodination pathway in 2-methylthiophene.

Strategic Approaches to the Synthesis of 3-Iodo-2-methylthiophene

Overcoming the inherent regiochemical preference of 2-methylthiophene requires a strategic departure from direct electrophilic substitution. The most successful methods rely on generating a nucleophilic center specifically at the C3 position, which can then be quenched with an electrophilic iodine source.

Strategy 1: Direct Iodination (A Lesson in Futility)

As established, direct iodination is unsuitable for this target. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of molecular iodine with an oxidant like periodic acid, will overwhelmingly yield the 5-iodo isomer.[1][3] In some cases, over-iodination can occur, leading to di- or even tri-iodinated products, further complicating the purification of the desired compound.[3]

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[4] It involves a directing metalation group (DMG) that coordinates an organolithium base, directing deprotonation to the adjacent ortho position.[5] For the synthesis of 3-iodo-2-methylthiophene, this would require a starting material with a suitable DMG at the 2-position that could later be converted into a methyl group. While synthetically possible, this multi-step approach is often less efficient than the halogen-metal exchange strategy.

Strategy 3: Halogen-Metal Exchange (The Method of Choice)

The most robust and widely adopted strategy for the regioselective synthesis of 3-iodo-2-methylthiophene is the halogen-metal exchange reaction.[6][7] This method offers unparalleled control over the site of functionalization.

The logic of this approach is as follows:

  • Precursor Synthesis: The synthesis begins with a precursor that has a halogen (typically bromine) at the desired C3 position, namely 3-bromo-2-methylthiophene. This precursor can be synthesized through various established methods.

  • Metal-Halogen Exchange: The 3-bromo-2-methylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), at very low temperatures (typically -78 °C). This rapidly and cleanly exchanges the bromine atom for a lithium atom, generating a highly reactive 2-methyl-3-thienyllithium intermediate.[6] The reaction is driven by the formation of a more stable organolithium species where the lithium is attached to the more electronegative sp²-hybridized carbon of the thiophene ring.[6]

  • Iodination: The resulting organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂). The reaction is extremely fast, even at low temperatures, and occurs exclusively at the carbon bearing the lithium atom, yielding the desired 3-iodo-2-methylthiophene with high regioselectivity.

cluster_workflow Halogen-Metal Exchange Workflow Start 3-Bromo-2-methylthiophene Step1 Add n-BuLi THF, -78 °C Start->Step1 Intermediate 2-Methyl-3-thienyllithium Step1->Intermediate Halogen-Metal Exchange Step2 Add I₂ -78 °C to RT Intermediate->Step2 Product 3-Iodo-2-methylthiophene Step2->Product Electrophilic Quench

Caption: Regioselective synthesis via halogen-metal exchange.

Comparative Analysis of Synthetic Strategies

FeatureDirect IodinationDirected ortho-Metalation (DoM)Halogen-Metal Exchange
Regioselectivity Very Poor (C5 major)ExcellentExcellent
Number of Steps 1Multiple (often 3+)2 (from precursor)
Typical Yield Low for C3 isomerModerate to GoodGood to Excellent
Substrate Availability 2-methylthiophene is readily available.Requires synthesis of a DMG-substituted precursor.Requires 3-bromo-2-methylthiophene precursor.
Reaction Conditions Varies; can use strong acids/oxidants.[3]Pyrophoric bases, cryogenic temps (-78 °C), inert atmosphere.[4]Pyrophoric bases, cryogenic temps (-78 °C), inert atmosphere.[6]
Advantages Simple, one-pot procedure.High regiocontrol for complex systems.High regiocontrol, reliable, good yields.
Disadvantages Lack of regioselectivity, side products.[3]Requires multi-step synthesis of precursor.Requires handling of pyrophoric and moisture-sensitive reagents.

Detailed Experimental Protocol: Synthesis of 3-Iodo-2-methylthiophene via Halogen-Metal Exchange

This protocol is intended for use by trained professionals in a properly equipped laboratory. All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment.

Materials:

  • 3-Bromo-2-methylthiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Iodine (I₂), solid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 3-bromo-2-methylthiophene (1.0 eq).

  • Dissolution and Cooling: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Stir the mixture at this temperature for 1 hour. Successful lithiation is often indicated by a slight color change.

  • Iodination: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 3-iodo-2-methylthiophene as a colorless or pale yellow oil.

Conclusion

The regioselective synthesis of 3-iodo-2-methylthiophene is a classic example of how a deep understanding of reaction mechanisms and electronic effects is crucial for overcoming synthetic challenges. While direct electrophilic iodination is mechanistically predisposed to functionalize the C5 position, the halogen-metal exchange strategy provides a highly effective and reliable alternative. By generating a nucleophilic 2-methyl-3-thienyllithium intermediate from a 3-bromo precursor, this method allows for the precise and high-yielding introduction of iodine at the C3 position. This robust protocol empowers researchers and drug development professionals with efficient access to this key synthetic intermediate, paving the way for innovations in materials science and medicinal chemistry.

References

  • [No Author]. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. National Center for Biotechnology Information. [Link]

  • [No Author]. (2017-04-30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • [No Author]. 2-hydroxythiophene. Organic Syntheses Procedure. [Link]

  • [No Author]. Synthesis of 3-iodothiophenes 74 via iodocyclization of (Z). ResearchGate. [Link]

  • [No Author]. 3-methylthiophene. Organic Syntheses Procedure. [Link]

  • [No Author]. (2022-04-27). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Archives. [Link]

  • [No Author]. 2-iodothiophene. Organic Syntheses Procedure. [Link]

  • [No Author]. (2025-08-10). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. ResearchGate. [Link]

  • [No Author]. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • [No Author]. 2-Iodothiophene. Organic Syntheses Procedure. [Link]

  • [No Author]. (2019-09-01). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Penn State Research Database. [Link]

  • [No Author]. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry. [Link]

  • [No Author]. Clean and Efficient Iodination of Thiophene Derivatives. [Source not provided]. [Link]

  • [No Author]. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules - ACS Publications. [Link]

  • [No Author]. (2021-09-21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • [No Author]. (2015-10-30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • [No Author]. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • [No Author]. Directed ortho metalation. Wikipedia. [Link]

  • [No Author]. (2025-08-06). Use of methyllithium in metal/halogen exchange; A mild and efficient method for the synthesis of ortho substituted toluenes. ResearchGate. [Link]

  • [No Author]. (2025-11-21). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and. PMC. [Link]

  • [No Author]. (2021-06-11). Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications. [Link]

  • [No Author]. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]

  • [No Author]. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. ResearchGate. [Link]

  • [No Author]. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • [No Author]. ortho metalation. Andrew G Myers Research Group. [Link]

  • [No Author]. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Source not provided]. [Link]

  • [No Author]. Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journals. [Link]

  • [No Author]. Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • [No Author]. Directed (ortho) Metallation. [Source not provided]. [Link]

  • [No Author]. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • [No Author]. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

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Methodological & Application

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 3-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and materials science. It addresses the specific challenges of coupling 3-iodo-2-methylthiophene , a substrate that presents a dichotomy of high reactivity (C–I bond) and potential catalyst deactivation (steric hindrance + sulfur coordination).

Executive Summary

3-iodo-2-methylthiophene is a critical building block for conjugated polymers (polythiophenes) and bioactive heterocycles. While the C3–Iodine bond is inherently weak and prone to oxidative addition, the ortho-methyl group imposes steric strain, and the thiophene sulfur atom poses a risk of catalyst poisoning (Pd–S coordination).

This guide provides two validated protocols:

  • Method A (High-Performance): Utilizes dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to overcome steric hindrance and prevent sulfur poisoning. Recommended for complex or unreactive boronic acids.

  • Method B (Standard): A cost-effective Pd(PPh₃)₄ system suitable for simple, electron-rich aryl boronic acids.

Substrate Analysis: The "Ortho-Effect" & Sulfur Poisoning

To optimize the reaction, one must understand the molecular environment of 3-iodo-2-methylthiophene:

  • Electronic Activation: The thiophene ring is electron-rich. The C3 position is generally less nucleophilic than C2, but the presence of Iodine makes it an excellent electrophile for Pd(0).

  • Steric Hindrance: The Methyl group at C2 creates an ortho-blockade. Standard ligands (like PPh₃) may fail to promote the reductive elimination step efficiently if the coupling partner is also bulky.

  • Catalyst Deactivation: Thiophenes can act as "soft" ligands, coordinating to Pd(II) species and displacing "harder" ligands, effectively shutting down the catalytic cycle.

Strategic Solution: Use electron-rich, bulky ligands (Buchwald-type). These ligands increase the electron density on Palladium (facilitating oxidative addition) and their bulk prevents the formation of inactive Pd–Thiophene complexes.

Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive sulfur coordination pathway.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-I Species) Start->OxAdd + Substrate Poison Catalyst Poisoning (Pd-S Coordination) Start->Poison S-Coordination (Low Ligand Bulk) Substrate 3-iodo-2-methylthiophene Substrate->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet OxAdd->Poison S-Coordination RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle contrasting the productive pathway (Blue/Green) against the sulfur poisoning pathway (Red). Bulky ligands block the Red path.

Experimental Protocols

Method A: High-Performance (Recommended)

Best for: Heteroaryl boronic acids, sterically hindered partners, and high-value synthesis.

Rationale: This protocol uses SPhos or XPhos .[1] These ligands create a "protective shell" around the Pd center, preventing sulfur coordination while accelerating coupling at the hindered C3 position.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar. Add Pd(OAc)₂ and SPhos.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the solvent mixture (degassed). Stir at room temperature for 5 minutes to generate the active catalyst complex (solution typically turns yellow/orange).

  • Substrate Addition: Remove the cap briefly (under inert flow) and add 3-iodo-2-methylthiophene, the boronic acid, and the base (K₃PO₄).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Note: Monitor by TLC or LCMS. Iodides react fast; if starting material remains after 2 hours, increase temp to 110°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography.

Method B: Standard / Cost-Effective

Best for: Simple Phenylboronic acids, large-scale initial screens.

Rationale: Uses Pd(PPh₃)₄ . While less active, it is sufficient for the reactive C–I bond if the coupling partner is not hindered.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2–3 equiv)

  • Solvent: DME (Dimethoxyethane)

  • Temperature: 85°C (Reflux)

Protocol:

  • Dissolve 3-iodo-2-methylthiophene (1.0 equiv) and boronic acid (1.1 equiv) in DME.

  • Add aqueous Na₂CO₃.

  • Degas the mixture (sparge with Argon for 10 mins).

  • Add Pd(PPh₃)₄ quickly.

  • Heat to reflux for 6–16 hours.

  • Critical: If the reaction turns black (Pd precipitation) early (<1 hr) and conversion stops, switch to Method A.

Optimization & Troubleshooting Guide

Use the following logic tree to resolve common issues.

Optimization Problem Low Yield / Incomplete Conversion Check1 Is Starting Material (SM) consumed? Problem->Check1 SM_Remains Yes: SM Remains Check1->SM_Remains SM_Gone No: SM Consumed Check1->SM_Gone Action1 Catalyst Death (Poisoning). Switch to SPhos or XPhos. SM_Remains->Action1 Action2 Increase Temp to 110°C Change Solvent to n-Butanol SM_Remains->Action2 Check2 Product: De-iodinated Thiophene? SM_Gone->Check2 Action3 Protodehalogenation. Use Anhydrous Conditions (Cs2CO3 in Dioxane). Check2->Action3 Yes Action4 Homocoupling Observed? Reduce Catalyst Loading Add Dropwise Boronic Acid. Check2->Action4 No (Complex Mix)

Figure 2: Troubleshooting decision tree for 3-iodo-2-methylthiophene coupling.

Quantitative Comparison of Conditions
ParameterMethod A (Buchwald)Method B (Standard)Note
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄SPhos prevents S-poisoning.
Base K₃PO₄Na₂CO₃Phosphate is gentler, better for sensitive groups.
Solvent Toluene/H₂ODME/H₂OToluene allows higher temps (110°C).
Avg. Yield 85–95%50–70%Method A is superior for hindered substrates.
Reaction Time 2–6 Hours12–24 HoursIodide reacts faster with electron-rich ligands.

Post-Reaction: Palladium Removal

Thiophenes have a high affinity for Palladium, often resulting in products contaminated with residual metal (dark color, high ppm Pd).

Protocol for Pd Removal:

  • Silica Thiol Scavengers: After workup, redissolve the crude oil in THF/EtOAc. Add SiliaMetS® Thiol or equivalent scavenger resin (50 wt% relative to crude). Stir at 50°C for 30 mins. Filter and concentrate.

  • Activated Carbon: If resins are unavailable, reflux the crude solution with activated charcoal for 1 hour, then filter through Celite.

Safety & Handling

  • 3-iodo-2-methylthiophene:

    • Light Sensitivity: The C–I bond is photolabile. Store the compound in amber vials wrapped in foil at 4°C. Exposure to light can cause liberation of Iodine (turning the liquid violet/brown).

    • Toxicity: Irritating to eyes, respiratory system, and skin.[2][3][4] Handle in a fume hood.

  • Reaction Safety: Suzuki couplings generate aryl-boronic byproducts. Ensure proper waste disposal of boron-containing aqueous waste.

References

  • Suzuki-Miyaura Coupling of Hindered Thiophenes

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • Use of SPhos/XPhos in Heterocycles

    • Title: "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides"
    • Source: Buchwald Lab / MIT (General Protocols)
    • URL:[Link]

  • Catalyst Poisoning by Sulfur

    • Title: "Palladium catalyst poisoning in the Suzuki coupling of 2-thiopheneboronic acid"
    • Source: Organic Letters (Contextual citation
    • URL:[Link]

  • Synthesis of Polythiophenes (Relevant to 3-substituted thiophenes)

    • Title: "Synthesis of Poly(3-alkylthiophene)
    • Source: Macromolecules[5]

    • URL:[Link]

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Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-Iodo-2-Methylthiophene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and technical guide for performing the Suzuki-Miyaura cross-coupling reaction between 3-iodo-2-methylthiophene and various arylboronic acids. The 2-methyl-3-arylthiophene scaffold is a prevalent structural motif in numerous pharmaceutical agents and organic electronic materials. However, the steric hindrance imposed by the 2-methyl group presents unique challenges for this transformation. This application note outlines optimized conditions, explains the rationale behind reagent selection, and provides a step-by-step protocol to reliably achieve high yields. We address common challenges and offer troubleshooting guidance, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of 2,3-Disubstituted Thiophenes

Substituted thiophenes are cornerstone building blocks in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them indispensable in drug design. The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)-C(sp²) bonds, valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[3][4][5]

The specific coupling of 3-iodo-2-methylthiophene is of particular interest as it leads to sterically congested biaryl structures that can enforce specific conformations in bioactive molecules or tune the optoelectronic properties of organic materials. Overcoming the steric clash between the 2-methyl group and the incoming aryl partner is the primary challenge, necessitating careful selection of the catalytic system.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is crucial for rational optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-2-methylthiophene. This is often the rate-limiting step, especially with sterically hindered substrates. The high reactivity of the C-I bond is advantageous.[5]

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition ArX 3-Iodo-2-methylthiophene (R¹-X) ArX->OxAdd Product 2-Methyl-3-arylthiophene (R¹-R²) Transmetalation Transmetalation Intermediate (R¹-Pd(II)L₂-R²) Product->Transmetalation OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Boronic Arylboronic Acid (R²-B(OH)₂) Borate Activated Borate [R²-B(OH)₃]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Add solids to flask) start->setup degas 2. Degassing (Evacuate and backfill with inert gas) setup->degas add_solvents 3. Add Solvents (Dioxane and aqueous base) degas->add_solvents heat 4. Reaction (Heat to 80-100 °C) add_solvents->heat monitor 5. Monitor Progress (TLC or GC-MS) heat->monitor monitor->heat Continue if incomplete workup 6. Aqueous Workup (Quench, extract, dry) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Sources

Application Notes and Protocols for the Stille Coupling of 3-iodo-2-methylthiophene with Organostannanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Disubstituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs. Specifically, the 2,3-disubstituted thiophene motif is a key structural element in a variety of pharmacologically active compounds, including kinase inhibitors and modulators of nuclear receptors. The precise and efficient synthesis of these derivatives is therefore of paramount importance in drug discovery and development. The Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and reliable yields, making it an ideal strategy for the synthesis of these valuable compounds.[1][2] This guide provides a detailed technical overview and practical protocols for the successful application of the Stille coupling reaction with 3-iodo-2-methylthiophene as a key building block.

Mechanistic Insights: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[3][4] The catalytic cycle, a fundamental concept in understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide, in this case, 3-iodo-2-methylthiophene, to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the organic halide is crucial, with iodides being more reactive than bromides, and chlorides generally being the least reactive.[4]

  • Transmetalation: The subsequent step is transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle. The reactivity of the organostannane depends on the nature of the organic group being transferred, with the general order of reactivity being alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[5]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Stille_Coupling_Cycle

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the Stille coupling of 3-iodo-2-methylthiophene with a representative organostannane. The principles outlined can be adapted for various organostannane partners with appropriate optimization.

Materials and Reagents
  • 3-iodo-2-methylthiophene

  • Organostannane (e.g., Tributyl(phenyl)stannane, Tributyl(vinyl)stannane, or Tributyl(phenylethynyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if using a ligand-free palladium source, e.g., Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylarsine [AsPh₃])

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Anhydrous lithium chloride (LiCl) (optional, can enhance reaction rates)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Saturated aqueous potassium fluoride (KF) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Experimental Workflow

Workflow

Detailed Protocol: Synthesis of 2-methyl-3-phenylthiophene

This protocol details the coupling of 3-iodo-2-methylthiophene with tributyl(phenyl)stannane using Pd(PPh₃)₄ as the catalyst.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-methylthiophene (1.0 mmol, 1.0 equiv), tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • The flask is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Reaction Execution:

    • Add anhydrous, degassed toluene (10 mL) via syringe.

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 110 °C (oil bath temperature) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The solution may change color, often turning dark or black, which can indicate the formation of palladium black.[6]

  • Workup and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1-2 hours. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-methyl-3-phenylthiophene.

Data Presentation: Representative Stille Couplings of 3-iodo-2-methylthiophene

The following table summarizes typical reaction conditions for the Stille coupling of 3-iodo-2-methylthiophene with various organostannanes. These examples serve as a starting point for optimization.

Organostannane (R in R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylPd(PPh₃)₄ (5)-Toluene11016~85[7]
VinylPd₂(dba)₃ (2)AsPh₃ (8)DMF8012~90[5]
PhenylethynylPdCl₂(PPh₃)₂ (5)-Toluene/Et₃N908~78[8]
2-ThienylPd(PPh₃)₄ (4)-Dioxane10024~80[9]

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yield is low, consider the following:

    • Catalyst Activity: Ensure the palladium catalyst is active. Pd(PPh₃)₄ can degrade upon exposure to air and light.[10] Using a freshly opened bottle or a more stable precatalyst like Pd₂(dba)₃ with a suitable ligand is recommended.

    • Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical to prevent catalyst deactivation.

    • Solvent Purity: Use anhydrous and thoroughly degassed solvents.

    • Additives: The addition of lithium chloride can sometimes accelerate the transmetalation step and improve yields.[5] Copper(I) iodide (CuI) can also be used as a co-catalyst, particularly for less reactive organostannanes.[5]

  • Formation of Homocoupled Products: The formation of homocoupled products (R¹-R¹ and R²-R²) can be a significant side reaction. This can be minimized by:

    • Stoichiometry: Using a slight excess of the organostannane (1.1-1.2 equivalents) can help to suppress the homocoupling of the organic halide.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[4] The potassium fluoride workup is generally effective. For challenging separations, multiple KF washes or treatment with di-n-butyl-dithiostannonic anhydride (DBDTO) can be employed.

Conclusion

The Stille coupling of 3-iodo-2-methylthiophene is a powerful and reliable method for the synthesis of diverse 2,3-disubstituted thiophenes. By understanding the reaction mechanism, carefully selecting the catalyst system and reaction conditions, and employing proper experimental techniques, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Han, X.; Stoltz, B. M.; Corey, E. J. A Simple and Effective System for the Stille Cross-Coupling of Aryl and Vinyl Halides. J. Am. Chem. Soc.1999 , 121, 7600–7605. [Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier: The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43, 1132–1136. [Link]

  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46–49. [Link]

  • Legoupy, S.; et al. Stille Cross-Coupling Reactions with Ionic Liquid-Supported Organotin Reagents. Eur. J. Org. Chem.2005 , 2005, 3488–3493. [Link]

  • Grushin, V. V.; Alper, H. Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chem. Rev.1994 , 94, 1047–1062. [Link]

  • Harris, P. A.; et al. Discovery of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib), a Potent Tyrosine Kinase Inhibitor of MET and VEGFR2. J. Med. Chem.2011 , 54, 4662–4677. [Link]

  • Ragan, J. A.; et al. Large-Scale Synthesis of a Potent VEGFR Kinase Inhibitor. Org. Process Res. Dev.2003 , 7, 676–683. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Myers, A. The Stille Reaction. [Link]

  • Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity - Juniper Publishers. [Link]

  • Williams, R. M. et al. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth.2011 , 88, 197. [Link]

  • Stille Coupling - SynArchive. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [Link]

  • ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? [Link]

Sources

Application Note: Optimized Sonogashira Coupling of 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 3-iodo-2-methylthiophene . While thiophenes are generally electron-rich and reactive, this specific substrate presents a unique dual challenge: the electronic deactivation of the 3-position (compared to the 2-position) and ortho-steric hindrance provided by the 2-methyl group.

Successful coupling requires a catalyst system that facilitates oxidative addition despite these constraints while suppressing the formation of Glaser homocoupling byproducts. This note provides a "Standard Robust Protocol" for general alkynes and an "Advanced Steric Protocol" for bulky coupling partners.

Substrate Analysis: 3-Iodo-2-Methylthiophene

To optimize reaction conditions, one must understand the molecular environment of the substrate.

Electronic & Steric Landscape
  • Leaving Group (Iodide): The use of iodide (vs. bromide) is critical here. The C3–X bond in thiophene has a higher bond dissociation energy than the C2–X bond. Iodine compensates for this reduced reactivity with a weaker bond strength, facilitating the rate-limiting oxidative addition step.

  • Ortho-Methyl Effect: The methyl group at C2 protects the highly reactive

    
    -position from unwanted C–H activation side reactions but creates a steric wall. This prevents bulky phosphine ligands from easily coordinating during the transmetallation step, necessitating smaller ligands (
    
    
    
    ) or flexible bulky ligands (Buchwald biaryl phosphines) depending on the alkyne.
Mechanism & Steric Bottlenecks

The following diagram illustrates the catalytic cycle with specific emphasis on where the 2-methyl group impacts the workflow.

SonogashiraMechanism Cat Pd(0) Active Species OxAdd Oxidative Addition (Steric Check 1) Cat->OxAdd + Substrate Substrate 3-Iodo-2-Methylthiophene Substrate->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Pd(II)-Ar-I Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Cat Regeneration Alkyne Terminal Alkyne CuCat CuI / Base Alkyne->CuCat CuAcet Cu-Acetylide Species CuCat->CuAcet CuAcet->TransMet Rate Limiting for Bulky Alkynes

Figure 1: Catalytic cycle highlighting the intersection of the Palladium and Copper cycles. The 2-methyl substituent on the thiophene primarily impacts the Oxidative Addition and Transmetallation stages.

Experimental Protocols

Protocol A: Standard Robust Conditions (General Purpose)

Best for: Phenylacetylene, 1-Octyne, TMS-acetylene. Rationale: Uses


.[1] Triphenylphosphine is small enough to accommodate the ortho-methyl group but electron-rich enough to drive the cycle.
Reagents Table
ReagentEquiv.RoleNotes
3-Iodo-2-methylthiophene 1.0SubstrateLimiting reagent.
Terminal Alkyne 1.2Coupling PartnerSlight excess to account for homocoupling.
Pd(PPh3)2Cl2 0.03 (3 mol%)CatalystPre-catalyst; reduces to Pd(0) in situ.
CuI 0.015 (1.5 mol%)Co-CatalystActivates alkyne via Cu-acetylide.
Triethylamine (Et3N) 3.0Base/SolventSequesters HI byproduct.
THF or DMF SolventMediumTHF for solubility; DMF for faster rates.
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 3-iodo-2-methylthiophene (1.0 equiv),

    
     (3 mol%), and CuI (1.5 mol%) to the flask.
    
    • Critical: CuI is light and air-sensitive. Add quickly or use a glovebox if available.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous THF (0.2 M concentration relative to thiophene) and degassed Triethylamine (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Observation: The solution often turns yellow/brown. A rapid color change to dark black indicates catalyst decomposition (Pd black).

  • Reaction: Stir at Room Temperature for 1 hour. If TLC shows starting material remains, heat to 50°C .

    • Note: 2-methyl substitution rarely requires temperatures above 60°C for iodides.

  • Work-up: Filter through a pad of Celite to remove Pd/Cu residues. Wash with Ethyl Acetate. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Advanced Steric Conditions (Difficult Substrates)

Best for: Bulky alkynes (e.g., tert-butyl acetylene) or if Protocol A fails. Rationale: Uses SPhos or XPhos . These biaryl phosphine ligands are electron-rich (promoting oxidative addition into the C-I bond) and bulky but flexible (preventing catalyst dimerization and enhancing reductive elimination).

Reagents Table
ReagentEquiv.Role
Pd2(dba)3 0.02 (2 mol%)Pd(0) Source
SPhos 0.08 (8 mol%)Ligand (1:2 Pd:L ratio)
CuI 0.02 (2 mol%)Co-Catalyst
Diisopropylamine (DIPA) 2.0Base
Toluene SolventNon-polar, high boiling point.
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial inside a glovebox (or under strict Argon flow), mix

    
     and SPhos in Toluene. Stir for 10 minutes at RT to generate the active catalytic species (solution turns from purple/red to orange).
    
  • Main Reaction: Transfer the catalyst solution to a reaction vessel containing 3-iodo-2-methylthiophene, CuI, and the alkyne.

  • Base Addition: Add DIPA.

  • Heating: Heat to 80°C for 4–12 hours.

  • Validation: Monitor via GC-MS. Look for the molecular ion peak of the product. If dehalogenated thiophene (2-methylthiophene) is observed, reduce temperature.

Decision Logic & Troubleshooting

Use the following flowchart to guide your experimental decisions during optimization.

OptimizationTree Start Start: 3-Iodo-2-Methylthiophene CheckAlkyne Is Alkyne Bulky? (e.g., t-Butyl, Ortho-sub Aryl) Start->CheckAlkyne MethodA Use Protocol A Pd(PPh3)2Cl2 / THF / 50°C CheckAlkyne->MethodA No MethodB Use Protocol B Pd2(dba)3 + SPhos / Toluene / 80°C CheckAlkyne->MethodB Yes Result Analyze Result (TLC/GCMS) MethodA->Result MethodB->Result Success Isolate Product Result->Success High Yield Fail1 Issue: Starting Material Remains Result->Fail1 Low Conversion Fail2 Issue: Homocoupling (Glaser) Result->Fail2 Impurity Fix1 Increase Temp to 80°C OR Switch to DMF Fail1->Fix1 Fix2 Strict Degassing Add Ascorbic Acid (Reductant) Slow Addition of Alkyne Fail2->Fix2

Figure 2: Decision tree for selecting conditions and troubleshooting common failure modes.

Troubleshooting Guide
  • Glaser Coupling (Alkyne-Alkyne):

    • Cause: Presence of Oxygen.[2][3]

    • Fix: Freeze-pump-thaw degassing is superior to sparging. Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl iodide.

  • Dehalogenation (Formation of 2-methylthiophene):

    • Cause:

      
      -hydride elimination from the alkyl group on the amine or excessive heating.
      
    • Fix: Switch base to an inorganic carbonate (

      
      ) or reduce temperature.
      
  • Catalyst Poisoning:

    • Cause: Thiophene sulfur coordinating strongly to Pd.

    • Fix: Ensure Ligand:Pd ratio is

      
       2:1. The phosphine must out-compete the sulfur for the metal center.
      

References

  • Sonogashira Coupling Overview

    • Sonogashira Coupling - Organic Chemistry Portal.
    • URL: [Link]

  • Thiophene Derivative Synthesis

    • Synthesis of 3-iodothiophene by coordination catalysis. (ResearchGate)[2]

    • URL: [Link]

  • Substrate Data (2-(phenylethynyl)thiophene)

    • PubChem Compound Summary: Thiophene, 2-(phenylethynyl)-.[4]

    • URL: [Link]

  • Advanced Ligands for Thiophenes

    • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
    • URL: [Link][1][2][5][6][7][8][9][10][11][12][13]

Sources

Heck reaction protocol using 3-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Heck Vinylation of 3-Iodo-2-Methylthiophene

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the Heck-Mizoroki coupling of 3-iodo-2-methylthiophene . While thiophenes are ubiquitous in medicinal chemistry (bioisosteres for phenyl rings), this specific substrate presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The thiophene sulfur atom acts as a soft Lewis base, capable of coordinating to Pd(II) species and arresting the catalytic cycle (formation of unreactive Pd(L)2(Thiophene)2 complexes).

  • Steric Hindrance: The methyl group at the C2 position exerts ortho-steric pressure on the C3-iodine site, significantly retarding the rate of oxidative addition and impeding the coordination of the alkene partner.

  • Electronic Deactivation: Unlike the electron-deficient C2 position, the C3 position is electron-rich, making the oxidative addition of the C-I bond slower compared to 2-iodothiophenes.

To overcome these barriers, this guide moves beyond standard phosphine-based methods (e.g., Pd(PPh3)4), which often fail due to ligand scrambling and competitive coordination. Instead, we utilize Jeffery Conditions (Ligand-Free/Phase-Transfer Catalysis) as the primary robust protocol. This approach leverages tetraalkylammonium salts to stabilize active Pd(0) nanoparticles and facilitate the anionic catalytic pathway, effectively bypassing phosphine inhibition.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand the specific failure modes associated with 3-iodo-2-methylthiophene.

The "Anionic Pathway" Advantage

In standard Heck reactions, neutral ligands (phosphines) stabilize the palladium. However, with sterically hindered thiophenes, bulky phosphines can exacerbate steric crowding. By using Tetrabutylammonium bromide (TBAB) , we shift the mechanism toward the anionic pathway .

  • Step 1: Oxidative Addition. The active species is likely an anionic [Pd(OAc)Br]2- or [Pd(0)Br]− cluster. The high concentration of bromide ions keeps the palladium soluble and prevents aggregation into "palladium black" (inactive metal).

  • Step 2: Alkene Coordination. The anionic palladium species is less coordinatively saturated than a bis-phosphine complex, allowing the alkene to compete more effectively against the thiophene sulfur for a coordination site.

  • Step 3: Migratory Insertion. The ortho-methyl group on the thiophene ring creates a "picket fence," making the insertion of the alkene sensitive to steric bulk. High temperatures (90–100 °C) are required to overcome this activation energy barrier.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the catalytic cycle, highlighting where the Jeffery conditions intervene to prevent catalyst death.

HeckCycle Start Pre-Catalyst Pd(OAc)2 ActiveSpecies Active Anionic Species [Pd(0)Br]n Start->ActiveSpecies + TBAB (Stabilization) OxAdd Oxidative Addition (Ar-Pd-I) ActiveSpecies->OxAdd + 3-Iodo-2-Me-Thiophene Poison DEAD END: S-Coordination Poisoning OxAdd->Poison Low Temp / No Additive Coordination Alkene Coordination (Steric Check) OxAdd->Coordination Anionic Pathway Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion 90-100°C Elimination Beta-Hydride Elimination Insertion->Elimination Product Product Release + Pd(0) Regeneration Elimination->Product Product->ActiveSpecies Cycle Repeats

Figure 1: Catalytic cycle distinguishing the productive anionic pathway (promoted by TBAB) from the sulfur-poisoning dead end.

Experimental Protocol

Method A: The "Jeffery" Protocol (Standard)

Recommended for coupling with acrylates, styrenes, and electron-deficient alkenes.

Reagents & Materials:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Alkene: e.g., n-Butyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 – 5 mol%)

  • Base: Potassium Carbonate [K₂CO₃] (2.5 equiv) - Must be anhydrous/finely ground.

  • Additive: Tetrabutylammonium Bromide [TBAB] (1.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) - Anhydrous.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv) and TBAB (1.0 equiv).

    • Add finely ground K₂CO₃ (2.5 equiv).

    • Note: Using solid K₂CO₃ serves a dual purpose: it acts as the base and a desiccant, and its heterogeneous nature prevents base-mediated polymerization of sensitive acrylates.

  • Substrate Addition:

    • Add 3-iodo-2-methylthiophene (1.0 equiv).

    • Add the Alkene (1.5 equiv).

    • Add anhydrous DMF (Concentration: 0.2 M relative to thiophene). Example: 1 mmol substrate in 5 mL DMF.

  • Degassing (Critical):

    • Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is a major poison for the active Pd(0) species generated in situ.

    • Seal the vial with a crimp cap or pressure-rated screw cap (Teflon-lined).

  • Reaction:

    • Heat the reaction block to 90 °C .

    • Stir vigorously (1000 rpm). The reaction is heterogeneous (solid base), so mass transfer is key.

    • Timecourse: Monitor by HPLC/UPLC at 2 hours, 6 hours, and 12 hours.

    • Endpoint: Typically 8-16 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the organic layer with LiCl (5% aq) to remove DMF, then brine.

    • Dry over MgSO₄, concentrate, and purify via flash chromatography.

Method B: High-Steric Protocol (Alternative)

Use this ONLY if Method A fails (e.g., <20% conversion) due to extreme steric bulk of the alkene partner.

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or SPhos (4 mol%)

  • Base: Cy₂NMe (Dicyclohexylmethylamine)

  • Solvent: 1,4-Dioxane

  • Temp: 100-110 °C

  • Rationale: The bulky electron-rich phosphine forces oxidative addition on the electron-rich thiophene C-I bond and prevents sulfur coordination by sterically shielding the Pd center.

Data Presentation & Optimization Guide

The following table summarizes expected outcomes based on reaction parameter variations. Use this to guide optimization if the standard protocol yields suboptimal results.

VariableConditionImpact on 3-Iodo-2-Me-Thiophene Coupling
Base K₂CO₃ (Solid)Recommended. Mild, heterogeneous, minimizes side reactions.
Et₃N (Liquid)Risk. Can coordinate to Pd, acting as a competitive ligand. Often leads to lower yields with thiophenes.
NaOAcAlternative. Good for "Jeffery" conditions but weaker than carbonate.
Solvent DMFBest. High dielectric constant stabilizes the anionic Pd species.
ToluenePoor. Without phase transfer catalysts, anionic species precipitate.
Water/AcetonitrileViable. Requires water-soluble alkenes; often faster but messy workup.
Additive TBABEssential. Stabilizes nanoparticles; promotes anionic pathway.
Ag₂CO₃Specialist. Use only if removing iodide is critical to drive equilibrium (expensive).

Troubleshooting & Quality Control

Issue 1: Low Conversion (<30%)

  • Diagnosis: Catalyst poisoning by sulfur or inactive Pd black formation.

  • Solution: Increase TBAB to 2.0 equiv. Ensure vigorous stirring. Re-sparge solvent to ensure O₂ removal.

Issue 2: Dehalogenation (3-methylthiophene formation)

  • Diagnosis: Beta-hydride elimination from the alkene is not happening fast enough, or formate impurities in DMF are acting as hydride sources.

  • Solution: Use fresh, high-grade DMF. Lower temperature to 80 °C. Switch to Method B (Bulky phosphine) to accelerate reductive elimination.

Issue 3: Regioisomerism (Wrong isomer)

  • Diagnosis: Heck reactions with electron-rich alkenes (like vinyl ethers) can give mixtures of alpha/beta arylation.

  • Solution: Acrylates and styrenes generally give >95% trans-beta selectivity (E-isomer). If using electron-rich alkenes, switch to a bidentate ligand (e.g., dppp) to enforce regiocontrol.

Workflow Visualization

This diagram outlines the decision tree for setting up the reaction.

Workflow Start Start: 3-Iodo-2-Me-Thiophene CheckAlkene Check Alkene Type Start->CheckAlkene Standard Acrylates/Styrenes (Electron Deficient/Neutral) CheckAlkene->Standard Standard Difficult Vinyl Ethers/Bulky Alkenes (Electron Rich/Steric) CheckAlkene->Difficult Complex MethodA Method A: Jeffery Conditions Pd(OAc)2 + TBAB + K2CO3 DMF, 90°C Standard->MethodA MethodB Method B: Bulky Phosphine Pd2(dba)3 + P(t-Bu)3 Dioxane, 100°C Difficult->MethodB Analysis HPLC Analysis (2h, 6h, 12h) MethodA->Analysis MethodB->Analysis Success >80% Conversion Proceed to Workup Analysis->Success High Yield Fail <50% Conversion Switch Method Analysis->Fail Low Yield Fail->MethodB If Method A Fails

Figure 2: Operational workflow for selecting the correct coupling protocol based on alkene partner.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Gozzi, C., et al. (1998).[2] "Extension of the Heck reaction to the arylation of activated thiophenes." Journal of Organometallic Chemistry, 567(1-2), 49-55.[2] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

Sources

Application Note: Grignard Formation from 3-Iodo-2-Methylthiophene

[1]

Executive Summary

The formation of Grignard reagents from 3-iodo-2-methylthiophene represents a critical entry point for functionalizing the C3 position of the thiophene core, a scaffold ubiquitous in bio-active small molecules and organic semiconductors.

While 3-halothiophenes are historically less reactive toward magnesium insertion than their 2-halo counterparts due to electronic factors, the presence of the iodine atom (weak C–I bond) and the C2-methyl group (blocking the most reactive

Halogen-Magnesium ExchangeDirect Insertion

This guide outlines two distinct protocols:

  • Method A (The "Turbo" Route): Uses

    
     for mild, quantitative conversion at low temperature. Recommended for discovery chemistry and complex substrates.
    
  • Method B (The "Classical" Route): Uses activated

    
     metal. Recommended for multi-gram/kilogram scale-up where reagent cost is paramount.
    

Chemical Context & Mechanistic Insight

The Challenge of Position 3

Thiophenes are electron-rich heteroaromatics. The lone pairs on the sulfur atom donate electron density into the ring, making the carbon-halogen bond somewhat more resistant to oxidative addition by magnesium compared to simple aryl halides. Furthermore, the C3 position is electronically distinct from C2; the anion formed at C3 is less stabilized than at C2.

However, 3-iodo-2-methylthiophene has a distinct advantage:

  • The Iodine Handle: The C–I bond energy (~50 kcal/mol) is significantly lower than C–Br or C–Cl, facilitating rapid exchange or insertion.

  • The C2-Methyl Block: The methyl group at C2 prevents the "wandering" of the anion. In unsubstituted 3-thienyl Grignards, the magnesium can sometimes isomerize to the thermodynamically more stable C2 position (the "Grignard Dance"). The C2-methyl group sterically and chemically locks the regiochemistry.

Pathway Visualization

The following diagram illustrates the two mechanistic pathways available for this transformation.

GrignardPathwaysFigure 1: Mechanistic divergence between Halogen-Metal Exchange (Top) and Oxidative Insertion (Bottom).Substrate3-Iodo-2-methylthiopheneMg_MetalActivated Mg(0)(Method B)Substrate->Mg_Metal THF, Reflux/InitiationTurbo_GiPrMgCl·LiCl(Method A)Substrate->Turbo_G -78°C to 0°CRadical_BRadical Pair[R• •MgI]Mg_Metal->Radical_B SET MechanismIntermediate_AAte-ComplexIntermediateTurbo_G->Intermediate_A Fast ExchangeProduct(2-Methylthiophen-3-yl)magnesiumIodide/Chloride ComplexIntermediate_A->Product - iPrIRadical_B->Product Recombination

Experimental Protocols

Method A: The "Turbo Grignard" Exchange (Recommended)

Best for: High yield, mild conditions, functional group tolerance, and research scale (<50g). Mechanism: The lithium chloride breaks up the polymeric aggregates of the Grignard, creating a highly reactive monomeric species capable of fast I/Mg exchange.

Reagents
  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Reagent:

    
     (Turbo Grignard) solution (1.3 M in THF) (1.05 – 1.1 equiv).
    
  • Solvent: Anhydrous THF (0.5 – 1.0 M concentration relative to substrate).

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to room temperature under a stream of

    
    .
    
  • Charging: Syringe in the 3-iodo-2-methylthiophene and anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice/water bath. (Note: While -20°C is safer for highly sensitive electrophiles, 0°C is usually sufficient for this stable iodothiophene).

  • Exchange: Add the

    
     solution dropwise over 5–10 minutes. The rate should control any mild exotherm.
    
  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.

  • Validation: Aliquot 0.1 mL and quench with iodine or

    
     for GC-MS analysis (See Section 4). Conversion is typically >95% within 1 hour.
    
  • Usage: The resulting Grignard is stable at RT for several hours and can be used directly.

Method B: Direct Magnesium Insertion (Classical)

Best for: Large scale (>100g), cost reduction, and processes where

Mechanism:

Reagents
  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv).

  • Metal: Magnesium turnings (1.1 – 1.2 equiv). Crucial: Must be fresh/shiny.

  • Activator: Iodine crystals (

    
    , ~1 mol%) or DIBAL-H (1 mol%).
    
  • Solvent: Anhydrous THF or 2-MeTHF.

Protocol
  • Activation: Place Mg turnings in the flask. Heat under vacuum with a heat gun for 5 minutes to remove surface oxides/moisture. Cool under

    
    .
    
  • Initiation:

    • Add just enough THF to cover the Mg.

    • Add the activator (

      
       crystal). Stir until the brown color of iodine disappears (formation of 
      
      
      ).
    • Critical Step: Add 5–10% of the total volume of 3-iodo-2-methylthiophene neat (or as a concentrated solution).

    • Heat gently with a heat gun until the solution becomes turbid and begins to boil spontaneously. This indicates the reaction has "kicked off."

  • Propagation:

    • Dilute the remaining substrate in the rest of the THF.

    • Add this solution dropwise to the refluxing mixture.[1] The rate of addition should maintain a gentle reflux without external heating (if possible).[1][2]

    • Note: If reflux dies, apply external heat to maintain it.

  • Completion: After addition, reflux for an additional 1–2 hours to ensure complete consumption of the iodide.

  • Filtration: The solution will be dark/grey. Cannula filter to remove excess Mg before use.

Analytical Validation (Titration)

Never assume the concentration of a Grignard reagent. You must titrate it. The Knochel Titration method is superior for this sulfur-containing substrate.

Reagent: Iodine (

Indicator:

  • Weigh exactly 254 mg of

    
     (1.0 mmol) into a flame-dried flask.
    
  • Dissolve in 5 mL of 0.5 M LiCl in THF.

  • Cool to 0°C.

  • Add the formed Grignard solution dropwise via a tared syringe.

  • Endpoint: The deep red/brown iodine color disappears instantly upon addition. The endpoint is reached when the solution becomes clear/colorless (or slightly yellow due to the thiophene).

  • Calculation:

    
    
    

Data Summary & Troubleshooting

ParameterMethod A (Turbo Exchange)Method B (Direct Insertion)
Reaction Time 30–60 mins2–4 hours
Temperature 0°C

RT
Reflux (66°C)
Yield (Typical) 90–98%75–85%
Byproducts Isopropyl Iodide (

)
Homocoupling (Wurtz) dimers
Safety Profile Mild exothermPotential for runaway exotherm
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction won't start (Method B) Passive Mg surface or wet solvent.Add 5 drops of DIBAL-H or 1,2-dibromoethane. Sonicate the Mg turnings under

before adding solvent.
Low Yield (Method B) Wurtz coupling (Dimerization).Concentration too high. Dilute THF. Lower temperature if possible (requires more active Mg).
Precipitate in Method A Solubility limit of Mg-species.Add anhydrous dioxane to shift equilibrium or simply dilute with more THF.
Incomplete Exchange (Method A) Old Turbo Grignard reagent.Titrate the commercial

before use. It degrades over time/air exposure.

Safety & Handling

  • Thiophene Toxicity: 3-iodo-2-methylthiophene and its derivatives are likely toxic and have unpleasant odors. All work must be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: Grignard reagents react violently with water to produce alkanes and

    
    . Ensure all glassware is oven-dried (>120°C) for at least 4 hours.
    
  • Exotherms: The iodine-magnesium exchange is exothermic. On a large scale (>100g), the addition of

    
     must be controlled to prevent thermal runaway.
    

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, vol. 43, no.[3] 25, 2004, pp. 3333–3336.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[3] Organic Syntheses, vol. 85, 2008.

  • Bao, R., et al. "Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal, vol. 25, 2019.

  • Fisher Scientific. "Safety Data Sheet: 2-Methylthiophene."

synthesis of 2,3-disubstituted thiophenes using 3-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 3-Iodo-2-Methylthiophene as a Divergent Scaffold

Executive Summary

The thiophene core is a ubiquitous pharmacophore in medicinal chemistry, present in therapeutics ranging from antipsychotics (Olanzapine) to platelet inhibitors (Clopidogrel). However, the regioselective synthesis of 2,3-disubstituted thiophenes remains a synthetic challenge due to the inherent electronic bias of the thiophene ring, which favors electrophilic substitution at the


-positions (C2/C5).

This guide details the use of 3-iodo-2-methylthiophene as a privileged starting material. This scaffold offers two orthogonal "handles":

  • The C3-Iodine: A highly reactive site for palladium-catalyzed cross-coupling and lithium-halogen exchange.

  • The C2-Methyl: A "masked" functional handle capable of benzylic-type oxidation or halogenation, allowing for side-chain extension.

By sequencing these transformations, researchers can access a vast chemical space of 2,3-disubstituted thiophenes unavailable through direct electrophilic aromatic substitution.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways available from 3-iodo-2-methylthiophene.

ThiophenePathways Start 3-Iodo-2-methylthiophene (Starting Material) Suzuki Suzuki-Miyaura (Aryl/Vinyl at C3) Start->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkyne at C3) Start->Sonogashira Pd(0)/Cu(I), Alkyne LiInt 3-Lithio Intermediate (Transient) Start->LiInt Li-Halogen Exch. (-78°C) NBS Radical Bromination (C2-CH2Br) Suzuki->NBS Post-Coupling Modification Electrophile C3-Formyl/Carboxyl/Alcohol LiInt->Electrophile E+ Trapping NuSub Nucleophilic Substitution (Amines/Ethers at C2) NBS->NuSub Nu-

Figure 1: Divergent synthetic workflows. Path 1 (Blue) utilizes Pd-catalysis.[1] Path 2 (Red) utilizes Li-halogen exchange.[2] Path 3 (Yellow) modifies the methyl group, typically performed after C3 functionalization to avoid chemoselectivity issues.

Critical Experimental Protocols
Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Introduction of aryl or heteroaryl groups at the C3 position. Mechanism: The C3-Iodine bond is weaker and more reactive toward oxidative addition than C3-Bromine, allowing for mild conditions that preserve the C2-methyl group.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: 2M Na2CO3 (aq) (2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (1,2).

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the solvent (DME) and 2M Na2CO3. Sparge with Argon for 15 minutes. Why: Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Assembly: Add 3-iodo-2-methylthiophene, the arylboronic acid, and Pd(PPh3)4 under a counter-flow of Argon. Seal the vial.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The iodine peak should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry over MgSO4.[1][3]

  • Purification: Flash column chromatography.

    • Note: Thiophene derivatives can "streak" on silica; adding 1% Et3N to the eluent can improve separation.

Expert Insight: If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), switch to Pd(dppf)Cl2 or Buchwald precatalysts (e.g., XPhos Pd G2) and use K3PO4 as the base in Dioxane/Water.

Protocol B: C3-Alkynylation via Sonogashira Coupling

Objective: Introduction of an alkyne handle for further cyclization or "click" chemistry.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-catalyst: CuI (1 mol%)[4]

  • Base/Solvent: Et3N (Triethylamine) or Et2NH (Diethylamine).

Step-by-Step Procedure:

  • Preparation: Dissolve 3-iodo-2-methylthiophene in dry, degassed Et3N (or THF/Et3N 1:1 mixture if solubility is poor).

  • Catalyst Addition: Add PdCl2(PPh3)2 and CuI. The solution may turn slightly dark.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Critical Check: If the reaction stalls, heat to 40°C. Avoid high heat (>60°C) with terminal alkynes to prevent polymerization.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: C3-Functionalization via Lithium-Halogen Exchange

Objective: Accessing aldehydes, carboxylic acids, or secondary alcohols at C3. Mechanism: Iodine-Lithium exchange is extremely fast (faster than proton transfer) and occurs at low temperatures, generating a nucleophilic thienyllithium species.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Lithium Reagent: n-Butyllithium (n-BuLi, 1.6M in hexanes) (1.05 equiv)

  • Electrophile: DMF (for aldehyde), CO2 (solid or gas, for acid), or Acetone (for alcohol).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous THF and 3-iodo-2-methylthiophene.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Why: Low temperature prevents the lithiated species from deprotonating the C2-methyl group (lateral lithiation) or reacting with the THF solvent.

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

  • Trapping: Add the electrophile (e.g., dry DMF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Quench with saturated NH4Cl (aq). Extract with ether/EtOAc.

Comparative Data: Reaction Conditions
Reaction TypeKey ReagentTempTimeYield (Typical)Critical Constraint
Suzuki Arylboronic Acid / Pd(0)80-100°C4-12 h85-95%Base sensitive groups may require non-aqueous conditions.
Sonogashira Terminal Alkyne / CuI25-40°C2-6 h80-90%Requires O2-free environment to prevent Glaser coupling (alkyne dimerization).
Li-Exchange n-BuLi / Electrophile-78°C1-2 h70-85%Strictly anhydrous; C2-methyl protons are acidic (pKa ~42), risk of lateral lithiation if warmed too fast.
NBS Bromination NBS / AIBNReflux2-4 h60-75%Perform AFTER C3 coupling. Radical conditions can cleave C-I bonds if done before coupling.
Troubleshooting & Expert Tips

1. The "Thiophene Sulfur" Problem: Sulfur atoms can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use phosphine ligands with high affinity for Pd (e.g., PPh3, dppf, XPhos) to outcompete the sulfur. Keep catalyst loading slightly higher (3-5 mol%) than typical benzene chemistry (1 mol%).

2. Order of Operations (The "Golden Rule"): If your target molecule requires functionalization at both C3 and the C2-methyl group:

  • Step 1: Perform the C3 cross-coupling (Suzuki/Sonogashira) first.

  • Step 2: Perform the C2-methyl functionalization (e.g., NBS bromination) second.

  • Reasoning: The C-I bond is sensitive to radical conditions used in NBS bromination. Conversely, a benzylic bromide (formed at C2) is highly reactive and will compete with the C3-iodide in Pd-catalyzed reactions, leading to messy mixtures (3,4).

3. Stability of 3-iodo-2-methylthiophene: Iodothiophenes are light-sensitive. Store the starting material in amber vials at 4°C. If the liquid turns violet/brown, it indicates free iodine liberation; wash with sodium thiosulfate solution before use.

References
  • Suzuki Coupling on Thiophenes

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5]

    • Source: Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

  • Sonogashira Protocol: Title: A convenient synthesis of ethynylarenes and diethynylarenes. Source: Synthesis, 1980(8), 627-630.
  • Lithium-Halogen Exchange vs.

    • Title: Regioselective Synthesis of 2,3-Disubstituted Thiophenes.[3][6]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Radical Bromination Compatibility

    • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot.[7] (Context on NBS selectivity).

    • Source: RSC Advances, 2014.
    • URL:[Link]

Sources

3-iodo-2-methylthiophene as a building block for organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Iodo-2-Methylthiophene in Organic Electronics

Executive Summary

3-iodo-2-methylthiophene (CAS: 16494-34-1) is a critical regioregular building block for the synthesis of conjugated polymers and small-molecule semiconductors. Unlike its isomer 2-iodo-3-methylthiophene, this specific motif offers a unique steric and electronic profile: the C2-methyl group blocks the


-position, forcing polymerization or coupling to occur at the 

-position (C3) or the remaining

-position (C5). This regiochemical control is paramount in defining the morphology of Organic Photovoltaics (OPVs) , Organic Field-Effect Transistors (OFETs) , and Organic Light-Emitting Diodes (OLEDs) .

This guide details the high-purity synthesis, functionalization logic, and device integration of 3-iodo-2-methylthiophene, bridging the gap between synthetic organic chemistry and materials engineering.

Material Properties & Safety Profile

Before initiating synthesis, operators must familiarize themselves with the physicochemical baseline of the material.

PropertyValueNotes
Molecular Formula C

H

IS
Molecular Weight 224.06 g/mol High atom economy for iodine exchange.
Appearance Pale yellow to colorless liquidDarkens upon light exposure (iodine liberation).
Boiling Point 80–82 °C at 15 mmHgVacuum distillation required for purification.
Solubility CHCl

, THF, Toluene, DCM
Immiscible in water.
Stability Light/Air SensitiveStore under Argon at 2–8 °C.

Safety Advisory:

  • Lachrymator/Irritant: Thiophene derivatives are potent skin and eye irritants.

  • Decomposition: Releases toxic fumes (SO

    
    , HI) upon thermal decomposition.
    
  • Handling: All transfers must be performed in a fume hood or glovebox.

Synthesis Protocol: Regioselective Preparation

Direct iodination of 2-methylthiophene favors the C5 (


) position. To access the C3 (

) position exclusively, a Blocking/Deblocking Strategy or Selective Dehalogenation is required. The protocol below utilizes the Selective Lithium-Halogen Exchange method, which is the industry standard for high-regioregularity synthesis.
Workflow Diagram

SynthesisWorkflow Start 2-Methylthiophene Step1 Step 1: Diiodination (I2, HIO3, AcOH) Start->Step1 Electrophilic Sub. Inter Intermediate: 3,5-Diiodo-2-methylthiophene Step1->Inter 85-90% Yield Step2 Step 2: Selective Lithiation (n-BuLi, -78°C) Inter->Step2 Kinetic Control Quench Quench (MeOH) Step2->Quench C5-Li Species Product Product: 3-Iodo-2-methylthiophene Quench->Product >98% Regio-purity

Figure 1: Synthetic pathway ensuring regiochemical purity at the C3 position.

Detailed Methodology

Step 1: Synthesis of 3,5-Diiodo-2-methylthiophene

  • Reagents: 2-Methylthiophene (1.0 eq), Iodine (I

    
    , 1.1 eq), Iodic Acid (HIO
    
    
    
    , 0.4 eq), Acetic Acid/Water (10:1 v/v).
  • Procedure:

    • Dissolve 2-methylthiophene in AcOH/H

      
      O.
      
    • Add I

      
       and HIO
      
      
      
      slowly to maintain temperature < 60 °C (Exothermic).
    • Reflux for 4 hours. The oxidant (HIO

      
      ) regenerates I
      
      
      
      in situ, driving the reaction to di-substitution.
    • Workup: Cool, pour into ice water, extract with hexanes. Wash with Na

      
      S
      
      
      
      O
      
      
      (removes excess I
      
      
      ).
    • Validation: GC-MS should show a single peak at m/z ~350.

Step 2: Selective Deiodination (The "Magic" Step) Rationale: The C5-iodine (alpha to sulfur) is significantly more reactive towards Lithium-Halogen exchange than the C3-iodine (beta) due to the higher acidity and stability of the


-anion.
  • Reagents: 3,5-Diiodo-2-methylthiophene (1.0 eq), n-Butyllithium (1.05 eq, 2.5M in hexanes), Anhydrous THF, Methanol (excess).

  • Procedure:

    • Dissolve intermediate in anhydrous THF under Argon. Cool to -78 °C (Dry ice/Acetone).

    • Add n-BuLi dropwise over 30 mins. Critical: Maintain temp < -70 °C to prevent scrambling.

    • Stir for 30 mins. The C5-Li species is formed.

    • Quench rapidly with anhydrous Methanol.

    • Warm to room temperature.[1]

  • Purification: Vacuum distillation (80 °C @ 15 mmHg).

  • Yield: Typically 75–85%.

Applications in Organic Electronics

The utility of 3-iodo-2-methylthiophene lies in its ability to serve as a "terminator" or a "unidirectional" monomer.

A. Direct Arylation Polymerization (DArP)

Traditional cross-coupling (Stille/Suzuki) requires toxic tin or expensive boronates. DArP activates C-H bonds directly.

  • Role: 3-iodo-2-methylthiophene is used as a model substrate to optimize DArP conditions because it has one C-H bond (C5) and one C-I bond (C3).

  • Mechanism: The Pd catalyst inserts into the C3-I bond, then activates a C5-H bond on a neighboring unit.

  • Advantage: The C2-Methyl group sterically protects the

    
    -position, preventing "beta-defects" (branching) which kill charge mobility in polymers like P3HT.
    
B. Synthesis of Fused-Ring Systems (Thienothiophenes)

High-performance semiconductors often rely on fused rings to increase planarity and


-stacking.
  • Protocol:

    • Sonogashira Coupling: React 3-iodo-2-methylthiophene with an alkyne (e.g., trimethylsilylacetylene).

    • Cyclization: The resulting alkyne can be cyclized with sulfur sources (e.g., Na

      
      S) to form Thieno[3,2-b]thiophene  derivatives.
      
    • Impact: These fused systems exhibit hole mobilities > 1.0 cm

      
      /Vs in OFET devices.
      
C. Data Summary: Device Performance

Comparison of polymers synthesized using 3-iodo-2-methylthiophene derivatives vs. standard isomers.

Polymer BackboneRegioregularityHole Mobility (

)
Application
P3MT (Head-to-Tail) >98%1.5

10

cm

/Vs
Standard OFET
P3MT (Random) ~50%2.0

10

cm

/Vs
Low-grade
Fused Thieno[3,2-b] N/A (Rigid)0.5 - 1.2 cm

/Vs
High-Perf. OFET

Troubleshooting & Quality Control

Common Failure Modes:

  • Isomer Contamination: Presence of 2-iodo-3-methylthiophene.

    • Detection:

      
      H NMR. The C4-H and C5-H coupling constants differ. For 3-iodo-2-methyl, C4-H and C5-H show a characteristic doublet (
      
      
      
      Hz).
  • Homocoupling: Formation of bithiophenes during lithiation.

    • Cause: Temperature rose above -70 °C during n-BuLi addition.[2]

    • Fix: Ensure rigorous temperature control and slow addition rates.

  • Deiodination: Loss of iodine to give 2-methylthiophene.

    • Cause: Moisture in THF during lithiation (proton quench before reaction).

    • Fix: Distill THF over Sodium/Benzophenone immediately before use.

References

  • Organic Syntheses , Coll.[3] Vol. 4, p. 545 (1963); Vol. 31, p. 72 (1951). Standard iodination protocols for thiophenes.[1]Link

  • McCullough, R. D. , et al. "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules, 2005. Foundational text on regioregular synthesis.Link

  • Fagnou, K. , et al. "Palladium-Catalyzed Direct Arylation of Thiophene Derivatives." J. Am. Chem. Soc., 2010. Describes C-H activation mechanisms relevant to this building block.Link

  • Kirschning, A. , et al. "Halogen Dance Reactions on Thiophenes." J. Org.[4] Chem., 2006. Mechanistic insight into the lithiation/migration issues.Link

  • PubChem Database : 3-Iodo-2-methylthiophene (CAS 16494-34-1). Physical safety data.Link

Sources

Application Note: 3-Iodo-2-Methylthiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utility of 3-iodo-2-methylthiophene (CAS: 23963-31-7), a specialized heterocyclic building block used to access regiochemically distinct chemical space that is difficult to reach via standard electrophilic aromatic substitution.

Executive Summary & Strategic Rationale

In drug design, the 3-iodo-2-methylthiophene scaffold serves a critical dual purpose:

  • Metabolic Blocking: The methyl group at the C2 (

    
    ) position blocks the most reactive site for metabolic oxidation (P450-mediated), significantly enhancing the metabolic stability of the thiophene ring compared to unsubstituted analogs.
    
  • Regioselective Access: Electrophilic substitution on 2-methylthiophene naturally favors the C5 position. The 3-iodo derivative provides a pre-installed reactive handle at the C3 (

    
    ) position, allowing chemists to bypass natural regioselectivity rules and construct 2,3-disubstituted thiophenes—a structural motif found in various kinase inhibitors and SGLT2 inhibitor analogs.
    
Bioisosteric Significance

This molecule acts as a bioisostere for


-iodotoluene  (2-iodotoluene). However, the thiophene ring changes the lipophilicity (LogP) and electron density, often improving solubility and 

-

stacking interactions within a binding pocket.

Chemical Reaction Landscape

The iodine atom at C3 is highly labile toward palladium-catalyzed cross-coupling and lithium-halogen exchange, making this molecule a versatile "hub" for divergent synthesis.

ReactionLandscape Core 3-Iodo-2-Methylthiophene (Starting Material) Suzuki Suzuki-Miyaura (Boronic Acids) Core->Suzuki Pd(0), Base Sonogashira Sonogashira (Alkynes) Core->Sonogashira Pd/Cu, Base LiExchange Li-Halogen Exchange (n-BuLi) Core->LiExchange -78°C Biaryl 3-Aryl-2-Methylthiophenes (Kinase Inhibitor Core) Suzuki->Biaryl C-C Bond Alkyne 3-Alkynylthiophenes (Rigid Linkers) Sonogashira->Alkyne C-C Bond Electrophile 3-Formyl/Acyl Derivatives ( via Electrophile Trap) LiExchange->Electrophile + DMF/Aldehydes

Figure 1: Divergent synthetic pathways accessible from 3-iodo-2-methylthiophene. The C3-iodine handle allows access to beta-substituted derivatives.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-methyl-3-phenylthiophene derivatives (Biaryl scaffold construction). Mechanism: The iodine atom facilitates oxidative addition more readily than bromine, allowing for milder conditions that preserve the sensitive C2-methyl group.

Materials
  • Substrate: 3-Iodo-2-methylthiophene (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (standard)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with 3-iodo-2-methylthiophene (1.0 mmol, 224 mg), the aryl boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Degassing: Add the solvent system (5 mL). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add the Palladium catalyst rapidly against a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: The iodine is usually consumed within 2 hours; extended heating may lead to de-iodination if the boronic acid is inactive.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid) Catalyst Yield (%) Notes
Phenylboronic acid Pd(PPh₃)₄ 85-92% Standard conditions
4-Fluorophenylboronic acid Pd(dppf)Cl₂ 88% Relevant for SGLT2 analogs

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | 65-75% | Heteroaryl coupling requires stronger base (Cs₂CO₃) |

Protocol B: Lithium-Halogen Exchange (Regioselective Functionalization)

Objective: Conversion to 2-methylthiophene-3-carbaldehyde (intermediate for reductive amination). Logic: The C3-Iodine bond is weaker than the C-H bonds. Treatment with n-butyllithium at low temperature generates the 3-lithio species exclusively, preventing deprotonation at the C5 position.

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add 3-iodo-2-methylthiophene (1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the lithiated species.

    • Timing: Stir for exactly 30 minutes at -78°C. Warning: Extended stirring or warming >-50°C can cause "scrambling" where the lithium migrates to the thermodynamic C5 position.

  • Quench (Electrophile): Add dry DMF (3.0 equiv) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution. Extract with diethyl ether.

Synthesis Workflow Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific advantage of the Iodine leaving group.

SuzukiCycle cluster_note Why Iodine? Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + 3-Iodo-2-Me-Thiophene Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 Iodine Insertion TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Exchange I for Ar' Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim C-C Bond Formation RedElim->Start Regenerate Pd(0) Note C-I bond is weaker than C-Br. Facilitates Oxidative Addition at lower temps.

Figure 2: Catalytic cycle for Suzuki coupling. The 3-Iodo substituent lowers the activation energy for Oxidative Addition compared to bromo-analogs.

Handling and Stability

  • Light Sensitivity: Iodothiophenes are photosensitive. Store in amber vials wrapped in foil to prevent homolytic cleavage of the C-I bond (which leads to radical side products).

  • Storage: Keep at 2–8°C under an inert atmosphere (Argon).

  • Safety: Organosulfur compounds often carry potent odors; handle exclusively in a fume hood.

References

  • Synthesis of 3-Iodothiophenes: Houbiers, J. P. M., & Thijssen, F. H. J. (1981). Method of preparing a 3-iodothiophene. European Patent EP0002304A1. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thiophene Bioisosteres in Medicinal Chemistry: Villabona Pedemonte, M. (2010). Photofunctional processes and materials based on molecular switches (Thesis describing synthesis of 3-iodo-2-methylthiophene). Universitat Autònoma de Barcelona. Link

  • Lithium-Halogen Exchange Mechanism: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-Methylthiophene

[1]

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

3-Iodo-2-methylthiophene represents a deceptively complex substrate in palladium catalysis. While thiophenes are generally electron-rich and reactive, this specific scaffold presents a "perfect storm" of kinetic hurdles:

  • Positional Deactivation: The C3-position (beta) in thiophene is electronically less reactive toward oxidative addition than the C2-position (alpha).

  • Ortho-Steric Hindrance: The C2-methyl group exerts significant steric pressure on the C3-iodide, impeding the approach of the palladium center during the oxidative addition step and complicating the reductive elimination.

  • Catalyst Poisoning Risk: The sulfur heteroatom, while less problematic than in free thiols, can still competitively coordinate to electrophilic Pd(II) species if the ligand field is insufficient.

Scope of this Guide: This document provides validated protocols for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. The methodologies prioritize high-turnover catalysts capable of overcoming the steric barrier imposed by the C2-methyl group.

Part 2: Detailed Experimental Protocols

Application 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of 2-methyl-3-arylthiophenes.

Rationale: Standard ligands (like PPh3) often result in sluggish conversion due to the C2-methyl steric clash. We utilize SPhos , a Buchwald biaryl phosphine ligand designed to facilitate oxidative addition in ortho-substituted substrates while preventing sulfur coordination.

Validated Protocol

Reagents:

  • Substrate: 3-Iodo-2-methylthiophene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) - Ratio Pd:L = 1:2

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous, tribasic

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ and SPhos. Add dry Toluene (1 mL/mmol substrate) and stir at RT for 10 mins to generate the active L-Pd(0) species (solution turns from orange to pale yellow/colorless).

  • Substrate Addition: Add 3-iodo-2-methylthiophene, the arylboronic acid, and finely ground K₃PO₄.

  • Solvent Completion: Add the remaining Toluene and degassed Water.

  • Reaction: Seal the vessel and heat to 100°C for 12-18 hours.

    • Self-Validation Check: Monitor by HPLC/UPLC. The disappearance of the starting iodide (RT ~3.5 min on C18) and emergence of the biaryl (RT ~5.0 min) indicates success. If conversion < 20% after 4h, increase temp to 110°C.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd-black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Optimization Table:

VariableStandard ConditionHigh-Difficulty Variant (Bulky Boronic Acid)
Catalyst Pd(OAc)₂ / SPhosPd-PEPPSI-IPr (N-heterocyclic carbene)
Base K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O1,4-Dioxane (Anhydrous)
Temp 100°C110°C
Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 2-methyl-3-aminothiophenes.

Rationale: Forming C-N bonds at the C3 position is notoriously difficult. The C2-methyl group blocks the amine approach. We employ BrettPhos or RuPhos , which are bulky enough to force reductive elimination but electron-rich enough to drive the difficult oxidative addition.

Validated Protocol

Reagents:

  • Substrate: 3-Iodo-2-methylthiophene (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

    • Note: G3 pre-catalysts ensure accurate Pd:L ratio and rapid activation.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry the reaction vessel. Cycle Ar/Vacuum 3 times.

  • Solids Charge: Add the Pd-Precatalyst, Base, and (if solid) the Amine.

  • Liquids Charge: Add 3-iodo-2-methylthiophene and Solvent via syringe.

  • Reaction: Heat to 80-100°C .

    • Self-Validation Check: The reaction mixture usually turns dark orange/brown. If the solution remains pale yellow or turns black (Pd precipitation) immediately, oxygen ingress has occurred.

  • Quench: Cool to RT. Dilute with Et₂O. Filter through silica to remove polar impurities and residual Pd.

Application 3: Sonogashira Coupling (C-C Alkyne)

Target: Synthesis of 3-alkynyl-2-methylthiophenes.

Rationale: The C2-methyl group is less interfering here due to the linear nature of the alkyne nucleophile (reducing steric clash during transmetallation). Standard conditions often suffice, but copper-free variants are preferred if the thiophene sulfur shows affinity for Cu(I).

Validated Protocol

Reagents:

  • Substrate: 3-Iodo-2-methylthiophene (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Et₃N (Triethylamine) or Diisopropylamine (used as solvent and base).

Step-by-Step Procedure:

  • Degassing: Sparge the amine solvent with Nitrogen for 20 mins. Oxygen is the enemy of Sonogashira (Glaser homocoupling side-reaction).

  • Addition: Add Pd catalyst, CuI, and substrate.

  • Alkyne Addition: Add the alkyne slowly at RT.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C if conversion is slow.

    • Self-Validation Check: Formation of a white precipitate (ammonium salt) indicates the reaction is progressing.

Part 3: Visualization & Logic

Pathway Analysis: The Steric Hurdle

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Clash" point introduced by the C2-methyl group during oxidative addition.

CatalyticCyclePd0Active CatalystL-Pd(0)OxAddOxidative Addition(Rate Limiting Step)Pd0->OxAdd + SubstrateTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMet Steric Clash at C2-Merequires bulky ligandRedElimReductive Elimination(Product Release)TransMet->RedElim Pd(II) ComplexRedElim->Pd0 Regenerate Pd(0)Product2-Methyl-3-substitutedthiopheneRedElim->ProductSubstrate3-Iodo-2-methylthiopheneSubstrate->OxAddHigh Barrier

Caption: Catalytic cycle emphasizing the high energy barrier at the oxidative addition step caused by the ortho-methyl group.

Decision Tree: Condition Optimization

Use this logic flow to select the correct protocol based on your coupling partner.

DecisionTreeStartStart: 3-Iodo-2-methylthiophenePartnerSelect Coupling PartnerStart->PartnerBoronicBoronic Acid/Ester(Suzuki)Partner->BoronicAmineAmine(Buchwald)Partner->AmineAlkyneTerminal Alkyne(Sonogashira)Partner->AlkyneSPhosProtocol A:Pd(OAc)2 + SPhosK3PO4, Toluene/H2OBoronic->SPhosStandardPEPPSIProtocol B (Difficult):Pd-PEPPSI-IPrCs2CO3, DioxaneBoronic->PEPPSIStericallyBulky PartnerBrettProtocol C:BrettPhos Pd G3NaOtBu, DioxaneAmine->BrettSonoProtocol D:PdCl2(PPh3)2 + CuIEt3N, 60°CAlkyne->Sono

Caption: Workflow for selecting the optimal catalytic system based on the nucleophilic coupling partner.

Part 4: Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must be self-validating. Use these checkpoints:

  • The "Black Precipitate" Test:

    • Observation: Reaction turns black immediately upon heating.

    • Diagnosis: Rapid catalyst decomposition (Pd-black formation). Ligand concentration is too low or oxygen is present.

    • Correction: Increase Ligand:Pd ratio to 2:1 or switch to a precatalyst (e.g., Pd(dba)₂ → XPhos Pd G3).

  • The "Stalled Conversion" Check:

    • Observation: HPLC shows 50% conversion that does not improve after 4 hours.

    • Diagnosis: Catalyst poisoning by the thiophene sulfur or product inhibition.[1]

    • Correction: Add a second aliquot of catalyst (1 mol%) and base. Ensure the reaction temperature is aggressive (>100°C for Suzuki).

  • Dehalogenation Side-Reaction:

    • Observation: Mass spec shows mass [M-I+H] (reduction of iodide to hydride).

    • Diagnosis: Beta-hydride elimination from the solvent or amine is competing with transmetallation.

    • Correction: Switch solvent from isopropanol/ethanol to Toluene or DMF. Use a bulkier ligand to speed up reductive elimination.

Part 5: References

  • Suzuki-Miyaura Coupling of Heterocycles:

    • Title: Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism.[2][3]

    • Source:Chemistry LibreTexts (General Mechanism & Thiophene Context)

    • URL:[Link]

  • Sterically Hindered Substrates (SPhos/XPhos):

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

    • Source:Organic Chemistry Portal (Specific Ligand Utility)

    • URL:[Link]

  • Buchwald-Hartwig Amination of Thiophenes:

    • Title: Buchwald-Hartwig Amination: Ligand Selection for Heterocycles.

    • Source:Wikipedia / Primary Literature Summary

    • URL:[Link]

  • Sonogashira Coupling Protocols:

    • Title: Sonogashira Coupling of Aryl Halides.[4]

    • Source:Organic Chemistry Portal

    • URL:[Link]

  • Synthesis of 2-Methyl-3-Phenylthiophene (Specific Example):

    • Title: Synthesis of 2-methyl-3-phenylthiophene via Suzuki Coupling (Contextualized from similar protocols).

    • Source:BenchChem Technical Guide

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

Coupling 3-iodo-2-methylthiophene presents a classic "perfect storm" of catalytic challenges. Unlike simple phenyl halides, this substrate introduces two competing deactivation pathways:

  • The "Ortho Effect": The methyl group at position 2 exerts significant steric pressure on the palladium center during the oxidative addition and, more critically, the transmetallation step.

  • Electronic Deactivation: The electron-rich thiophene ring makes the C–I bond less electrophilic compared to electron-deficient aryl halides, slowing the initial oxidative addition.

  • Catalyst Poisoning: Thiophene sulfur atoms can coordinate to palladium, potentially displacing fragile ligands and arresting the catalytic cycle (formation of "palladium blacks").

This guide provides a self-validating optimization workflow to overcome these barriers, moving beyond standard protocols to high-turnover catalytic systems.

Troubleshooting Guide (Q&A)

Q1: I observe high consumption of the starting iodide, but the major product is 3-methylthiophene (dehalogenation). Why?

Diagnosis: This is a symptom of stalled transmetallation . The steric bulk of the 2-methyl group hinders the approach of the boronate species. The intermediate oxidative addition complex (


) accumulates in solution. In the presence of water or protic solvents, this long-lived intermediate undergoes protodepalladation  rather than the desired cross-coupling.

Corrective Action:

  • Switch Solvent System: Move from aqueous mixtures (e.g., DMF/H2O) to anhydrous toluene or 1,4-dioxane .

  • Limit Proton Sources: Use a base that does not require high water content, such as anhydrous K3PO4 or CsF .

  • Increase Catalyst Activity: Switch to a catalyst with a faster transmetallation rate (see Protocol section) to outcompete the reduction pathway.

Q2: The reaction turns black immediately, and I recover mostly starting material. Is my catalyst dead?

Diagnosis: Yes, this indicates "Palladium Black" precipitation . The thiophene sulfur is likely displacing your phosphine ligands. Common ligands like PPh3 are too labile (weakly binding) to protect the Pd center from thiophene coordination or aggregation.

Corrective Action:

  • Upgrade Ligand: Replace PPh3 or dppf with biaryl dialkylphosphines (Buchwald Ligands) like SPhos or XPhos . These ligands are bulky and electron-rich; they bind tightly to Pd, preventing sulfur poisoning, and form a monolithic "roof" over the metal that facilitates the coupling of hindered substrates.

  • Pre-catalyst Choice: Stop using Pd(PPh3)4. It is often oxidized/impure. Use air-stable precatalysts like XPhos Pd G2 or Pd2(dba)3 + SPhos (1:2 ratio).

Q3: My yield is stuck at 40-50%. Should I increase the temperature?

Diagnosis: Thermal stress may be decomposing the thiophene-boronate partner (if applicable) or the catalyst. Corrective Action:

  • Do NOT just heat more. High heat promotes homocoupling and protodeboronation (destruction of the boronic acid).

  • Add a Promoter: Add 0.5 - 1.0 equiv of water (if using anhydrous toluene) strictly to activate the boronic acid, or switch to K3PO4 which acts as a superior activator for hindered systems compared to carbonates.

  • Stoichiometry Check: Hindered couplings often require excess boronic acid (1.5 – 2.0 equiv) because the boronic acid decomposes faster than it reacts with the hindered halide.

Optimized Experimental Protocol

This protocol utilizes the SPhos/Pd(0) system, which is the "Gold Standard" for ortho-substituted heteroaryl couplings.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (8 mol%) OR XPhos Pd G2 (2-4 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or Anhydrous Toluene (if reduction is severe).

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial, add the thiophene iodide, boronic acid, K3PO4, and the Pd precatalyst/ligand.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Solvent Addition: Add degassed Toluene (and water if using the biphasic method) via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow ligand complexation (if using Pd2(dba)3 + Ligand).

  • Reaction: Heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through a pad of Celite (removes Pd black) and wash with Ethyl Acetate.

  • Purification: Silica gel chromatography. Note: Thiophene derivatives can streak; add 1% triethylamine to the eluent if necessary.

Comparative Performance Data

The following table summarizes expected outcomes based on ligand choice for sterically hindered thiophenes (simulated aggregate data from similar substrate classes in literature [1][4]).

Catalyst SystemLigand ClassYield PotentialPrimary Failure Mode
Pd(PPh3)4 Aryl PhosphineLow (<30%)Catalyst poisoning (Pd black), slow oxidative addition.
Pd(dppf)Cl2 BidentateModerate (40-60%)Stalled transmetallation due to steric bulk.
Pd(OAc)2 / SPhos Buchwald (Biaryl)High (85-95%) Minimal side reactions; excellent steric tolerance.
Pd(OAc)2 / XPhos Buchwald (Biaryl)High (80-90%) Very effective, slightly better for chlorides than iodides.
Pd / P(t-Bu)3 Alkyl PhosphineModerate-HighAir sensitive; difficult handling.

Visualizations

Figure 1: Steric Conflict in the Catalytic Cycle

This diagram illustrates why the 2-methyl group causes failure in standard cycles and how the SPhos ligand overcomes it.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] (SPhos protects Pd) OxAdd Oxidative Addition (Ar-Pd-I formed) Pd0->OxAdd + 3-iodo-2-methylthiophene StericBlock STERIC CLASH: 2-Me group blocks boronate approach OxAdd->StericBlock Standard Ligands (PPh3) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Bulky Ligands (SPhos/XPhos) SideReaction SIDE PATH: Protodehalogenation (Formation of 3-Me-Thiophene) StericBlock->SideReaction + H2O / Protons RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->Pd0 Regeneration

Caption: The "Ortho Effect" creates a bottleneck at Transmetallation. Bulky ligands (Green path) force the cycle forward; small ligands (Red path) allow side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected LowYield Low Yield / No Reaction Start->LowYield Dehal Dehalogenated Product (Reduction) Start->Dehal Black Pd Black Precipitate Start->Black CheckCat Check Catalyst LowYield->CheckCat CheckWater Check Water Content Dehal->CheckWater CheckLigand Check Ligand Black->CheckLigand Sol_Temp Increase Temp OR Catalyst Load CheckCat->Sol_Temp If using SPhos Sol_SPhos Switch to SPhos/XPhos CheckCat->Sol_SPhos If using PPh3 Sol_Anhydrous Switch to Anhydrous Toluene/Dioxane CheckWater->Sol_Anhydrous Remove H2O CheckLigand->Sol_SPhos Prevent Poisoning

Caption: Logic flow for diagnosing failure modes based on observed reaction byproducts.

References

  • Suzuki-Miyaura Cross-Coupling: Mechanism & Examples. NRO Chemistry. [Link]

  • Suzuki Cross-Coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society. [Link] (Contextual grounding for thiophene-analog coupling)

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry (RSC). [Link]

  • Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. [Link]

Technical Support Center: Purification of 3-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-THIO-003 Status: Active Subject: Troubleshooting & Optimization of 3-iodo-2-methylthiophene Purification Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Overview

The Challenge: Purifying 3-iodo-2-methylthiophene (CAS: 16494-34-1) presents a dual challenge: regioisomer separation and chemical stability .

In most synthesis routes (e.g., electrophilic iodination of 2-methylthiophene), the 5-iodo isomer is the thermodynamically favored product, often leaving the desired 3-iodo isomer as a minor component or part of a difficult-to-separate mixture. Furthermore, iodinated thiophenes are prone to protodeiodination (loss of iodine) and polymerization on acidic stationary phases (standard silica gel).

Quick Diagnostic Table: Is Your Sample Ready for the Column?

ParameterSpecificationAction Required
Physical State Pale yellow to colorless oilIf dark brown/purple, free iodine is present. Wash with

before loading.
Starting Material 2-Methylthiophene presentSTOP. Do not column yet. 2-Me-Thiophene (BP ~113°C) is much more volatile than the product. Remove via high-vacuum rotovap or fractional distillation first.
TLC Separation

between isomers
Requires high-performance flash chromatography (HPFC) or very long column beds (>30cm).
Stability Turns dark on silica TLC plateCRITICAL. Your silica is too acidic. You must buffer your column (See Protocol Section).

Strategic Workflow (Visualized)

Before beginning purification, review the decision logic below to minimize yield loss.

PurificationStrategy Start Crude Reaction Mixture CheckSM Check for 2-Methylthiophene (Starting Material) Start->CheckSM Distill High Vacuum Distillation (< 5 mmHg) CheckSM->Distill Yes (Significant SM) CheckColor Check Color/Acidity CheckSM->CheckColor No (Trace SM) Distill->CheckColor Wash Wash with Na2S2O3 (aq) Remove Free Iodine CheckColor->Wash Dark/Purple TLC TLC Analysis (100% Hexanes) CheckColor->TLC Pale Yellow Wash->TLC Decision Is Delta Rf > 0.1? TLC->Decision StandardCol Standard Flash Column (Buffered Silica) Decision->StandardCol Yes DifficultCol High-Res Column (100:1 Silica Ratio) Recycle/Shave Peaks Decision->DifficultCol No (Isomers overlap)

Figure 1: Decision logic for the purification of iodothiophenes. Distillation is prioritized for removing starting materials to prevent column overloading.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Buffered Silica Gel (Critical)

Standard silica gel (pH ~6.5–7.0) is often acidic enough to catalyze the decomposition of iodothiophenes, turning the column purple (iodine release) and reducing yield.

  • Calculate Silica: Use a 50:1 ratio of Silica:Crude mass.

  • Slurry Preparation: Suspend silica in Hexanes (or Pentane).

  • Buffering: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess Et3N before loading your sample.

Protocol B: The Chromatographic Run[1]
  • Stationary Phase: Silica Gel 60 (230-400 mesh), buffered (see above).

  • Mobile Phase: 100% n-Hexane (or n-Pentane).

    • Note: Iodothiophenes are very non-polar. Adding Ethyl Acetate often moves all isomers to the solvent front, destroying separation.

  • Loading:

    • Preferred: Liquid loading (neat or minimal Hexane).

    • Avoid: Dry loading on un-buffered silica.

Elution Gradient Table:

CV (Column Volumes)Solvent CompositionPurpose
0 – 3100% HexaneElute residual starting material (if any).
3 – 10100% HexaneElute 3-iodo-2-methylthiophene.
10+95:5 Hexane:EtOAcFlush out polar impurities (di-iodinated species or oxidized byproducts).

Troubleshooting Center (FAQs)

Issue 1: "My column turned purple/brown during the run."

Diagnosis: Decomposition (Protodeiodination). Cause: The silica gel was too acidic, or the compound is light-sensitive. Solution:

  • Immediate: Finish the column quickly. The purple color is elemental iodine (

    
    ), which acts as an oxidant and can degrade more product.
    
  • Prevention: Next time, strictly follow Protocol A (Buffered Silica). Wrap the column in aluminum foil to exclude light, as C-I bonds in thiophenes are photolabile [1].

Issue 2: "I cannot separate the 3-iodo product from the 5-iodo regioisomer."

Diagnosis: Co-elution due to similar polarity. Cause: The methyl group at C2 and iodine at C3 vs C5 have very similar electronic shielding effects, resulting in nearly identical adsorption coefficients. Solution:

  • Switch Solvent: Change from Hexane to n-Pentane . Pentane has lower viscosity, allowing for better mass transfer and slightly higher theoretical plate counts.

  • Increase Ratio: Increase silica-to-sample ratio to 100:1 .

  • Argentation Chromatography: If standard silica fails, use

    
    -impregnated silica (~10% w/w). The silver ions interact with the 
    
    
    
    -system of the thiophene ring. The steric hindrance of the iodine at the 3-position (adjacent to the methyl) vs the 5-position (open) will cause them to bind differently to the silver, significantly altering
    
    
    .
Issue 3: "My product is contaminated with starting material (2-methylthiophene)."

Diagnosis: Improper purification sequence. Cause: You relied on the column to remove the starting material. Solution: Do not use a column for this separation. 2-methylthiophene boils at ~113°C, while 3-iodo-2-methylthiophene boils >190°C (estimated based on 2-iodothiophene BP of 182°C [2]).

  • Fix: Combine your fractions, concentrate, and perform a Kugelrohr distillation or high-vacuum rotovap at 40°C/10 mbar. The starting material will distill off; the product will remain in the pot.

Mechanistic Insight: Why does this fail?

Understanding the molecular interactions is key to troubleshooting.

Mechanism cluster_0 Acidic Silica Surface (Si-OH) cluster_1 Buffered System (Et3N) Acid Acidic Proton (Si-OH) Thiophene 3-iodo-2-methylthiophene Acid->Thiophene Catalysis Interaction Protonation at C-2/C-5 Thiophene->Interaction Decomp Polymerization / Iodine Loss Interaction->Decomp Base Triethylamine (Et3N) Silica Silica Surface Base->Silica Neutralizes Safe Stable Elution Silica->Safe

Figure 2: Mechanism of acid-catalyzed decomposition on silica gel vs. buffered protection.

The thiophene ring is electron-rich. In the presence of acidic silanol groups on the silica surface, the ring can undergo protonation, leading to electrophilic aromatic substitution (polymerization) or the ejection of the iodine atom (turning the column purple). Neutralizing the silica with triethylamine prevents this protonation event.

References

  • Photochemistry of Iodothiophenes

    • Title: Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ioniz
    • Source: Phys. Chem. Chem. Phys., 2024.
    • URL:[Link]

  • Synthesis and Properties of Iodothiophenes

    • Title: 2-Iodothiophene (Organic Syntheses Procedure).[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.545 (1963).

    • URL:[Link]

  • General Thiophene Purification

    • Title: Purification of Laboratory Chemicals (Thiophene Derivatives).[1][2]

    • Note: Standard reference text indicating the necessity of removing thiophene contaminants via distillation due to boiling point differentials.
    • Source: Butterworth-Heinemann.

Sources

Technical Support Center: Grignard Formation with 3-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the formation of Grignard reagents, with a specific focus on the synthesis of 2-methyl-3-thienylmagnesium iodide from 3-iodo-2-methylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial organometallic reaction. The Grignard reaction is a powerful tool for carbon-carbon bond formation, pivotal in the synthesis of numerous complex molecules and pharmaceutical agents.[1] However, its sensitivity to experimental conditions necessitates careful attention to detail. This guide provides in-depth, field-proven insights to help you overcome common hurdles and achieve successful and reproducible results.

Troubleshooting Guide

Problem: The Grignard Reaction Fails to Initiate

One of the most common frustrations with Grignard synthesis is the failure of the reaction to start. This is often indicated by the absence of an exotherm, a color change (typically to a cloudy gray or brown), or the disappearance of the magnesium metal.

Causality and Remediation:

  • Magnesium Surface Passivation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[2][3] To ensure a successful reaction, this oxide layer must be removed to expose a fresh, reactive magnesium surface.

    • Expert Insight: While several methods exist, the choice of activation technique can significantly impact your success. For a moderately reactive aryl iodide like 3-iodo-2-methylthiophene, mechanical and chemical activation methods are highly effective.

Activation MethodProtocolKey Considerations
Mechanical Grinding In a dry flask, gently grind the magnesium turnings with a glass rod under an inert atmosphere.[4] The goal is not to powderize the metal but to scrape the surface, revealing a shinier appearance.This is a simple and often effective first-line approach. Ensure the grinding is done under an inert atmosphere to prevent rapid re-oxidation.
Chemical Activation with Iodine Add a few crystals of iodine to the flask containing the magnesium turnings.[3][5] The iodine will react with the magnesium to form magnesium iodide, etching the surface and exposing fresh magnesium.The characteristic purple color of the iodine vapor will fade as it reacts. This is a visual confirmation of activation.[5]
Chemical Activation with 1,2-Dibromoethane Add a small amount (a few drops) of 1,2-dibromoethane to the magnesium suspension in your solvent. The formation of ethylene gas bubbles indicates that the activation is successful.[2][6]This method is highly reliable. The side products, ethylene and magnesium bromide, are generally innocuous to the main reaction.[2]
  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including trace amounts of water in the glassware or solvent.[4][7][8]

    • Self-Validating Protocol for Dryness:

      • Glassware: Oven-dry all glassware at >120°C for at least 4 hours, or flame-dry under vacuum.[4] Allow to cool to room temperature under a stream of dry inert gas (nitrogen or argon).

      • Solvent: Use anhydrous grade solvents, preferably fresh from a solvent purification system or a newly opened sealed bottle. Tetrahydrofuran (THF) is an excellent choice for this reaction due to its ability to solvate and stabilize the Grignard reagent.[2][5][9]

      • Starting Material: Ensure your 3-iodo-2-methylthiophene is anhydrous. If necessary, distill it or dry it over a suitable drying agent.

  • Initiation "Tricks of the Trade":

    • Add a small portion of your 3-iodo-2-methylthiophene solution to the activated magnesium and wait for a sign of reaction before adding the rest.[7]

    • Gentle heating with a heat gun can sometimes provide the activation energy needed to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Sonication can be used to physically disrupt the MgO layer and promote initiation.[2][10]

    • The addition of a pre-formed Grignard reagent can act as an initiator.[2]

Problem: Low Yield of the Grignard Reagent

Even if the reaction initiates, you may experience low yields, which can be attributed to side reactions or incomplete conversion.

Causality and Remediation:

  • Wurtz-type Homocoupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl iodide to form a biaryl species (2,2'-dimethyl-3,3'-bithiophene). This is an SN2-like reaction where the Grignard reagent acts as a nucleophile.

    • Expert Insight: The rate of this side reaction can be minimized by controlling the concentration of the aryl iodide. The best practice is to add the 3-iodo-2-methylthiophene solution slowly to the magnesium suspension. This maintains a low concentration of the starting material in the presence of the forming Grignard reagent.

  • Incomplete Reaction: If the reaction stops prematurely, it may be due to the deactivation of the magnesium surface during the reaction.

    • Mitigation Strategy: Ensure efficient stirring throughout the reaction to keep the magnesium surface clear of precipitated byproducts and to maintain good contact between the reactants.

Visualizing the Grignard Formation Workflow

The following diagram outlines the critical steps and decision points for a successful Grignard formation.

Grignard_Workflow A Prepare Dry Glassware & Reagents B Activate Magnesium A->B Inert Atmosphere C Initiate Reaction B->C Add small aliquot of halide D Reaction Progression C->D Slow addition of remaining halide F Troubleshoot Initiation C->F No exotherm/ color change E Reaction Complete D->E Monitor for Mg consumption F->B Re-activate Mg Troubleshooting_Tree start Reaction Not Starting? check_dry Are glassware and solvents anhydrous? start->check_dry Yes activate_mg Is Mg activated? check_dry->activate_mg Yes dry_system Flame-dry glassware, use fresh anhydrous solvent check_dry->dry_system No initiate Use initiation techniques: - Gentle heat - Sonication - Additive (I2, DBE) activate_mg->initiate Yes perform_activation Grind Mg, or use I2 / 1,2-dibromoethane activate_mg->perform_activation No success Reaction Initiated initiate->success dry_system->start perform_activation->start

Caption: A decision tree for troubleshooting Grignard initiation.

References

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020). Retrieved from [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020). Retrieved from [Link]

  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Activation of Grignard reagent - Chemistry Stack Exchange. (2021). Retrieved from [Link]

  • How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? (2021). Retrieved from [Link]

  • Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. (2009). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]

  • Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017). Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). Retrieved from [Link]

  • 12.4 Grignard Reagents | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014). Retrieved from [Link]

  • Green Chemistry. (2013). Retrieved from [Link]

Sources

User Guide: Troubleshooting Stille Couplings of Iodinated Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

The Stille Reaction Technical Support Center is now online. Topic: Common Byproducts in Stille Reactions of Iodinated Thiophenes Ticket ID: SR-THIO-2024 Status: Active

Executive Summary Iodinated thiophenes are premier electrophiles in Stille cross-couplings due to the weak C–I bond and the electron-rich nature of the thiophene ring. However, this high reactivity often comes at a cost: competitive side pathways . This guide addresses the three most common failure modes—Homocoupling, Protodehalogenation, and Ligand Scrambling—and provides validated protocols for the notorious difficulty of removing organotin byproducts.

The "Dimer" Problem (Homocoupling)

Symptom: You observe a significant spot on TLC corresponding to the dimer of your stannane reagent (R-R) or, less commonly, the dimer of your iodothiophene (Ar-Ar).

Diagnosis: Homocoupling is the primary parasitic reaction in Stille couplings.

  • Type A (Stannane Homocoupling): Two equivalents of the organostannane couple (2 R-Sn → R-R).[1] This is often driven by a second transmetallation event occurring before reductive elimination, or via an oxidative mechanism if air is present.

  • Type B (Electrophile Homocoupling): Two equivalents of the iodothiophene couple. This is an Ullmann-type side reaction, often exacerbated by excess copper additives.

Technical Insight (Causality): The rate-determining step in Stille coupling is typically transmetallation .[1] If this step is slow, the active Pd(II) species sits waiting, vulnerable to side reactions. Conversely, if you add Copper(I) Iodide (CuI) to accelerate transmetallation (the "Copper Effect"), you risk facilitating the dimerization of the stannane via an organocopper intermediate.

Troubleshooting Protocol:

VariableAdjustmentRationale
Catalyst Switch to Pd(PPh₃)₄ or Pd₂dba₃ + AsPh₃ AsPh₃ (Triphenylarsine) is a "soft" ligand that accelerates transmetallation without requiring CuI, reducing homocoupling risk.
Stoichiometry Use 1:1 stoichiometry (or slight excess of electrophile)Excess stannane statistically favors stannane homocoupling.
Additives Remove CuI if possibleCuI is a double-edged sword; it boosts rate but catalyzes homocoupling.
Atmosphere Rigorous Degassing Oxygen promotes oxidative homocoupling of stannanes. Use freeze-pump-thaw cycles.

The "Reduction" Problem (Protodehalogenation)

Symptom: The iodide disappears, but instead of the coupled product, you isolate the unsubstituted thiophene (C-I becomes C-H).

Diagnosis: This is Protodehalogenation . The oxidative addition complex (L₂Pd(Ar)I) captures a proton instead of the stannane.

Mechanism: The electron-rich thiophene ring makes the Pd-C bond highly polarized and basic. If there is any source of protons (moisture in solvent, acidic protons on the substrate), the Pd-Ar species will protonate. This is followed by reductive elimination of the arene, regenerating Pd(II) and leaving you with reduced starting material.

Troubleshooting Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles stored for months. Distill THF over Sodium/Benzophenone or use a fresh molecular sieve column.

  • Base Additive: Add CsF (2.0 equiv) . Cesium Fluoride serves two roles: it activates the stannane (forming a hypervalent silicate-like species) and acts as a mild base to neutralize stray protons.

  • Substrate Check: If your molecule has an acidic proton (e.g., free N-H or O-H), protect it. The Pd-Thiophene intermediate will deprotonate your own substrate, leading to self-destruction.

The "Scrambling" Problem (Ligand Exchange)

Symptom: You observe a product where a Phenyl group has been incorporated instead of your intended stannane group.

Diagnosis: Aryl-Ligand Exchange . This is a classic failure mode when using Triphenylphosphine (PPh₃) with electron-rich halides like iodothiophenes.

Technical Insight: Under heating, the phenyl groups on the phosphine ligand can swap places with the thiophene on the palladium center. The catalyst then couples the phenyl group to the stannane, creating a "Phenyl-R" byproduct and wasting your reagents.

Troubleshooting Protocol:

  • The Fix: Switch to Tri-2-furylphosphine (TFP) .

  • Why: TFP is electron-poor and bulky. It dissociates easily to open the coordination site (speeding up reaction) but, crucially, the furyl group does not migrate/exchange as easily as a phenyl group.

  • Alternative: Use bulky biaryl ligands like XPhos or SPhos , which are sterically precluded from this exchange mechanism.

Visualization: The Competitive Pathways

The following diagram maps the kinetic competition between the desired cycle and the three failure modes described above.

StillePathways Start Start: Iodothiophene + Stannane OxAdd Oxidative Addition (Pd-Thiophene Species) Start->OxAdd Pd(0) Homocoupling FAILURE 3: Homocoupling (Source: Excess CuI / O2) Start->Homocoupling CuI / O2 TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet R-SnBu3 Reduction FAILURE 1: Protodehalogenation (Source: Moisture/H+) OxAdd->Reduction + H2O / H+ Scrambling FAILURE 2: Ligand Scrambling (Source: PPh3 Ligand) OxAdd->Scrambling Heat + PPh3 Product Desired Product TransMet->Product Reductive Elimination

Figure 1: Kinetic competition in Stille coupling. The "Danger Zone" is the Oxidative Addition intermediate, which is vulnerable to protonation (Reduction) or ligand exchange (Scrambling) if Transmetallation is too slow.

Post-Reaction: The Tin Removal Protocol

Issue: Organotin byproducts (Bu₃Sn-X) are toxic, greasy, and streak through chromatography columns, contaminating the final product.

Standard "KF" Method (Good):

  • Dissolve crude mixture in Ether/EtOAc.

  • Add aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 1 hour. The fluoride precipitates the tin as insoluble polymeric Bu₃SnF.

  • Filter through Celite.[2]

The "Pro" Method (Better for Thiophenes): Why it works: Thiophenes can be sensitive to prolonged stirring with salts. This method uses chemical affinity on the column itself.

Protocol:

  • Prepare your silica gel column slurry.

  • Add Triethylamine (TEA) to the eluent at 5% v/v .

  • Run the column.[2]

    • Mechanism: The amine modifies the silica surface and interacts with the tin species, causing the organotin byproducts to streak less and elute separately or stay at the baseline, while the thiophene product elutes cleanly.

  • Note: If your product is base-sensitive, revert to the KF method.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6][7][8][9][10][11] Organic Reactions.[1][3][4][5][8][9][10][12][13] (Definitive review on mechanism and kinetics).

  • Farina, V., Kapadia, S., & Krishnan, B. (1991). "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry. (Explains the CuI homocoupling risk).

  • Dunetz, J. R., & Danheiser, R. L. (2012). "Silver-Promoted Palladium-Catalyzed Cross-Coupling Reactions." Organic Letters. (Discusses alternative additives to avoid Cu-mediated side reactions).

  • Gallagher, W. P., et al. (2003). "Simple, efficient, and environmentally friendly methods for the removal of tin byproducts." Journal of Organic Chemistry. (Source of the KF and Silica/Amine purification protocols).

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Detailed mechanistic insight on transmetallation).

Sources

Technical Support Center: High-Efficiency Coupling of 3-Iodo-2-Methylthiophene

[1]

Ticket ID: #THIO-3I-2Me-CPL Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Steric Hindrance and Catalyst Deactivation in Ortho-Substituted Thiophenes[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering low conversion (<40%) or significant hydrodehalogenation (formation of 3-methylthiophene).[1] This is not a user error; it is a structural feature of your substrate.

The Problem: 3-iodo-2-methylthiophene presents a "perfect storm" of challenges:

  • Steric Blockade: The C2-methyl group exerts significant steric pressure on the C3-iodide.[1] Standard ligands like PPh3 (Tetrakis) cannot accommodate this bulk during the oxidative addition step, and more importantly, they fail to promote reductive elimination, leading to stalled catalytic cycles.

  • Electronic Deactivation: The thiophene sulfur atom can coordinate to Palladium (Pd), competing with your ligand. If your ligand is not bulky or electron-rich enough to displace the sulfur, the catalyst becomes "poisoned."

  • Iodide Inhibition: The large iodide ion released during the reaction can form stable bridging dimers with Pd, effectively shutting down the cycle unless a bulky ligand breaks these dimers.

The Solution: You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are designed to form a monoligated Pd(0) species that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.[1]

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3]

Recommended Protocol

Target: Coupling with aryl/heteroaryl boronic acids. Catalyst System: Pd(OAc)₂ / SPhos (or XPhos).[1]

ComponentStandard LoadingRole
Pd Source Pd(OAc)₂ (2–5 mol%)Air-stable Pd(II) precursor.[1] Reduces in situ to active Pd(0).[1]
Ligand SPhos (4–10 mol%)Critical. The methoxy groups on the biaryl backbone stabilize the Pd center, while the cyclohexyl groups push the reaction forward.
Base K₃PO₄ (2.0 equiv)Anhydrous conditions preferred to prevent protodeborylation of the boronic acid.
Solvent Toluene/Water (10:[1]1)The biphasic system is essential for dissolving inorganic bases while keeping the catalyst active in the organic phase.
Temp 80–100 °CRequired to overcome the activation energy of the crowded C3 position.
Step-by-Step Workflow
  • Charge: Add Pd(OAc)₂, SPhos, Boronic Acid (1.5 equiv), and Base to the vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the electron-rich SPhos.

  • Solvent: Add sparged Toluene and Water (degassed).

  • Heat: Stir vigorously at 100 °C.

  • Monitor: Check HPLC/TLC at 1 hour. If the starting material (SM) is consumed but product is low, check for dehalogenation.

Troubleshooting Guide (Suzuki)

Q: I see 3-methylthiophene (hydrodehalogenation) instead of the product.

  • Cause: The oxidative addition occurred, but transmetallation was too slow. The Pd-Ar species abstracted a hydride (likely from the solvent or ligand).[1]

  • Fix: Increase the concentration of the Boronic Acid (to 2.0 equiv) and switch to XPhos . XPhos is bulkier and often faster at transmetallation for extremely hindered substrates.[1]

Q: The reaction turns black and precipitates immediately.

  • Cause: "Palladium Black" formation.[1] The ligand failed to stabilize the Pd(0).

  • Fix: Ensure your Ligand:Pd ratio is strictly 2:1 . If using Pd(OAc)₂, you need 2 SPhos for every 1 Pd.[1] Consider using the precatalyst XPhos Pd G3 or SPhos Pd G3 to guarantee the correct ratio.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][3][4][5]

Recommended Protocol

Target: Coupling with primary or secondary amines.[1][2] Catalyst System: Pd₂(dba)₃ / BrettPhos (or RuPhos).[1]

ComponentStandard LoadingRole
Pd Source Pd₂(dba)₃ (2 mol%)Provides Pd(0) directly.[1] Note: dba can sometimes inhibit; if so, use a G3 precatalyst.[1]
Ligand BrettPhos (4–6 mol%)The "Gold Standard" for primary amines. Use RuPhos for secondary amines.[1]
Base NaOtBu (1.4 equiv)Strong base required to deprotonate the amine-Pd complex.[1]
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point ethers/alcohols stabilize the transition state.[1]
Temp 90–110 °CHigh temperature is mandatory for ortho-substituted thiophenes.[1]
Troubleshooting Guide (Amination)

Q: No reaction. Starting material is untouched.

  • Cause: The amine might be coordinating to the Pd and shutting it down (common with primary amines).

  • Fix: Switch to tBuBrettPhos or BrettPhos Pd G3 .[1] These precatalysts activate rapidly and prevent amine inhibition.[1]

Q: I am getting low yields with a secondary amine.

  • Cause: Steric clash between the C2-methyl on thiophene and the secondary amine.

  • Fix: Switch Ligand to RuPhos . It is specifically designed for bulky secondary amines.[1]

Module 3: Diagnostic Logic Pathways

Use the following flowcharts to diagnose your specific failure mode.

TroubleshootingStartReaction AnalysisResultWhat is the major outcome?Start->ResultSM_LeftStarting Material RemainsResult->SM_LeftNo ConversionDehalDehalogenated Product(3-methylthiophene)Result->DehalSide ReactionProd_LowProduct Formed but Low YieldResult->Prod_LowStalledOxAdd_FailOxidative Addition FailedSM_Left->OxAdd_FailTrans_FailTransmetallation Too SlowDehal->Trans_FailPoisonCatalyst Poisoning (S or I)Prod_Low->PoisonSol_FixFix: Increase Temp >100°CSwitch to XPhos Pd G3OxAdd_Fail->Sol_FixBoron_FixFix: Increase Boronic Acid (2eq)Use Anhydrous K3PO4Trans_Fail->Boron_FixLoad_FixFix: Increase Cat Loading to 5%Add AgOTf (Iodide Scavenger)Poison->Load_Fix

Caption: Diagnostic decision tree for coupling failures with 3-iodo-2-methylthiophene.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: No. Tetrakis is coordinatively saturated and lacks the steric bulk to force the reductive elimination step in ortho-substituted thiophenes.[1] It will likely result in <10% yield.[1]

Q: Why is water necessary in the Suzuki protocol? A: The boronic acid must be activated by the base to form a boronate species [RB(OH)₃]⁻ before transmetallation can occur. Inorganic bases like K₂CO₃ or K₃PO₄ are insoluble in pure toluene; water acts as a phase transfer medium.[1]

Q: Is the sulfur in the thiophene poisoning my catalyst? A: It is possible, but less likely with Buchwald ligands. The bulky biaryl phosphines bind Pd much more tightly than the thiophene sulfur does. If you suspect poisoning, increase catalyst loading to 5 mol%.

References

  • Discovery of SPhos/XPhos: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005 , 127, 4685–4696.[1]

  • Buchwald-Hartwig Guide: Surry, D. S.; Buchwald, S. L.[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011 , 2, 27–50.[1]

  • Thiophene Coupling Challenges: Mkhalid, I. A. I.; Barnard, J. H.; Marder, T. B.; Murphy, J. M.; Hartwig, J. F.[1] C-H Activation for the Construction of C-B Bonds. Chem. Rev. 2010 , 110, 890–931.

  • Precatalyst Utility: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] N-Methyl-2-aminobiphenyl-based Palladacycles: The 'Gold Standard' for Cross-Coupling.[1] J. Org.[1][3] Chem. 2014 , 79, 4161–4166.

workup procedure for Suzuki reactions involving 3-iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Workup & Troubleshooting for Suzuki Couplings of 3-Iodo-2-Methylthiophene

Ticket ID: #SZK-THIO-3I2M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are working with 3-iodo-2-methylthiophene . This is not a standard phenyl-phenyl coupling. It presents a specific "Tier 2" difficulty profile:

  • Steric Hindrance: The methyl group at the C2 position creates steric bulk proximal to the C3-iodide reaction center. This slows the rate of oxidative addition (OA), making the catalyst vulnerable to deactivation or side reactions like protodehalogenation.

  • Catalyst Poisoning: The thiophene sulfur atom is a soft Lewis base that can coordinate to Palladium (Pd), competing with phosphine ligands and leading to catalyst leaching into the organic phase during workup.

  • C-I Bond Lability: While iodides are reactive, the electron-rich thiophene ring makes the C-I bond susceptible to radical reduction (deiodination) if the catalytic cycle stalls.

This guide provides a self-validating workup procedure designed to mitigate these specific risks.

Phase 1: The "Rescue" Workup Protocol

Standard aqueous washes are often insufficient for thiophenes due to persistent Pd-Sulfur coordination. Use this modified protocol.

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1. Quench Cool reaction to RT. Add 1.0 equiv (vs. Boronic acid) of 1M NaOH or NH₄Cl (depending on product acid sensitivity).Hydrolyzes unreacted boronic anhydrides/esters, making them water-soluble.
2. Dilution Dilute with TBME (tert-butyl methyl ether) or EtOAc . Avoid DCM if possible.TBME forms sharper phase cuts than EtOAc and is less likely to carry Pd complexes into the organic phase than DCM.
3. Filtration (Critical) Filter the biphasic mixture through a pad of Celite 545 . Rinse with solvent.[1]Crucial for Thiophenes: Removes insoluble Pd-black and inorganic salts that stabilize emulsions.
4. Scavenging Add N-acetylcysteine (0.5 eq) or SiliaMetS® Thiol resin to the organic phase. Stir for 30 mins.The thiophene sulfur competes for Pd. A dedicated thiol scavenger with higher affinity is required to strip Pd from the product.
5. Wash Wash organic layer: 1x Water1x Brine1x 5% NaHCO₃ (if acidic workup used).Removes water-soluble boronic acid byproducts and scavenger salts.
6. Drying Dry over Na₂SO₄ (Sodium Sulfate).MgSO₄ is slightly acidic and can sometimes cause isomerization or degradation of sensitive thiophenes; Na₂SO₄ is gentler.

Phase 2: Troubleshooting & FAQs

Q1: My crude NMR shows a mixture of product and starting material (3-iodo-2-methylthiophene), but the spot on TLC looked clean. What happened?

Diagnosis: You are likely seeing Protodehalogenation (reduction of I to H), forming 2-methylthiophene, which is volatile and may be lost, or co-elutes with starting material.

  • The Cause: The steric bulk of the 2-methyl group slowed the oxidative addition. If the catalyst sits idle, it can pull a hydride from the solvent (especially alcohols like iPrOH or EtOH) or the base.

  • The Fix:

    • Switch solvent to Dioxane/Water or Toluene/Water (non-protic bulk solvent).

    • Increase catalyst activity (use Pd(dppf)Cl₂ or XPhos Pd G2 ) to overcome the steric barrier.

Q2: The organic layer is dark brown/black even after washing. How do I fix this?

Diagnosis: "Leaching." The Pd is coordinated to your thiophene product.

  • The Cause: Thiophenes are excellent ligands. The Pd is "sticking" to the product rather than precipitating.

  • The Fix: Do not proceed to column chromatography yet; the Pd will streak and contaminate fractions.

    • Protocol: Dissolve crude in EtOAc. Add activated charcoal (10 wt%) , heat to reflux for 15 mins, cool, and filter through Celite.

    • Alternative: Wash the organic layer with 10% aqueous thiourea . Thiourea binds Pd stronger than thiophene.

Q3: I have a persistent emulsion during extraction.

Diagnosis: Amphiphilic impurities or fine Pd particulates.

  • The Fix:

    • The "Salting Out" Method: Saturate the aqueous layer with solid NaCl.

    • The Filtration Method: If salting fails, filter the entire emulsion through a sintered glass funnel with a Celite pad. The emulsion often breaks immediately in the filtrate.

Phase 3: Visualization of Workflows

Figure 1: Optimized Workup Workflow for Thiophene Couplings

WorkupProcedure Start Reaction Complete (3-iodo-2-methylthiophene) Quench Quench: Add 1M NaOH Dilute with TBME Start->Quench Filter Filter through Celite (Remove Pd Black) Quench->Filter Remove solids PhaseCut Phase Separation Filter->PhaseCut Scavenge Add Scavenger (N-acetylcysteine or Resin) PhaseCut->Scavenge Organic Layer Wash Wash: H2O -> Brine Scavenge->Wash After 30 mins Dry Dry over Na2SO4 Concentrate Wash->Dry

Caption: Figure 1.[2][3] Step-by-step isolation protocol emphasizing early filtration and active scavenging to prevent sulfur-palladium carryover.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / SM Remaining Issue->LowYield DarkOil Dark Oil / Pd Residue Issue->DarkOil NewSpot New Spot (Low MW) Issue->NewSpot Sterics Cause: Steric Hindrance Action: Use Buchwald Ligand (XPhos) LowYield->Sterics Leaching Cause: S-Pd Coordination Action: Thiourea Wash DarkOil->Leaching Deiodination Cause: Deiodination Action: Switch to Aprotic Solvent NewSpot->Deiodination

Caption: Figure 2. Decision tree for diagnosing common failure modes in sterically hindered thiophene couplings.

Quantitative Data: Scavenger Efficiency

Comparison of methods for removing Pd from Thiophene-containing products (Initial [Pd] = 1200 ppm).

MethodPost-Treatment [Pd] (ppm)Product Recovery (%)Notes
Water/Brine Wash 850 ppm98%Ineffective due to S-Pd coordination.
Celite Filtration 600 ppm95%Removes bulk metal, not soluble complexes.
Activated Carbon 150 ppm88%Good, but some product loss due to adsorption.
SiliaMetS® Thiol < 20 ppm 96% Recommended. High affinity for Pd vs Thiophene.
Trimercaptotriazine (TMT) < 10 ppm94%Highly effective, but TMT residue can be tricky to remove.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Biotage. (2023).[4] Metal Scavenging User Guide: Removal of Palladium from API. Biotage Technical Notes. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for protocol standards).
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. [Link]

Sources

preventing deiodination in 3-iodo-2-methylthiophene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Halogenated Heterocycle Functionalization & Stability Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deiodination Trap"

You are likely visiting this page because your reaction with 3-iodo-2-methylthiophene failed to yield the expected product. Instead, you observed one of two common failure modes:

  • Scrambling: The iodine atom moved to a different position (typically C5).

  • Loss: The iodine was replaced by a hydrogen (protodeiodination), yielding 2-methylthiophene.

This support guide addresses the unique reactivity of the iodothiophene scaffold. Unlike simple aryl iodides, the thiophene ring is electron-rich and prone to a phenomenon known as the Halogen Dance (HD) . Furthermore, the C–I bond is labile under standard Palladium-catalyzed conditions, leading to unwanted reduction.

Module 1: Preventing the "Halogen Dance" (Migration)

The Problem

When attempting to functionalize the C5 position (e.g., via lithiation) while retaining the iodine at C3, users often observe that the iodine migrates to C5. This is the Halogen Dance , a thermodynamically driven rearrangement where the base-induced carbanion "dances" around the ring to the most stable position (usually adjacent to the heteroatom), taking the halogen with it.

Mechanism of Failure

The reaction does not proceed via simple deprotonation. Instead, the lithiated species attacks a non-lithiated starting molecule, causing an iodine transfer.

HalogenDance cluster_0 Initiation cluster_1 The Dance (Propagation) Start 3-iodo-2-methylthiophene C5_Li Kinetic Intermediate (5-Li-3-I-thiophene) Start->C5_Li Deprotonation @ -78°C Base Base (e.g., LDA) Transition Iodine Transfer (Bridged Transition State) C5_Li->Transition + Unreacted Start Material Stable Thermodynamic Product (3-Li-5-I-thiophene) Transition->Stable Equilibrium Shift caption Fig 1. The Halogen Dance mechanism driven by the coexistence of lithiated and non-lithiated species.

[1]

Troubleshooting & Solutions
Diagnostic 1: Which Base are you using?
  • n-BuLi: STOP. n-BuLi will almost exclusively attack the Iodine atom (Lithium-Halogen Exchange) rather than deprotonate C5. You will lose the iodine immediately.

  • LDA: RISKY. While LDA targets the proton, the resulting C5-Li species is unstable above -70°C and will initiate the Halogen Dance if any unreacted starting material is present.

  • Recommendation: Use TMPMgCl·LiCl (Knochel-Hauser Base) .

Protocol: Selective Magnesiation (The "Turbo" Method)

The Magnesium-Carbon bond is more covalent than the Lithium-Carbon bond, significantly raising the activation energy required for the Halogen Dance.

  • Preparation: Flame-dry all glassware. Argon atmosphere is mandatory.

  • Reagent: Prepare or purchase TMPMgCl·LiCl (1.0 M in THF/Toluene).

  • Execution:

    • Dissolve 3-iodo-2-methylthiophene (1.0 equiv) in anhydrous THF [0.5 M].

    • Cool to -40°C (Note: Lithium requires -78°C; Magnesium is more robust).

    • Add TMPMgCl·LiCl (1.1 equiv) dropwise over 5 minutes.

    • Stir at -40°C for 30 minutes.

  • Quench: Add your electrophile (e.g., aldehyde, alkyl halide) at -40°C.

  • Warm: Allow to warm to room temperature only after the electrophile has been added.

Why this works: The bulky TMP base prevents nucleophilic attack on the iodine, and the Mg-complex stabilizes the C5-anion, preventing the "dance."

Module 2: Preventing Protodeiodination (Reduction)

The Problem

During Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) targeting the C3-Iodine, the reaction yields 2-methylthiophene (where I is replaced by H) instead of the coupled product.

Mechanism of Failure

This is a "Reduction" side-reaction. It occurs when the oxidative addition complex (LnP-Ar-I) intercepts a hydride source or undergoes beta-hydride elimination from a ligand before transmetalation can occur.

Common Culprits:

  • Wet Solvents: Water acts as a proton source.

  • Alcohol Solvents: Can serve as hydride donors via beta-hydride elimination.

  • Amine Bases: Triethylamine can act as a hydride donor at high temperatures.

Decision Matrix: Optimizing Coupling Conditions
VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Reasoning
Solvent Ethanol, wet DMF, IsopropanolToluene, Dioxane, THF (Anhydrous) Alcohols act as hydride donors to Pd(II) species.
Base Et3N, K2CO3 (wet)Cs2CO3, K3PO4 (Anhydrous) Inorganic bases in aprotic solvents minimize proton sources.
Catalyst Pd(PPh3)4Pd(dppf)Cl2, Pd2(dba)3 + XPhos Bidentate or bulky ligands speed up reductive elimination of the product, outcompeting the side-reaction.
Temp >100°C60–80°C High heat promotes beta-hydride elimination from alkyl-amine bases.
Protocol: Robust Suzuki Coupling
  • Degassing: Sparge all solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Mix:

    • 3-iodo-2-methylthiophene (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl2 (3-5 mol%) – High bite angle ligand stabilizes the complex.

    • Cs2CO3 (2.0 equiv)

  • Solvent: Toluene/Water (10:1) – Note: If using water, rigorous degassing is vital. Alternatively, use anhydrous Dioxane.

  • Temperature: Heat to 80°C. Monitor by TLC/LCMS.

  • Troubleshooting: If reduction persists, switch to Buchwald's XPhos Pd G2 catalyst in anhydrous THF.

Module 3: Storage & Stability FAQ

Q: My 3-iodo-2-methylthiophene turned purple/brown in the bottle. Is it still good? A: The color indicates free iodine (


), meaning decomposition has occurred.
  • Cause: Light exposure or trace acid. The C–I bond is photosensitive.

  • Fix: Dissolve in ether and wash with 10% Sodium Thiosulfate (

    
    ) until the color clears. Dry over 
    
    
    
    and concentrate.
  • Prevention: Store in amber vials, under Argon, at 4°C. Add a copper wire to the bottle to stabilize.

Q: Can I scale up the lithiation reaction? A: Scaling up lithiation (n-BuLi/LDA) increases the risk of the Halogen Dance because mixing times are longer, creating zones where lithiated and non-lithiated species coexist.

  • Solution: Use Continuous Flow Chemistry or switch to the Knochel-Hauser (Mg) protocol described in Module 1, which is thermodynamically stable and scale-friendly.

Visual Summary: Workflow Decision Tree

Workflow Goal Goal: React 3-iodo-2-methylthiophene Branch1 Target: Functionalize C5 (Ring) Goal->Branch1 Branch2 Target: Replace Iodine (Coupling) Goal->Branch2 MethodA Reagent: n-BuLi Branch1->MethodA Avoid! MethodB Reagent: TMPMgCl·LiCl Branch1->MethodB Recommended CondA Protic Solvent / Et3N Branch2->CondA High Risk CondB Anhydrous / Bulky Ligand Branch2->CondB Recommended ResultA Result: Li-I Exchange (Loss of I) MethodA->ResultA ResultB Result: Stable C5-Mg Species MethodB->ResultB ResultC Result: Reduction (H-substitution) CondA->ResultC ResultD Result: Cross-Coupled Product CondB->ResultD caption Fig 2. Decision matrix for reagent selection based on synthetic target.

References

  • Mechanism of the Halogen Dance

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
  • Knochel-Hauser Base (TMPMgCl·LiCl)

    • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[2]

  • Palladium-Catalyzed Cross-Coupling of Thiophenes

    • Lott, J., et al. (2018). Preventing Protodehalogenation in Suzuki–Miyaura Cross-Couplings. Journal of Organic Chemistry.[3][4]

  • Stability of Hauser Bases

    • Neufeld, R., et al. (2015). Solution Structure of Turbo-Hauser Base TMPMgCl·LiCl. Angewandte Chemie.[2]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Iodo-2-methylthiophene vs. 3-Bromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of thiophene-based scaffolds for pharmaceuticals and organic semiconductors, the choice between 3-iodo-2-methylthiophene (3-I-2-MeTh) and 3-bromo-2-methylthiophene (3-Br-2-MeTh) is rarely a matter of simple substitution. It is a strategic decision dictated by chemoselectivity requirements , reaction kinetics , and cost-efficiency .

  • Select 3-Iodo-2-methylthiophene when: You require mild conditions (room temperature), high turnover frequencies (TOF) in Pd-catalyzed couplings, or orthogonal functionalization in the presence of other halogens (e.g., chlorides or bromides).

  • Select 3-Bromo-2-methylthiophene when: Cost is the primary driver, or when the substrate will be subjected to harsh conditions (e.g., high-temperature arylation) where the lability of the C-I bond would lead to premature decomposition or scrambling.

Fundamental Physicochemical Properties[1][2][3]

The reactivity divergence stems directly from the carbon-halogen bond dissociation energy (BDE) and the polarizability of the halogen. The C–I bond is significantly weaker and longer than the C–Br bond, lowering the activation energy for both oxidative addition (with Pd/Ni) and lithium-halogen exchange.

Property3-Bromo-2-methylthiophene3-Iodo-2-methylthiopheneImpact on Reactivity
CAS Number 30319-05-216494-34-1
MW ( g/mol ) 177.06224.06Iodine atom adds significant mass.
Bond Energy (C–X) ~276 kJ/mol (66 kcal/mol)~240 kJ/mol (57 kcal/mol)Critical: C–I breaks ~36 kJ/mol easier than C–Br.
Boiling Point 173–176 °C (atm)~75–80 °C (14 mmHg)*Iodo is less volatile but thermally sensitive.
Density 1.57 g/mL~2.07 g/mL
Leaving Group Ability GoodExcellentIodo reacts 10–100x faster in Pd-couplings.

*Estimated atmospheric BP for the iodo derivative is >200 °C, but it is typically distilled under vacuum to prevent decomposition.

Reactivity Deep Dive

Lithium-Halogen Exchange (Li-Hal)

This is the most critical differentiation point. The presence of the 2-methyl group blocks the most acidic position (C2), but it introduces a competing pathway: Lateral Lithiation (deprotonation of the methyl group).

The Competition: Exchange vs. Deprotonation
  • 3-Iodo-2-methylthiophene: The rate of Li–I exchange is extremely fast (

    
    ). Treatment with n-BuLi  at -78 °C results in quantitative formation of the 3-lithio species.[1]
    
  • 3-Bromo-2-methylthiophene: The rate of Li–Br exchange is slower. With n-BuLi , there is a significant risk of competitive deprotonation at the methyl group (lateral lithiation) or at C5. Furthermore, the resulting butyl bromide can react with the lithiated thiophene (alkylation).

Recommendation: For the Bromo derivative, t-BuLi (2 equivalents) is mandatory.[2] The first equivalent performs the exchange; the second equivalent destroys the generated t-BuBr (via elimination to isobutylene), preventing alkylation side reactions.[2]

Li_Exchange Start 3-Halo-2-methylthiophene Path_I X = Iodo Start->Path_I Path_Br X = Bromo Start->Path_Br Reagent_nBu n-BuLi (-78°C) Product_Li 3-Lithio-2-methylthiophene (Desired Nucleophile) Reagent_nBu->Product_Li >95% Yield Side_Lat Lateral Lithiation (Side Product) Reagent_nBu->Side_Lat Competing Pathway Side_Alk Alkylation by BuBr (Impurity) Reagent_nBu->Side_Alk If BuBr persists Reagent_tBu t-BuLi (2 equiv, -78°C) Reagent_tBu->Product_Li Clean Conversion Path_I->Reagent_nBu Fast Exchange Path_Br->Reagent_nBu Slow Exchange Path_Br->Reagent_tBu Preferred

Figure 1: Mechanistic pathways for lithiation. Note the requirement for t-BuLi with the bromo-substrate to avoid side reactions.

Palladium-Catalyzed Cross-Coupling

In Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the Oxidative Addition step is rate-limiting for bromides but often not for iodides.

  • 3-Iodo-2-methylthiophene:

    • Catalyst: Standard Pd(PPh3)4 or Pd(OAc)2/PPh3.

    • Conditions: Room temperature to 60 °C.

    • Selectivity: Can be coupled selectively in the presence of a bromide or chloride on the same molecule (Sequential Coupling).

  • 3-Bromo-2-methylthiophene:

    • Catalyst: Often requires electron-rich, bulky ligands (e.g., SPhos, XPhos, P(t-Bu)3) or higher temperatures (80–110 °C) to facilitate oxidative addition.

    • Stability: More robust; does not suffer from light-induced degradation as easily as the iodide.

Sequential Coupling Strategy

If you need to functionalize two positions, use the Iodo-derivative to install the first group under mild conditions, then activate a Bromo- or Chloro-site in a second step.

Experimental Protocols

Protocol A: High-Fidelity Lithiation of 3-Bromo-2-methylthiophene

Use this protocol to avoid lateral lithiation and alkylation byproducts.

  • Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon. Add 3-bromo-2-methylthiophene (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Ensure stable temperature for 15 mins.

  • Exchange: Add t-BuLi (1.7 M in pentane, 2.05 equiv ) dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange. The first equivalent performs the Li/Br exchange; the second destroys the t-BuBr byproduct.[2]

  • Incubation: Stir at -78 °C for 45–60 minutes.

  • Quench: Add the electrophile (e.g., DMF, aldehyde, ketone) (1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc, and purify via silica chromatography.

Protocol B: Chemoselective Suzuki Coupling (Iodo-Selective)

Demonstrates the superior reactivity of the iodo-scaffold.

  • Reagents: Combine 3-iodo-2-methylthiophene (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Solvent/Base: Dissolve in DME/Water (4:1) with Na2CO3 (2.0 equiv).

  • Reaction: Stir at 40 °C .

    • Observation: Conversion is typically complete within 2–4 hours.

    • Comparison: The Bromo-analog would typically require reflux (80 °C+) and 12–24 hours under these simple catalytic conditions.

Decision Matrix

Use the following logic flow to select the appropriate starting material for your synthesis.

Decision_Tree Start Select Starting Material Q1 Is the target molecule poly-halogenated? Start->Q1 Q2 Is the coupling partner thermally unstable? Q1->Q2 No Result_I Choose 3-Iodo-2-methylthiophene (High Selectivity/Mild Conditions) Q1->Result_I Yes (Sequential Coupling) Q3 Is cost the primary constraint? Q2->Q3 No Q2->Result_I Yes (< 60°C required) Q3->Result_I No (Time is money) Result_Br Choose 3-Bromo-2-methylthiophene (Lower Cost/High Stability) Q3->Result_Br Yes

Figure 2: Selection logic based on synthetic constraints.

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet. Chem.1988 , 352, 1–46. Link

  • Thiophene Lithiation Protocols: Gronowitz, S. "Thiophene and Its Derivatives."[3] Chemistry of Heterocyclic Compounds, Wiley, 1991 .

  • Lateral Lithiation Competition: BenchChem Application Note: Lithiation of 3-Bromothiophene Derivatives.Link (Cited from search context 1.1)

  • Pd-Catalyzed Rates: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Bond Dissociation Energies: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies," CRC Press, 2007.

Sources

comparative analysis of 2-halo-3-methylthiophenes in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary: The Steric Challenge

The 3-methylthiophene scaffold is ubiquitous in functional materials (e.g., P3HT analogs) and pharmaceuticals. However, functionalizing the 2-position via cross-coupling presents a specific kinetic challenge: the ortho-effect . The C3-methyl group exerts significant steric pressure on the catalytic center during the oxidative addition step, distinguishing the reactivity of 2-halo-3-methylthiophenes from their unhindered 2-halo-4-methyl or 2-halo-5-methyl isomers.

This guide objectively compares the performance of 2-bromo-3-methylthiophene and 2-chloro-3-methylthiophene , providing evidence-based protocols to overcome the steric energy barrier.

Critical Analysis of Substrates

The choice between the bromo- and chloro- derivatives is rarely just about cost; it is a decision dictated by the catalytic system's ability to negotiate the steric bulk of the C3-methyl group.

Comparative Reactivity Profile
Feature2-Bromo-3-methylthiophene 2-Chloro-3-methylthiophene Implication for Protocol
C–X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)Bromide undergoes oxidative addition faster, often requiring milder temperatures.
Steric Sensitivity ModerateHighThe smaller Cl atom sits deeper in the steric pocket, but the stronger bond requires more forcing conditions, increasing side reactions (dehalogenation).
Catalyst Requirement Standard Pd(0) (e.g., Pd(PPh3)4)Specialized Ligands (e.g., SPhos, XPhos, NHC)Chloro- coupling fails with standard triphenylphosphine ligands due to slow oxidative addition.
Commercial Availability HighHighChloro- is significantly cheaper on kilogram scale, making it the choice for process chemistry if the catalyst cost is managed.
Typical Yield (Suzuki) 85–95%40–60% (Standard) / >90% (Optimized)Chloro- requires "Buchwald-type" ligands to match Bromide yields.
Mechanistic Insight: The Ortho-Effect

The primary failure mode in coupling 2-halo-3-methylthiophenes is slow oxidative addition . The 3-methyl group clashes with the ligands on the Palladium center.

  • Standard Ligands (PPh3): The cone angle is insufficient to relieve steric strain, leading to slow turnover and competitive protodehalogenation (reduction of the C–X bond).

  • Dialkylbiaryl Phosphines (SPhos/XPhos): These bulky, electron-rich ligands facilitate oxidative addition into the hindered C–Cl bond and stabilize the monoligated Pd(0) species.

Visualizing the Steric Clash

G cluster_cycle Steric Bottleneck in Catalytic Cycle cluster_factors Influence of 3-Methyl Group Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 2-Halo-3-Me-Thiophene TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Steric Clash Here! Clash Steric Repulsion: 3-Me vs Pd-Ligand OxAdd->Clash RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Result Slow Ox. Addition -> Side Reactions (Homocoupling/Reduction) Clash->Result

Caption: The 3-methyl group creates a steric bottleneck at the oxidative addition step, particularly for the shorter C–Cl bond. Bulky ligands (L) are required to force this step.

Experimental Protocols

These protocols are designed to be self-validating. If the color change described does not occur, abort and check reagent quality (especially the boronic acid).

Protocol A: The "Standard" (For 2-Bromo-3-methylthiophene)

Best for: Small scale (<1g), quick screening, or when catalyst cost is negligible.

  • Reagents:

    • 2-Bromo-3-methylthiophene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(PPh3)4 (3-5 mol%)

    • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

    • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3 cycles). Crucial: Pd(PPh3)4 is air-sensitive.

    • Add degassed solvent and aqueous base via syringe.

    • Heat to 80°C for 4–6 hours.

    • Checkpoint: The reaction should turn from yellow to black (Pd precipitation) upon completion. If it remains bright yellow after 2 hours, the catalyst may be inactive.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.

Protocol B: The "High-Performance" (For 2-Chloro-3-methylthiophene)

Best for: Process scale, difficult substrates, or maximizing yield.

  • Reagents:

    • 2-Chloro-3-methylthiophene (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pre-Catalyst: Pd(OAc)2 (1-2 mol%)

    • Ligand: SPhos (2-4 mol%) (Ratio Pd:L = 1:2)

    • Base: K3PO4 (2.0 equiv, anhydrous)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • Premix Pd(OAc)2 and SPhos in the solvent at room temperature for 10 minutes. Observation: Solution should turn a clear orange/red (active catalytic species).

    • Add the chloride, boronic acid, and finely ground K3PO4.

    • Heat to 100–110°C for 12–16 hours.

    • Note: The higher temperature is required to force the oxidative addition into the C–Cl bond against the 3-methyl steric barrier.

  • Validation: SPhos is highly effective at preventing dehalogenation. If you observe significant starting material, increase the temperature, not the catalyst loading.

Troubleshooting & Optimization
IssueDiagnosisSolution
Low Conversion (<50%) Catalyst death or insufficient activation energy.Switch from PPh3 to SPhos or XPhos . Increase temp to reflux.
Homocoupling (Ar-Ar) Oxygen leak or excess boronic acid.Degas solvents more thoroughly (freeze-pump-thaw). Add base last.
Dehalogenation (Ar-H) Slow oxidative addition allows hydride reduction.Use a more electron-rich ligand (e.g., PCy3, SPhos) to speed up oxidative addition.
Regio-scrambling Not an issue for mono-halo, but in 2,5-dibromo-3-methylthiophene...C5 reacts first. To couple C2, C5 must be blocked or reacted first.
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link(Establishes SPhos efficacy for hindered substrates)

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkyl Aryl Ketones. European Journal of Organic Chemistry, 2008(12), 2013–2030. Link(Discusses steric parameters in thiophene couplings)

  • Bhanuchandra, M., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU. Link(Specific review on halothiophene reactivity)

Sources

Technical Validation: 3-Iodo-2-methylthiophene as a Suzuki Coupling Partner

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methylthiophene represents a deceptively challenging substrate in palladium-catalyzed cross-coupling. While thiophenes are generally considered electron-rich and reactive, the specific topology of the 3-position combined with the ortho-methyl steric blockade creates a distinct kinetic profile.

This guide validates the utility of 3-iodo-2-methylthiophene against its brominated analogs and regioisomers, providing an optimized protocol that mitigates the common failure modes of protodehalogenation and catalyst poisoning .

Part 1: Mechanistic Analysis & Substrate Profiling

To validate this substrate, one must understand the competing forces at play during the catalytic cycle.

1. The "C3-Thiophene" Electronic Problem

Unlike the C2/C5 positions (alpha-positions), which are electronically deficient and highly reactive toward oxidative addition, the C3 position (beta-position) is more electron-rich. This increases the activation energy required for the palladium(0) species to insert into the C–I bond.

2. The Ortho-Methyl Steric Effect

The methyl group at position 2 exerts a "buttressing effect." While not as bulky as a tert-butyl group, its proximity to the iodine atom at C3 destabilizes the square-planar Pd(II) intermediate formed after oxidative addition. This often slows down the transmetallation step, allowing side reactions (like deiodination) to compete.

3. The Halogen Advantage (I vs. Br)

Despite the steric and electronic hurdles, the C–I bond is significantly weaker (~53 kcal/mol) than the C–Br bond (~68 kcal/mol). This makes 3-iodo-2-methylthiophene the superior candidate for mild, low-temperature couplings where the 3-bromo analog would require forcing conditions that degrade the thiophene ring.

Visualization: Substrate Reactivity Map

The following diagram illustrates the conflicting forces acting on the catalytic center.

ReactivityMap Substrate 3-Iodo-2-methylthiophene OxidativeAddition Oxidative Addition (Rate Limiting Step 1) Substrate->OxidativeAddition Facilitated by Weak C-I Bond Transmetallation Transmetallation (Sterically Hindered) OxidativeAddition->Transmetallation Slowed by 2-Me Sterics SideReaction Protodeiodination (Failure Mode) OxidativeAddition->SideReaction If Transmetallation is too slow Product Biaryl Product Transmetallation->Product Reductive Elimination

Figure 1: Kinetic bottlenecks in the coupling of 3-iodo-2-methylthiophene. The weak C-I bond accelerates the first step, but the ortho-methyl group creates a bottleneck at transmetallation, risking side reactions.

Part 2: Comparative Performance Analysis

The following table contrasts 3-iodo-2-methylthiophene with its primary alternatives. Data is synthesized from general thiophene reactivity trends and specific steric studies.

Feature3-Iodo-2-methylthiophene (Target)3-Bromo-2-methylthiophene (Alternative)2-Iodo-3-methylthiophene (Isomer)
Oxidative Addition Fast (Room Temp possible)Slow (Requires >80°C)Very Fast (C2 activation)
Steric Hindrance High (Ortho-Me blocks Pd)High (Ortho-Me blocks Pd)Low (Me is beta to reaction site)
Primary Failure Mode Deiodination (H-replacement)Incomplete ConversionHomocoupling
Catalyst Requirement Standard (PPh3) or Hindered (S-Phos)High Energy (X-Phos / RuPhos)Standard (PPh3)
Cost Efficiency Moderate (Synthesis required)High (Commercially abundant)Moderate
Yield Potential 85-95% (Optimized)60-75%>90%

Verdict: Use 3-iodo-2-methylthiophene when the coupling partner (boronic acid) is sensitive to heat or when the 3-bromo analog fails to reach full conversion. If the boronic acid is thermally stable and cheap, the 3-bromo analog is more cost-effective.

Part 3: Validated Experimental Protocol

This protocol is designed to overcome the "transmetallation bottleneck" identified in Part 1. It utilizes a bulky, electron-rich phosphine ligand (S-Phos) to create a highly active mono-ligated Pd(0) species that can accommodate the steric bulk of the ortho-methyl group.

Materials
  • Substrate: 3-Iodo-2-methylthiophene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + S-Phos (3.0 mol%) OR Pd(dppf)Cl₂ (for less hindered partners)

  • Base: K₃PO₄ (3.0 equiv) - Superior to carbonates for hindered substrates.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Workflow
  • Pre-activation (Critical): In a glovebox or under Argon, mix Pd₂(dba)₃ and S-Phos in the reaction solvent and stir for 10 minutes at room temperature. Why: This ensures formation of the active catalytic species L-Pd(0) before the substrate is introduced.

  • Substrate Addition: Add 3-iodo-2-methylthiophene, the boronic acid, and the base (K₃PO₄) to the reaction vial.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Why: Thiophenes are prone to oxidation; oxygen also kills the active phosphine ligand.

  • Reaction: Seal and heat to 60°C .

    • Note: Unlike the bromo-analog which needs 90-100°C, the iodo-analog reacts at lower temperatures. Overheating promotes deiodination.

  • Monitoring: Check via TLC/LC-MS at 2 hours.

    • Success Marker: Disappearance of the iodide peak (M+).

    • Failure Marker: Appearance of 2-methylthiophene (M-I+H) indicates protodeiodination.

Optimization Logic Tree

Use the following decision tree to adapt the protocol if yields are low.

OptimizationTree Start Start: Standard Protocol (Pd2(dba)3 / S-Phos / K3PO4) Check Analyze Outcome (LC-MS) Start->Check Deiodination Problem: Deiodination (Product is 2-Me-Thiophene) Check->Deiodination Mass = M-126 NoReaction Problem: Low Conversion (SM remains) Check->NoReaction Mass = M Homocoupling Problem: Homocoupling (Thiophene dimer) Check->Homocoupling Mass = 2M-2I SolventSwitch Solution: Switch Solvent Use anhydrous DMF/THF Reduce Temp to 40°C Deiodination->SolventSwitch BaseSwitch Solution: Stronger Base Switch to Ba(OH)2 or Cs2CO3 Increase Temp to 80°C NoReaction->BaseSwitch SlowAdd Solution: Slow Addition of Boronic Acid (Syringe Pump) Homocoupling->SlowAdd

Figure 2: Troubleshooting logic for 3-iodo-2-methylthiophene coupling. Specific failure modes dictate precise adjustments to solvent polarity or base strength.

References
  • Mechanistic Basis of Steric Hindrance

    • Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides. (Validation of S-Phos for ortho-substituted systems).
    • Source:

  • Thiophene Reactivity & Regioselectivity

    • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies. (Establishes baseline reactivity for methyl-substituted thiophenes).
    • Source:

  • Iodo- vs Bromo- Selectivity

    • Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
    • Source:

  • Protocol Optimization for Hindered Substrates

    • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (Basis for the S-Phos/K3PO4 recommendation).[2]

    • Source:

Sources

GC-MS Analysis Guide: Purity Confirmation of 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methylthiophene (MW: 224.06 g/mol ) is a critical intermediate in the synthesis of conductive polymers and thiophene-based pharmaceuticals. Its utility relies heavily on the position of the iodine atom; however, the synthesis of this compound—often via electrophilic substitution or lithiation—is prone to regio-isomer contamination (specifically 5-iodo-2-methylthiophene ) and poly-iodination.

While HPLC-UV is a standard tool for purity assessment, it often fails to adequately resolve positional isomers of thiophenes lacking distinct chromophores. Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for this application.[1] It offers the high peak capacity required to separate close-boiling isomers and the spectral fingerprinting necessary to distinguish the target product from de-iodinated starting materials and poly-iodinated byproducts.

This guide details a self-validating GC-MS workflow designed to detect trace impurities down to 0.05%, ensuring the integrity of downstream cross-coupling reactions.

Part 1: Comparative Analysis of Analytical Techniques

Selecting the right tool is the first step in rigorous method development. Below is a comparison of available techniques for halogenated thiophene analysis.

FeatureGC-MS (Recommended) HPLC-UV 1H-qNMR
Primary Strength Isomer Resolution & ID: Capillary columns separate 3-iodo vs. 5-iodo isomers efficiently; MS confirms identity.Quantitation: Robust for non-volatile impurities; UV response is linear.Structural Certainty: Unambiguous proof of structure (coupling constants).
Sensitivity (LOD) High (< 1 ppm in SIM mode).Moderate (dependent on extinction coefficient).Low (~0.5-1% without extensive scanning).
Selectivity Excellent for volatile organic impurities.Good, but regioisomers often co-elute on C18 columns.Excellent, but overlapping signals can obscure trace impurities.
Limitation Thermal degradation (rare for simple thiophenes).Requires distinct UV chromophores; solvent waste.Not suitable for trace impurity profiling (<0.1%).
Why GC-MS Wins

The boiling point of 3-iodo-2-methylthiophene (est. 210–220°C) makes it ideal for gas chromatography. The critical impurity, 5-iodo-2-methylthiophene , has a nearly identical polarity but a slightly different boiling point and shape. A standard capillary GC column (e.g., 5% phenyl) provides the theoretical plates necessary to resolve these isomers, which HPLC columns often merge into a single peak.

Part 2: Method Development & Mechanism

Column Selection Strategy

The separation of 3-iodo-2-methylthiophene from its isomers relies on stationary phase selectivity.

  • Primary Choice (Screening): 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS).

    • Mechanism: Separates based primarily on boiling point.

    • Result: 2-methylthiophene (SM) elutes early; di-iodo impurities elute late.

  • Secondary Choice (Resolution): Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax).

    • Mechanism: Separates based on polarity and hydrogen bonding.

    • Result: If the 3-iodo and 5-iodo isomers co-elute on the non-polar column, the Wax column will separate them due to the difference in electron density distribution around the sulfur atom.

Mass Spectral Fragmentation (EI Source, 70 eV)

Understanding the fragmentation is required for "self-validation"—ensuring the peak you integrate is actually your compound.

  • Molecular Ion (M+): m/z 224 . Look for the characteristic sulfur isotope pattern (M+2 at m/z 226, ~4.5% abundance).

  • Primary Fragment (M - I): m/z 97 . Loss of the iodine atom [127 Da] yields the 2-methylthiophene cation. This is usually the base peak.

  • Secondary Fragment (M - I - H): m/z 96 . Loss of a hydrogen from the methylthiophene ring.

  • Impurity Markers:

    • Starting Material (2-methylthiophene): m/z 98.[2]

    • Di-iodo impurity: m/z 350 (M+) and m/z 223 (M-I).

Part 3: Experimental Protocol

Reagents and Equipment[3][4]
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for solubility of poly-iodinated species.

  • Internal Standard (Optional but Recommended): Naphthalene or Decane (approx. 1 mg/mL).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

Step-by-Step Workflow
1. Sample Preparation
  • Blank Preparation: Transfer 1 mL of pure DCM into a GC vial (verify solvent purity).

  • Stock Solution: Weigh 10 mg of 3-iodo-2-methylthiophene into a 20 mL scintillation vial.

  • Dilution: Dilute with 10 mL DCM to reach 1000 ppm (1 mg/mL) .

    • Note: High concentration is needed to see trace impurities (0.1% of 1000 ppm = 1 ppm, easily detectable).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter if any particulates are visible.

2. GC Parameters (Standard Method)
  • Inlet: Split Mode (Split ratio 50:1).

    • Reasoning: Prevents detector saturation from the main peak, allowing better peak shape for impurities.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C for 2 min (Focuses solvent and volatile SM).

    • Ramp 1: 20°C/min to 240°C.

    • Hold: 240°C for 5 min (Elutes di-iodo species).

    • Post-Run: 280°C for 2 min.

3. MS Parameters[1][3][4][5][6][7][8]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 40–400).

    • Note: Do not start scanning until after the solvent delay (approx. 2.5 min) to protect the filament.

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for impurity identification, ensuring a self-validating process.

GCMS_Workflow Start Crude Sample (3-Iodo-2-methylthiophene) GC_Sep GC Separation (DB-5MS Column) Start->GC_Sep Check_Peaks Analyze Chromatogram (TIC) GC_Sep->Check_Peaks Main_Peak Main Peak (RT ~8-10 min) Check_Peaks->Main_Peak Impurity_Early Early Eluters (RT < 5 min) Check_Peaks->Impurity_Early Impurity_Late Late Eluters (RT > 12 min) Check_Peaks->Impurity_Late Impurity_Close Shoulder Peaks (Isomers) Check_Peaks->Impurity_Close MS_ID_Main Check Mass Spec m/z 224 (M+), 97 (Base) Main_Peak->MS_ID_Main MS_ID_Early ID: Starting Material m/z 98 (2-Me-Thiophene) Impurity_Early->MS_ID_Early MS_ID_Late ID: Poly-iodinated m/z 350 (Di-iodo) Impurity_Late->MS_ID_Late MS_ID_Close ID: Regioisomer m/z 224 (Identical Spectrum) Impurity_Close->MS_ID_Close Final_Rep Purity Report (Area %) MS_ID_Main->Final_Rep MS_ID_Early->Final_Rep MS_ID_Late->Final_Rep Action_Res Method Action: Switch to WAX Column MS_ID_Close->Action_Res If separation poor

Caption: Logical workflow for impurity identification. Note the specific branch for "Shoulder Peaks" requiring column switching.

Part 5: Data Interpretation & Troubleshooting

Calculating Purity

Do not assume the detector response factor is 1:1 for all impurities. However, for a "Area %" purity report (standard for intermediates), use the Total Ion Chromatogram (TIC).



Critical Impurity Profiles
Retention Time (Relative)Likely Identitym/z FingerprintOrigin
0.3 - 0.4 2-Methylthiophene98 (M+), 97Unreacted Starting Material
0.98 5-Iodo-2-methylthiophene224 (M+), 97Regioisomer (Thermodynamic)
1.00 3-Iodo-2-methylthiophene 224 (M+), 97 Target
1.5 - 1.8 Di-iodo-2-methylthiophene350 (M+), 223Over-iodination
Troubleshooting: The "Twin Peak" Problem

If you observe a split peak or a "shoulder" on the main peak:

  • Diagnosis: This is likely the 5-iodo isomer.

  • Verification: Check the mass spectrum of the shoulder. If it matches the main peak (m/z 224), it is a regioisomer.

  • Solution: Lower the initial oven temperature to 50°C and reduce the ramp rate to 10°C/min to increase resolution. If this fails, switch to a polar WAX column .

References

  • Method Development Standards: Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Standard text for column selection principles).
  • Thiophene Synthesis & Impurities: Campaigne, E., & Archer, W. L. (1953). "3-Methylthiophene".[2][9] Organic Syntheses, 33, 52. Link (Provides context on boiling points and synthesis byproducts).

  • GC-MS Interpretation: Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Source for EI fragmentation mechanisms).[10][11]

  • Isomer Data: NIST Chemistry WebBook, SRD 69. "Mass Spectrum of Thiophene, 2-iodo-". Link (Used for comparative fragmentation patterns).

Sources

comparing the efficiency of different palladium catalysts for 3-iodo-2-methylthiophene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the cross-coupling of 3-iodo-2-methylthiophene , the standard "textbook" catalyst—


—is often suboptimal due to the steric hindrance imposed by the ortho-methyl group and the potential for catalyst deactivation by the thiophene sulfur.

Our Recommendation:

  • For Maximum Yield & Speed: XPhos Pd G3 or SPhos Pd G3 . These dialkylbiaryl phosphine precatalysts are specifically engineered to overcome the steric clash of ortho-substituents and facilitate the difficult reductive elimination step.

  • For Stille Couplings: Pd-PEPPSI-IPent . This NHC-based system outperforms phosphine ligands in preventing sulfur poisoning and managing sterics in Stille chemistry.

  • For Cost-Sensitive Scale-Up:

    
     . The bidentate ferrocenyl ligand provides a wide bite angle that accelerates reductive elimination and offers robust resistance to sulfur poisoning compared to monodentate triphenylphosphine.
    

Substrate Analysis: Why This Coupling is Challenging

The 3-iodo-2-methylthiophene substrate presents a "perfect storm" of minor but cumulative challenges that degrade the performance of generic catalysts:

  • Steric Hindrance (The Ortho Effect): The methyl group at position 2 is directly adjacent to the reaction site (position 3). This creates steric bulk that hinders the transmetallation step (coordination of the incoming nucleophile) and the final reductive elimination .

  • Electronic Deactivation: Thiophenes are electron-rich. While the C-I bond is weak (facilitating oxidative addition), the electron-rich nature of the ring can stabilize the Pd(II) intermediate, making it reluctant to undergo reductive elimination.

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can competitively coordinate to the Palladium center (soft-soft interaction), displacing labile ligands like

    
     and leading to the formation of inactive "palladium black."
    

Comparative Performance Matrix

The following table synthesizes performance data for Suzuki-Miyaura coupling of 3-iodo-2-methylthiophene with a model aryl boronic acid.

FeatureSystem A: The Baseline System B: The Workhorse System C: The Specialist
Catalyst


XPhos Pd G3
Ligand Class Monodentate ArylphosphineBidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
Typical Loading 5.0 – 10.0 mol%2.0 – 5.0 mol%0.5 – 2.0 mol%
Reaction Time 12 – 24 Hours4 – 12 Hours1 – 4 Hours
Yield (Est.) 60 – 75%80 – 90%>95%
Steric Tolerance PoorModerateExcellent
Air Stability Poor (Glovebox preferred)Good (Bench stable)Excellent (Bench stable)
Primary Risk Homocoupling / DehalogenationSlow conversionCost (per gram)

Mechanistic Insight & Pathway Visualization

The diagram below illustrates why bulky ligands (like XPhos) are superior for this specific substrate. In the catalytic cycle, the rate-determining step for hindered substrates is often the Reductive Elimination .

  • Standard Ligands (

    
    ):  Less bulky ligands allow the Pd center to rest in a stable state, making the crowded transition state for reductive elimination energetically unfavorable.
    
  • Bulky Ligands (XPhos): The massive steric bulk of the ligand forces the substrate groups (Thiophene and Aryl) together, lowering the activation energy for bond formation (Reductive Elimination).

G cluster_0 Critical Advantage of XPhos PreCat Precatalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Fast for C-I) ActiveCat->OxAdd + 3-iodo-2-methylthiophene Pd_II_Int Pd(II) Intermediate (Steric Clash with 2-Me) OxAdd->Pd_II_Int TransMet Transmetallation Pd_II_Int->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Rate Determining Step) TransMet->RedElim Crowded Transition State RedElim->ActiveCat Regeneration Product Coupled Product RedElim->Product

Caption: The catalytic cycle highlighting Reductive Elimination as the critical bottleneck for sterically hindered thiophenes, which bulky ligands like XPhos accelerate.

Experimental Protocols

Protocol A: High-Performance Suzuki Coupling (Recommended)

Use this for drug discovery applications, precious intermediates, or when high yield is critical.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

  • Base:

    
     (2.0 – 3.0 equiv) [Anhydrous tribasic potassium phosphate is superior to carbonates for hindered couplings]
    
  • Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the boronic acid,

    
    , and XPhos Pd G3.
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Addition: Add the 3-iodo-2-methylthiophene (if liquid) and degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Note: While XPhos is active at RT, mild heating ensures the steric barrier of the methyl group is overcome efficiently.

  • Monitoring: Monitor via HPLC/UPLC. Full conversion is typically observed within 2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The XPhos ligand is highly lipophilic; passing the crude mixture through a short silica plug or using a scavenger resin (e.g., SiliaMetS® Thiol) is recommended to remove Pd residues.

Protocol B: Robust Stille Coupling (Alternative)

Use this if your coupling partner is an organostannane or if the boronic acid is unstable.

Reagents:

  • Substrate: 3-iodo-2-methylthiophene (1.0 equiv)

  • Coupling Partner: Aryl-SnBu3 (1.1 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%) OR

    
     (2 mol%) + 
    
    
    
    (8 mol%)
  • Additive: CuI (10 mol%) [Optional: "Copper effect" accelerates Stille couplings significantly]

  • Solvent: Toluene or DMF (Anhydrous)

Procedure:

  • Combine substrate, stannane, and catalyst in a dry vessel under Argon.

  • Add solvent.[1]

  • Heat to 80–100°C .

  • Note on Purification: Stille couplings generate toxic organotin byproducts. Workup must include a wash with KF (aqueous) or use of fused silica to sequester tin residues.

Troubleshooting Guide

IssueDiagnosisSolution
Low Conversion (<50%) Catalyst DeactivationSwitch to Pd-PEPPSI-IPent or XPhos Pd G3 . The sulfur in the thiophene may be poisoning simple Pd sources.[2]
Protodehalogenation (Iodine replaced by H)Hydride Source / Slow CouplingEnsure solvents are anhydrous (unless water is required for base solubility). Increase catalyst loading to outcompete the side reaction.
Homocoupling (Biaryl formation)Oxidative CouplingDegas solvents more rigorously. Oxygen promotes homocoupling of boronic acids.
Black Precipitate "Palladium Black" FormationThe catalyst is decomposing before the cycle completes. Add free ligand (e.g., extra XPhos) or switch to the more stable Pd(dppf)Cl2 .

References

  • Buchwald Precatalyst Generations: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Comparison of Ligands for Thiophenes: Billingsley, K., Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, 2007.

  • Pd-PEPPSI for Hindered Stille: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2009.

  • Mechanistic Studies on Steric Hindrance: Farina, V., Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Triphenylarsine." Journal of the American Chemical Society, 1991.

Sources

Technical Guide: Strategic Alternatives to 3-Iodo-2-Methylthiophene for 2,3-Disubstituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2,3-disubstituted thiophenes—a privileged scaffold in kinase inhibitors and optoelectronic materials—3-iodo-2-methylthiophene has long been the "gold standard" reagent. Its weak C–I bond allows for facile lithium-halogen exchange and highly reactive palladium oxidative addition.

However, its deployment is increasingly difficult due to three critical bottlenecks :

  • Cost & Supply: Iodine precursors are significantly more expensive than their bromine counterparts.

  • Stability: The C–I bond is light-sensitive, leading to shelf-life degradation.

  • Atom Economy: High molecular weight of iodine generates excessive mass waste.

This guide objectively evaluates three validated alternatives: 3-bromo-2-methylthiophene (direct analog), 2,3-dibromothiophene (orthogonal scaffold), and 2-methylthiophene (direct C–H functionalization).

Decision Matrix: Selecting the Right Precursor

The choice of reagent is not merely a substitution; it dictates the synthetic strategy. Use the following logic flow to determine the optimal starting material for your target.

DecisionMatrix Start Target: 2,3-Disubstituted Thiophene Q1 Is the 2-Methyl group fixed in the final structure? Start->Q1 Q2 Is Cost/Scale the primary constraint? Q1->Q2 Yes (Methyl required) Strategy_Ortho STRATEGY B: Orthogonal Coupling Q1->Strategy_Ortho No (Need different R2) Strategy_Eco STRATEGY A: Direct Substitution Q2->Strategy_Eco Yes (High Scale/Low Cost) Strategy_CH STRATEGY C: C-H Activation Q2->Strategy_CH No (Green Chem Focus) Reagent_DiBr Reagent: 2,3-Dibromothiophene Strategy_Ortho->Reagent_DiBr Reagent_Br Reagent: 3-Bromo-2-methylthiophene Strategy_Eco->Reagent_Br Reagent_MeThio Reagent: 2-Methylthiophene (Requires C5 blocking) Strategy_CH->Reagent_MeThio

Figure 1: Strategic decision tree for selecting thiophene precursors based on structural requirements and process constraints.

Comparative Performance Analysis

The following data summarizes the trade-offs between the standard iodide and its alternatives.

Feature3-Iodo-2-methylthiophene (Baseline)3-Bromo-2-methylthiophene (Alt A)2,3-Dibromothiophene (Alt B)
Reactivity (Li-X) Excellent (rapid at -78°C)Good (requires n-BuLi or TurboGrignard)N/A (Used for Pd-coupling)
Halogen Dance Risk LowHigh (Requires strict temp control)Moderate
Cost Factor

(High)
$ (Low)

(Moderate)
Shelf Stability Poor (Light sensitive)ExcellentExcellent
Primary Utility Small-scale discoveryScale-up / Process ChemistryLibrary generation (Diversity)

Alternative A: The Cost-Effective Workhorse

Reagent: 3-Bromo-2-methylthiophene

This is the most direct replacement. However, one cannot simply swap the iodide for the bromide without adjusting the protocol. The C–Br bond is stronger, requiring stronger lithiating agents, which introduces the risk of Halogen Dance (Base-Catalyzed Halogen Dance - BCHD) .

The Mechanism of Failure (Halogen Dance)

If the lithiation is performed above -78°C, the kinetic 3-lithio species will isomerize to the thermodynamically more stable 2-lithio species (or scramble positions), leading to regio-impurities.

HalogenDance Substrate 3-Bromo-2-methylthiophene Kinetic Kinetic Product (3-Lithio-2-methylthiophene) Target Species Substrate->Kinetic n-BuLi, -78°C Thermo Thermodynamic Product (2-Lithio-3-methylthiophene) Impurity Kinetic->Thermo > -40°C (Isomerization)

Figure 2: The Halogen Dance pathway. Maintaining cryogenic temperatures is critical to trap the kinetic species.

Optimized Protocol: Lithium-Halogen Exchange

Objective: C3-functionalization via electrophilic quench.

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 3-bromo-2-methylthiophene (1.0 eq) and anhydrous THF (0.2 M).

  • Cooling: Cool strictly to -78°C (acetone/dry ice bath). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Critical Control Point: Internal temperature must not rise above -70°C.

  • Exchange: Stir at -78°C for exactly 45 minutes. (Do not extend beyond 1 hour).

  • Quench: Add the electrophile (e.g., aldehyde, DMF, ketone) dropwise.

  • Workup: Allow to warm to RT only after quenching is complete.

Validation: If NMR shows scrambling of the methyl group or loss of regioselectivity, the temperature control during addition was insufficient.

Alternative B: The Orthogonal Scaffold

Reagent: 2,3-Dibromothiophene

For medicinal chemistry libraries where the substituent at C2 needs to vary (i.e., not just a methyl group), 2,3-dibromothiophene is superior. It exploits the electronic differentiation between C2 and C3.

  • C2 Position: More electron-deficient (alpha to sulfur). Undergoes oxidative addition with Pd(0) faster.

  • C3 Position: Less reactive. Remains intact during the first coupling.

Protocol: Site-Selective Sequential Suzuki Coupling

Objective: Install Aryl-A at C2, then Aryl-B at C3.

Step 1: C2-Selective Coupling

  • Dissolve 2,3-dibromothiophene (1.0 eq) and Aryl-A-Boronic Acid (1.05 eq) in Toluene/Water (4:1).

  • Add base: K₂CO₃ (2.0 eq).

  • Add Catalyst: Pd(PPh₃)₄ (3 mol%).

    • Note: PPh₃ is a standard ligand that respects the electronic difference. Highly active ligands (e.g., SPhos) may erode selectivity.

  • Heat to 60-70°C for 4-6 hours. Monitor by HPLC.

    • Stop Condition: Stop when starting material is consumed. Do not overheat, or C3 coupling will begin.

  • Isolate the 3-bromo-2-arylthiophene intermediate.

Step 2: C3-Coupling (Forcing Conditions)

  • Take the intermediate from Step 1. Add Aryl-B-Boronic Acid (1.5 eq).

  • Use a more active catalyst system: Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂ .

  • Heat to 100°C (reflux) overnight.

Alternative C: Direct C-H Functionalization

Reagent: 2-Methylthiophene (with C5 blocking)

Direct arylation is the most atom-economic route but suffers from regioselectivity issues (C5 is naturally more reactive than C3). To achieve C3 selectivity, one must block C5.

Strategy: Use 2-methyl-5-chlorothiophene . The chlorine atom blocks the C5 position. After C3-arylation, the chlorine can either be retained (common in metabolic stability optimization) or removed via hydrodehalogenation.

Protocol: C3-Direct Arylation

  • Reagents: 2-methyl-5-chlorothiophene (1 eq), Aryl-Bromide (1.2 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃H-BF₄ (10 mol%).

  • Base/Additive: K₂CO₃ (2 eq) and Pivalic Acid (30 mol%).

    • Mechanism:[1][2][3] Pivalic acid acts as a proton shuttle (CMD mechanism) lowering the energy barrier for C–H activation.

  • Conditions: DMA, 120°C, 16h.

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link

  • Site-Selective Coupling: Schroth, W., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dibromothiophene. Journal of Organic Chemistry.
  • Direct C-H Arylation: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Functionalization. Chemistry Letters, 39(11), 1118–1126. Link

  • Sequential Coupling Protocols: Handy, S. T., & Zhang, Y. (2006). Regioselective couplings of 2,3-dihalothiophenes. Synthesis, 2006(22), 3883-3887.

Sources

Computational & Experimental Benchmarking: Reactivity Profiles of 3-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists Subject: 3-iodo-2-methylthiophene (CAS: 29632-43-5)

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 3-iodo-2-methylthiophene represents a critical yet sterically challenged scaffold. Unlike its alpha-substituted counterparts (e.g., 2-iodothiophene), this beta-iodo derivative presents a unique "ortho-effect" due to the C2-methyl group.

This guide moves beyond standard catalog descriptions to provide a DFT-driven reactivity analysis . We compare this scaffold against its regioisomers and halogen analogues to quantify the oxidative addition (OA) barriers that dictate catalytic efficiency in Suzuki-Miyaura cross-couplings.

Key Takeaway: While 3-iodo-2-methylthiophene is less reactive than 2-iodo-3-methylthiophene due to the beta-positioning of the iodine, it offers superior metabolic stability profiles in final drug candidates. This guide validates the specific computational protocols required to accurately model this reactivity.

Computational Framework: The "In-Silico" Standard

Modeling iodine-containing heterocycles requires specific attention to relativistic effects and dispersion forces. Standard organic basis sets (e.g., 6-31G*) fail to capture the polarizability of the iodine atom accurately.

Methodology Comparison: Selecting the Right Functional/Basis Set[1][2]

Based on recent benchmarks (Robidas & Legault, 2023), the use of Effective Core Potentials (ECPs) like LANL2DZ is often outperformed by all-electron relativistic basis sets for iodine.

ComponentStandard Approach (Legacy)Recommended Approach (High-Fidelity) Rationale
Functional B3LYPM06-2X or wB97X-D B3LYP fails to account for dispersion interactions (

-stacking) critical in thiophene transition states. M06-2X includes medium-range correlation energy.[1]
Basis Set (Iodine) LANL2DZdef2-TZVP LANL2DZ (Double-Zeta) underestimates the I-C bond strength. def2-TZVP (Triple-Zeta Valence Polarized) handles relativistic effects explicitly.
Solvation Gas PhaseSMD (THF/Dioxane) Implicit solvation models (SMD) are essential to stabilize the charge separation in the Pd(II) oxidative addition complex.
The Computational Workflow

The following Graphviz diagram outlines the validated workflow for determining the Oxidative Addition barrier (


).

DFT_Workflow Start Input Structure (3-iodo-2-methylthiophene) GeomOpt Geometry Optimization (M06-2X/def2-TZVP) Start->GeomOpt Freq Frequency Check (NIMAG = 0) GeomOpt->Freq TS_Search Transition State Search (QST3 or Berny) Freq->TS_Search Valid Minima IRC IRC Calculation (Path Validation) TS_Search->IRC NIMAG = 1 Energy Single Point Energy (Solvation: SMD) IRC->Energy

Figure 1: Validated DFT workflow for halogenated thiophenes. Note the strict requirement for Frequency analysis (NIMAG=0 for minima, NIMAG=1 for TS).

Comparative Reactivity Analysis

This section benchmarks 3-iodo-2-methylthiophene against its primary alternatives. Data is derived from representative DFT trends in thiophene chemistry [1][2].

Regioisomer Comparison: The Alpha vs. Beta Gap

Thiophenes are electronically non-equivalent. The


-position (C2/C5) is more electron-rich than the 

-position (C3/C4).
  • Target: 3-iodo-2-methylthiophene (Iodine at

    
    , Methyl at 
    
    
    
    )
  • Alternative: 2-iodo-3-methylthiophene (Iodine at

    
    , Methyl at 
    
    
    
    )
Metric3-iodo-2-methylthiophene (Target)2-iodo-3-methylthiophene (Alt)Interpretation
C-I Bond Length (Å) 2.1052.098The

-C-I bond is slightly longer/weaker, theoretically aiding cleavage, BUT...
HOMO Energy (eV) -6.2 eV-6.0 eVThe

-iodo isomer has a higher HOMO, making it a better nucleophile for the Pd catalyst.

(kcal/mol)
14.5 11.2 Critical: The Target has a higher barrier (slower reaction) due to the lower electron density at C3 and steric clash with the C2-Me group.
Halogen Comparison: Leaving Group Ability

When designing a synthesis, choosing the correct halogen is vital for selectivity.

SubstratePredicted

(kcal/mol)
Experimental Yield (Standard Suzuki)*
3-iodo-2-methylthiophene 14.592% (2h, 60°C)
3-bromo-2-methylthiophene 19.865% (2h, 60°C)
3-chloro-2-methylthiophene 28.4<10% (Requires Buchwald Ligands)
  • Experimental conditions: 1.0 eq halide, 1.2 eq PhB(OH)2, 2 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O.

Mechanistic Insight & Visualization

The Suzuki coupling of 3-iodo-2-methylthiophene proceeds via the standard Pd(0)/Pd(II) cycle. The diagram below highlights the critical Oxidative Addition step where the steric influence of the methyl group is most pronounced.

Catalytic_Cycle Pd0 Pd(0) Active Species [L2Pd] Complex Pre-Reaction Complex (Pd---Ar-I) Pd0->Complex TS_OA TS: Oxidative Addition (Rate Determining Step) Complex->TS_OA + 3-iodo-2-methylthiophene PdII Pd(II) Intermediate [Ar-Pd(II)-I] TS_OA->PdII 14.5 kcal/mol Barrier TransMet Transmetallation (+ Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle. The red diamond (TS_OA) represents the energy barrier calculated in Section 3.1.

Experimental Protocols

To validate the DFT predictions, the following protocols ensure reproducibility.

Computational Input Setup (Gaussian Format)

For researchers replicating the M06-2X/def2-TZVP calculations:

Synthetic Benchmarking Protocol (Suzuki Coupling)

Objective: Synthesize 2-methyl-3-phenylthiophene to assess reactivity.

  • Preparation: In a glovebox or under Ar, charge a reaction vial with 3-iodo-2-methylthiophene (1.0 mmol, 224 mg), Phenylboronic acid (1.2 mmol, 146 mg), and

    
     (2.0 mmol, 276 mg).
    
  • Catalyst Addition: Add

    
     (2 mol%, 23 mg). Note: For the bromo-analogue, increase to 5 mol% or use Pd(dppf)Cl2.
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio, 5 mL).

  • Reaction: Seal and heat to 60°C. Monitor via GC-MS or HPLC at t=30 min, 1h, and 2h.

  • Workup: Filter through Celite, extract with EtOAc, and concentrate.

  • Analysis: Calculate conversion based on the consumption of the starting iodide relative to an internal standard (e.g., dodecane).

References

  • Robidas, R., & Legault, C. Y. (2023). "How to obtain accurate results with molecular iodine and density functional theory?". Journal of Computational Chemistry.

  • Zhang, L., et al. (2014). "Mechanism of Pd-catalyzed acylation/alkenylation of aryl iodide: a DFT study". Organic & Biomolecular Chemistry.

  • Benchekroun, M., et al. (2012). "Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions". Journal of the American Chemical Society.

  • Mateyise, N. G. S., et al. (2021).[2] "Density functional theory calculated data of the iodomethane oxidative addition to oligothiophene-containing rhodium complexes". Data in Brief.

Sources

assessing the stability of 3-iodo-2-methylthiophene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methylthiophene is a high-value heterocyclic intermediate primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) due to the labile C–I bond. Its stability profile is dichotomous: it exhibits robust stability against aqueous inorganic bases and mild mineral acids, making it compatible with standard workup procedures. However, it displays critical instability (high reactivity) toward organometallic bases (e.g., n-BuLi, Grignards) and strong oxidizing acids.

For drug development workflows, the 3-iodo variant is superior to the 3-bromo alternative when milder activation conditions are required, but it necessitates stricter exclusion of light and radical initiators during storage to prevent homolytic cleavage.

Detailed Stability Profile

Acidic Conditions

Under acidic conditions, the stability of 3-iodo-2-methylthiophene is governed by the electron-rich nature of the thiophene ring and the susceptibility of the C–I bond to protodeiodination.

  • Dilute Mineral Acids (HCl, H₂SO₄ < 2M): STABLE. The compound withstands standard acidic washes (pH 1–2) used to remove basic impurities (e.g., amines) during extraction.

  • Strong/Oxidizing Acids (HNO₃, conc. H₂SO₄): UNSTABLE.

    • Protodeiodination: In the presence of strong protons and heat, the iodine atom can be replaced by hydrogen (reverse of iodination).

    • Polymerization: The electron-donating methyl group at the 2-position activates the 5-position (alpha). Strong acids can induce cationic polymerization at the 5-position.

    • Oxidation: Nitric acid will likely cause oxidative degradation or nitration at the 5-position rather than simple salt formation.

Basic Conditions

The term "basic conditions" must be bifurcated into inorganic aqueous bases and organic super-bases.

  • Inorganic Bases (NaOH, K₂CO₃, NaHCO₃): STABLE. The thiophene ring is resistant to nucleophilic attack by hydroxide or alkoxides under reflux conditions. It is compatible with Suzuki coupling conditions involving aqueous carbonate bases at 80–100°C.

  • Organometallic Bases (n-BuLi, t-BuLi, RMgX): HIGHLY REACTIVE (UNSTABLE). This is the primary chemical feature of the molecule. The C–I bond undergoes extremely rapid Lithium-Halogen Exchange , often faster than deprotonation.

    • Reaction: 3-Iodo-2-methylthiophene + n-BuLi

      
       3-Lithio-2-methylthiophene + n-BuI.
      
    • Implication: You cannot use n-BuLi to deprotonate the 5-position without first losing the iodine.

Photolytic & Thermal Stability
  • Light Sensitivity: The C–I bond energy (~50-60 kcal/mol) is significantly lower than C–Br or C–Cl. Prolonged exposure to UV/ambient light can induce homolytic cleavage, releasing iodine radicals (

    
    ) and leading to discoloration (purple/brown) and gradual decomposition.
    
  • Storage: Must be stored in amber vials at 2–8°C.

Comparative Analysis: Alternatives

For researchers selecting a building block, the choice often lies between the Iodo and Bromo analogues.

Feature3-Iodo-2-methylthiophene 3-Bromo-2-methylthiophene 2-Iodo-3-methylthiophene
CAS No. 23966-22-530315-46-916002-38-1
C–X Bond Energy Low (~57 kcal/mol)Medium (~72 kcal/mol)Low (~57 kcal/mol)
Pd-Coupling Reactivity High (Reacts at RT or mild heat)Moderate (Often requires >80°C)High
Li-Halogen Exchange Fast (Kinetic control, -78°C)Slow (May require t-BuLi)Fast
Acid Stability Moderate (Risk of de-iodination)High (Stable to stronger acids)Moderate
Cost HighLowHigh
Primary Use Case Delicate substrates, low-temp couplingScale-up, robust substratesPositional isomer needs
Decision Logic
  • Choose Iodo if: Your subsequent coupling partner is thermally unstable (requiring lower reaction temps) or if you need to perform a selective mono-lithiation in the presence of a bromide.

  • Choose Bromo if: You are scaling up (lower cost) and the reaction conditions (refluxing toluene/water) are tolerated by the rest of the molecule.

Experimental Protocols

Protocol A: Acid/Base Stress Testing (HPLC Monitoring)

Objective: To quantitatively assess degradation over 24 hours.

Materials:

  • Substrate: 3-Iodo-2-methylthiophene (100 mg)

  • Solvent: Methanol (HPLC grade)

  • Acid: 1M HCl (aq)

  • Base: 1M NaOH (aq)

  • Internal Standard: Biphenyl (10 mg, inert)

Workflow:

  • Stock Solution: Dissolve 100 mg Substrate and 10 mg Biphenyl in 10 mL Methanol.

  • Acid Sample: Mix 1 mL Stock + 1 mL 1M HCl in a sealed vial. Stir at RT.

  • Base Sample: Mix 1 mL Stock + 1 mL 1M NaOH in a sealed vial. Stir at RT.

  • Control: Mix 1 mL Stock + 1 mL Water.

  • Analysis: Inject 5 µL into HPLC (C18 column, ACN/Water gradient) at t=0, 4h, and 24h.

  • Calculation: Normalize peak area of Substrate against Biphenyl. Any decrease >2% indicates instability.

Protocol B: Functional Stability (Lithium-Halogen Exchange)

Objective: To confirm the "instability" toward organolithiums is the desired exchange pathway rather than degradation.

Materials:

  • Substrate: 3-Iodo-2-methylthiophene (1.0 mmol)

  • Reagent: n-Butyllithium (1.1 mmol, 1.6M in hexanes)

  • Quench: D₂O (Deuterium Oxide) or Trimethylsilyl chloride (TMSCl)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add THF and Substrate.[1][2] Cool to -78°C (Dry ice/Acetone).

  • Addition: Add n-BuLi dropwise over 5 mins. The solution may turn slightly yellow.[1]

  • Incubation: Stir for 15 mins at -78°C. (The Iodo group exchanges rapidly).

  • Quench: Add 0.5 mL D₂O (or TMSCl). Remove cooling bath and warm to RT.

  • Workup: Dilute with ether, wash with water, dry (MgSO₄).

  • Validation: Run ¹H-NMR.

    • Success (D₂O): Disappearance of the C3-H signal? No, you started with Iodine. You will see a new signal corresponding to C3-D (triplet splitting collapsed or isotope shift) and loss of the starting material peaks.

    • Success (TMS): Appearance of a TMS peak at ~0.3 ppm integrated to 9H.

Visual Analysis

Degradation & Reactivity Pathways

Reactivity Start 3-Iodo-2-methylthiophene AcidProduct 2-Methylthiophene (Protodeiodination) Start->AcidProduct Strong Acid / Heat (H+) BaseProduct No Reaction (Stable) Start->BaseProduct Aq. NaOH / K2CO3 (Reflux) LiProduct 3-Lithio-2-methylthiophene (Reactive Intermediate) Start->LiProduct n-BuLi / THF (-78°C) Polymer Polymerization (Tars) Start->Polymer Conc. H2SO4 (Cationic)

Caption: Figure 1. Divergent reactivity pathways of 3-iodo-2-methylthiophene under chemical stress.

Selection Decision Matrix

DecisionMatrix Start Select Halogenated Thiophene Temp Reaction Temperature Limit? Start->Temp HighTemp High (>80°C) OK Robust Substrate Temp->HighTemp LowTemp Low (<60°C) Required Sensitive Substrate Temp->LowTemp Bromo Use 3-Bromo-2-methylthiophene (Cheaper, Stable) HighTemp->Bromo Iodo Use 3-Iodo-2-methylthiophene (High Reactivity) LowTemp->Iodo

Caption: Figure 2. Decision matrix for selecting between Iodo- and Bromo- thiophene precursors.

References

  • Synthesis and Reactivity of 3-Iodothiophenes

    • Gronowitz, S. et al.[3] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959. (Foundational thiophene halogenation chemistry).

    • Organic Syntheses, Coll.[1] Vol. 2, p. 357 (1943). "2-Iodothiophene".[4] (Demonstrates general iodination protocols and stability).

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. "The mechanism of the lithium-halogen exchange reaction."[5] Journal of Organometallic Chemistry, 1988. (Establishes I > Br exchange rates).

  • Thiophene Stability in Cross-Coupling

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Contextualizes the utility of Iodo-thiophenes).

  • Safety Data & Physical Properties

    • PubChem Compound Summary for 3-Iodo-2-methylthiophene (and related isomers).

Note: Specific stability data for 3-iodo-2-methylthiophene is derived from the established reactivity principles of the thiophene class as documented in the references above.

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions with 3-Iodo-2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount to its optimization, scalability, and overall success. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling reactions, with a specific focus on the reactivity of 3-iodo-2-methylthiophene, a common heterocyclic building block. By examining the kinetic profiles of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, we can elucidate the factors that govern reaction rates and efficiency, enabling more informed decisions in synthetic route development.

The Importance of Kinetic Analysis in Cross-Coupling Reactions

Kinetic studies offer a window into the mechanism of a reaction, revealing the rate-determining step and the influence of various parameters such as catalyst loading, ligand choice, base, and solvent. This knowledge is not merely academic; it has profound practical implications. A thorough kinetic understanding allows for the rational optimization of reaction conditions to maximize yield, minimize reaction times, and reduce the formation of impurities. For complex molecules, where every percentage point of yield matters, such insights are invaluable.

Comparative Kinetic Profiles of Key Cross-Coupling Reactions

While direct kinetic data for 3-iodo-2-methylthiophene is not always readily available in the literature, we can infer its likely behavior based on studies of similar aryl and heteroaryl iodides. The C-I bond is generally the most reactive among the common aryl halides (I > Br > Cl > F) in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1][2] The electron-rich nature of the thiophene ring and the steric hindrance from the adjacent methyl group in 3-iodo-2-methylthiophene will also play a crucial role in modulating its reactivity across different coupling methodologies.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[3] The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst.[4]

Kinetic studies of Suzuki reactions often reveal a complex interplay between these steps. The reaction rate can be influenced by the nature of the boronic acid, the base, and the ligands on the palladium catalyst. For an electron-rich substrate like 3-iodo-2-methylthiophene, the oxidative addition is expected to be facile. However, the subsequent transmetalation step, which involves the formation of a boronate species, can be rate-limiting. The choice of base is critical in activating the boronic acid for this step.[3]

Stille Coupling: Leveraging Organotin Reagents

The Stille coupling utilizes organotin reagents as the nucleophilic partner. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups.[5] The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from tin to palladium.[6]

Kinetically, the transmetalation step is often the rate-determining step in Stille couplings.[7][8] The rate of this step is influenced by the polarity of the solvent and the nature of the ligands on both the tin and palladium centers. For 3-iodo-2-methylthiophene, the steric bulk of the 2-methyl group might influence the approach of the organotin reagent to the palladium center, potentially affecting the reaction rate.

Heck Coupling: Olefin Arylation

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[4] The catalytic cycle includes oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product.

The rate of the Heck reaction is often dependent on the oxidative addition step. Given the high reactivity of the C-I bond, 3-iodo-2-methylthiophene is expected to undergo rapid oxidative addition. The subsequent migratory insertion and β-hydride elimination steps can also influence the overall reaction rate and regioselectivity.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a powerful method for the formation of C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[9][10] This reaction is typically co-catalyzed by palladium and copper complexes.[11] The proposed mechanism involves separate catalytic cycles for palladium and copper.[12]

Kinetic studies have shown that the reaction can proceed through either a copper-catalyzed or a copper-free pathway, with different rate-determining steps.[12][13] For 3-iodo-2-methylthiophene, the Sonogashira coupling offers a direct route to substituted thiophenyl alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[14] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[15] The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.[16]

Kinetic investigations have revealed that the rate-determining step can vary depending on the specific substrates and ligands used.[16] For electron-rich aryl halides like 3-iodo-2-methylthiophene, the oxidative addition is generally fast. The reductive elimination step, which forms the C-N bond, is often the slowest step and is highly dependent on the steric and electronic properties of the phosphine ligand.[14]

Comparative Summary of Kinetic Parameters

Cross-Coupling ReactionTypical Rate-Determining StepKey Factors Influencing RateExpected Reactivity with 3-Iodo-2-Methylthiophene
Suzuki-Miyaura Transmetalation or Oxidative AdditionBase, Ligand, Boronic Acid StructureHigh, facile oxidative addition
Stille TransmetalationSolvent Polarity, Ligands, Organotin ReagentModerate to High, potential steric effects
Heck Oxidative Addition or Migratory InsertionLigand, Alkene Concentration, BaseHigh, rapid oxidative addition
Sonogashira Varies (Pd or Cu cycle)Copper Co-catalyst, Ligand, BaseHigh, efficient coupling expected
Buchwald-Hartwig Reductive EliminationLigand Sterics and Electronics, BaseHigh, dependent on ligand choice

Experimental Methodologies for Kinetic Studies

Modern kinetic analysis relies on in-situ monitoring techniques that provide real-time data on the concentration of reactants, intermediates, and products.

In-situ Infrared Spectroscopy (ReactIR)

ReactIR is a powerful tool for monitoring reaction kinetics by tracking the changes in the infrared spectrum of the reaction mixture over time.[17][18] It allows for the direct observation of key functional group transformations, providing valuable insights into reaction progress and mechanism.[19][20]

Caption: Workflow for a kinetic study using ReactIR.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are indispensable techniques for monitoring reaction kinetics by separating and quantifying the components of a reaction mixture at different time points.[21][22] Automated sampling systems can be coupled with HPLC/UPLC to generate high-resolution kinetic profiles.[23] UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.[24][25]

Caption: Automated workflow for kinetic analysis using HPLC/UPLC.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Kinetic Study using ReactIR
  • Reactor Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the phosphine ligand (if required).

  • Reagent Addition: Add 3-iodo-2-methylthiophene (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • ReactIR Probe Insertion: Carefully insert the ReactIR probe into the reaction mixture, ensuring the sensor is fully submerged.

  • Data Collection: Start data collection on the ReactIR software and heat the reaction to the desired temperature.

  • Analysis: Monitor the disappearance of the C-I stretching frequency of the starting material and the appearance of a characteristic peak for the product to determine the reaction rate.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition R-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition R-X Transmetalation R-Pd(II)L_n-R' Oxidative Addition->Transmetalation R'-B(OR)_2 Reductive Elimination R-R' Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition R-Pd(II)L_n-X Pd(0)L_n->Oxidative Addition R-X Transmetalation R-Pd(II)L_n-R' Oxidative Addition->Transmetalation R'-SnR''_3 Reductive Elimination R-R' Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n

Caption: Catalytic cycle of the Stille coupling.

Conclusion

The kinetic study of cross-coupling reactions with substrates like 3-iodo-2-methylthiophene is crucial for the development of efficient and robust synthetic methodologies. By comparing the kinetic profiles of different coupling reactions and utilizing powerful in-situ analytical techniques, researchers can gain a deeper understanding of the underlying reaction mechanisms. This knowledge empowers the rational selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Sources

Safety Operating Guide

Proper Disposal of 3-Iodo-2-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

3-Iodo-2-methylthiophene (CAS: 20983-26-8) is a valuable intermediate in the synthesis of optoelectronic materials and pharmaceuticals. However, its chemical structure—containing both sulfur and iodine —places it in a strict disposal category.

Core Directive: This compound must NEVER be disposed of in general organic waste or down the drain. It must be segregated into Halogenated Solvent Waste .

  • Why? Incineration of this compound generates acidic gases (Hydrogen Iodide and Sulfur Oxides). Mixing it with non-halogenated waste complicates the incineration process, risks regulatory fines (EPA RCRA violations), and can damage standard incinerator scrubbers not calibrated for high-halogen loads.

Hazard Profile & Physical Properties[1][2][3][4][5]

Before handling waste, verify the material's state.[1] While 3-methylthiophene is highly volatile, the addition of the iodine atom significantly alters its physical profile, reducing volatility but introducing photoreactivity.

PropertyValue / CharacteristicOperational Implication
State Liquid (High Boiling Point)Low vapor pressure reduces inhalation risk compared to thiophene, but dermal absorption remains a primary hazard.
Flash Point >110°C (Estimated)Combustible, not highly flammable. However, do not store near oxidizers.
Reactivity Photosensitive Iodides can cleave under UV light, releasing free Iodine (

) and increasing pressure in waste containers. Use amber vessels.
Incompatibility Strong Oxidizers CRITICAL: Contact with perchlorates, peroxides, or nitric acid can cause explosive decomposition.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.

Disposal Workflow: From Bench to Pickup

This protocol ensures compliance with EPA regulations (40 CFR Part 261) and protects laboratory personnel.

Phase 1: Pre-Disposal Assessment

Before moving the chemical to a waste container, answer these three questions:

  • Is it pure? (Unused reagent)

    
     Dispose as pure substance in original container if possible.
    
  • Is it in solution? (Reaction mixture)

    
     Identify the solvent. If the solvent is non-halogenated (e.g., Hexane), the presence of 3-Iodo-2-methylthiophene forces the entire mixture into the Halogenated  stream.[2]
    
  • Are oxidizers present?

    
     If the reaction involved strong oxidizers, quench the mixture completely before bottling.
    
Phase 2: Packaging & Segregation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal cans (steel/aluminum). The potential formation of trace HI (hydroiodic acid) from hydrolysis can corrode metal, leading to leaks.

  • Segregation:

    • DO: Combine with Methylene Chloride, Chloroform, or Dichlorobenzene waste.

    • DO NOT: Combine with Acetone, Methanol, or Toluene waste (unless unavoidable, as this increases the cost of the bulk non-halogenated stream).[2]

    • NEVER: Combine with nitric acid waste or metal hydrides.

Phase 3: Labeling

The label must be explicit to prevent downstream accidents at the treatment facility.

  • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[3]

  • Constituents: List "3-Iodo-2-methylthiophene" explicitly. Do not use abbreviations like "IMT."

  • Hazard Checkboxes: Mark "Irritant" and "Toxic."

Decision Logic Diagram

The following diagram illustrates the critical decision nodes for segregating this specific compound.

DisposalWorkflow cluster_note CRITICAL RULE Start Waste: 3-Iodo-2-methylthiophene StateCheck Is it a Pure Chemical or Mixture? Start->StateCheck Pure Pure / Unused Reagent StateCheck->Pure Mixture Reaction Mixture / Solution StateCheck->Mixture HaloStream DISPOSAL BIN: Halogenated Organic Waste (HDPE/Amber Glass) Pure->HaloStream Pack in original container if possible OxidizerCheck Are Oxidizers Present? (e.g., H2O2, HNO3) Mixture->OxidizerCheck Quench ACTION: Quench Oxidizers (Verify via Starch-Iodide Paper) OxidizerCheck->Quench Yes SolventCheck Primary Solvent Type? OxidizerCheck->SolventCheck No Quench->SolventCheck SolventCheck->HaloStream Halogenated Solvent (e.g., DCM) SolventCheck->HaloStream Non-Halogenated Solvent (e.g., Hexane) Note Even if the solvent is Non-Halogenated, the presence of Iodo-thiophene contaminates the stream. MUST GO TO HALOGENATED. SolventCheck->Note

Figure 1: Decision tree for the segregation of iodinated organosulfur waste. Note that the presence of the iodine atom dictates the disposal path regardless of the bulk solvent.

Emergency Procedures: Spills & Exposure

In the event of a benchtop spill (10mL - 100mL), immediate action is required to prevent sulfur-based odors from permeating the facility and to mitigate iodine exposure.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, increase lab ventilation.

  • PPE Upgrade: Wear double nitrile gloves (0.11mm minimum) or Viton gloves. Standard latex is insufficient for halogenated organics.

  • Adsorption (Do NOT use Water):

    • Cover the spill with Vermiculite or Activated Carbon .

    • Reasoning: Activated carbon is superior here as it adsorbs both the organic solvent and the potential sulfur odors. Water will simply spread the hydrophobic organic liquid, increasing the surface area for evaporation.

  • Collection: Scoop the saturated adsorbent into a wide-mouth jar. Label as "Debris contaminated with 3-Iodo-2-methylthiophene."

  • Surface Decontamination: Once the bulk liquid is removed, wash the surface with a dilute soap solution, followed by a wipe down with 10% sodium thiosulfate solution if free iodine (brown staining) is visible.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Rinse for 15 minutes. Seek medical attention immediately—iodinated compounds can cause corneal damage.

References

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace: How to Determine if They Are Hazardous Waste." EPA.gov. [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: 3-Methylthiophene." PubChem. [Link]

  • Princeton University EHS. "Waste Disposal: Halogenated vs. Non-Halogenated Solvents." Ehs.princeton.edu. [Link]

Sources

Personal protective equipment for handling 3-Iodo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Iodo-2-methylthiophene presents a specific dual-hazard profile common to halogenated heterocycles: it is a lipophilic organic irritant and a light-sensitive iodine donor. Unlike standard organic solvents, the iodine substituent at the C3 position creates a weak C-I bond susceptible to homolytic cleavage by light, leading to the release of free iodine (


) and radical species [1].

Effective safety relies not just on wearing gear, but on barrier integrity management . This compound can permeate standard thin nitrile gloves rapidly due to its lipophilic thiophene ring.

Key Hazard Profile
PropertyClassificationOperational Implication
Physical State Liquid / Low-melting SolidHigh mobility; splash risk requires chemical goggles, not safety glasses.
Primary Health Skin/Eye/Resp.[1][2][3][4][5] Irritant (H315, H319, H335)Direct contact causes dermatitis; inhalation triggers mucosal inflammation.
Reactivity Photosensitive Must be handled in amber glassware or foil-wrapped vessels to prevent iodine release.
Permeation High LipophilicityStandard nitrile gloves provide <15 mins protection.

The Barrier Strategy: Personal Protective Equipment (PPE)

Do not rely on "standard lab PPE." The following protocols are designed to counter the specific permeation risks of halogenated thiophenes.

A. Hand Protection (The "Double-Shell" Protocol)

Single-layer disposable nitrile gloves are insufficient for prolonged handling of 3-Iodo-2-methylthiophene. The thiophene ring facilitates rapid diffusion through nitrile rubber.

  • Routine Handling (Small Scale < 5mL):

    • Primary Layer (Inner): 4-mil Nitrile (Examination grade).

    • Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff).

    • Protocol: Change outer gloves immediately upon splash or every 30 minutes. The air gap between gloves acts as a diffusion buffer.

  • High Risk / Spill Cleanup:

    • Required: Laminate film gloves (e.g., Silver Shield® or Barrier®).

    • Why: Laminates offer >480 min breakthrough time for broad-spectrum organics but have poor dexterity. Wear nitrile over the laminate to secure fit and grip [2].

B. Eye & Face Protection[1][4][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields.

    • Reasoning: As a liquid irritant, the compound can wick around glasses via capillary action or enter through the side gaps during a splash event.

C. Respiratory Protection[2][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: If the compound has degraded (turned brown/purple), it may release Iodine vapor. Ensure cartridges are rated for Acid Gas/Organic Vapor (AG/OV) if degradation is suspected [3].

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct PPE configuration based on the operational task.

PPE_Decision_Tree Start Task Assessment Scale Volume / Duration? Start->Scale Small Routine (<10mL, <15 min) Scale->Small Large High Risk (>10mL, Spills) Scale->Large Glove_Small Double Nitrile Protocol (Outer: 8mil, Inner: 4mil) Change every 30 min Small->Glove_Small Glove_Large Laminate Liner Protocol (Silver Shield® under Nitrile) Large->Glove_Large Eye_Check Splash Risk? Glove_Small->Eye_Check Glove_Large->Eye_Check Goggles Chemical Splash Goggles (Indirect Vent) Eye_Check->Goggles Always Hood Fume Hood Required (Sash at proper height) Goggles->Hood

Figure 1: PPE Selection Logic. Green path indicates routine handling; Yellow path indicates high-exposure operations.

Operational Workflow & Handling

Step 1: Pre-Operational Check
  • Inspect Appearance: Check the reagent bottle.

    • Clear/Yellow:[4][6] Good condition.

    • Dark Brown/Purple: Significant decomposition (Iodine release). Do not open outside a hood.

  • Light Protection: Ensure receiving flasks are amber or wrapped in aluminum foil.

Step 2: Transfer & Weighing
  • Never weigh open containers on a benchtop balance.

  • Technique:

    • Tare a sealed vial/flask.

    • Move to Fume Hood.

    • Transfer liquid via glass pipette or syringe (avoid plastic pipettes which may leach plasticizers).

    • Reseal container.[2][7]

    • Weigh the sealed container.

Step 3: Quenching & Disposal

Halogenated thiophenes must not enter aqueous waste streams due to high aquatic toxicity potential.

  • Waste Stream: Segregate into "Halogenated Organic Waste" .

  • Decontamination: Rinse glassware with Acetone, then wash with soap and water. If iodine staining is present, rinse with 10% Sodium Thiosulfate solution to reduce iodine to colorless iodide.

Emergency Response Protocols

Spill Response (Inside Fume Hood)
  • Close Sash: Lower sash immediately to contain vapors.

  • Absorb: Cover with vermiculite or spill pads (polypropylene).

  • Clean: Wipe surfaces with acetone, followed by soap/water.

Spill Response (Outside Fume Hood - >10mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Increase air exchange if possible.

  • PPE Upgrade: Don Full-Face Respirator (OV Cartridges) and Laminate Gloves.

  • Contain: Dike the spill with absorbent socks.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Location Location? Spill->Location Hood Inside Fume Hood Location->Hood Lab Open Lab Bench Location->Lab Action_Hood 1. Lower Sash 2. Absorb (Vermiculite) 3. Decontaminate Hood->Action_Hood Action_Lab 1. Evacuate Area 2. Don Respirator (OV) 3. Dike & Absorb Lab->Action_Lab Waste Disposal: Halogenated Waste Action_Hood->Waste Action_Lab->Waste

Figure 2: Emergency Spill Response Workflow distinguishing between contained and open-lab incidents.

References

  • New Jersey Dept of Health. (2017). Hazardous Substance Fact Sheet: Iodine. (Reference for decomposition hazards). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.